molecular formula C10H11NO2 B1235387 Tuberin CAS No. 2501-37-3

Tuberin

Numéro de catalogue: B1235387
Numéro CAS: 2501-37-3
Poids moléculaire: 177.20 g/mol
Clé InChI: SZCZSKMCTGEJKI-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tuberin, also known as TSC2, is a critical tumor suppressor protein encoded by the TSC2 gene on chromosome 16p13.3 . It functions as a key integrator of cellular signals, regulating cell growth, proliferation, and size by forming a complex with hamartin (the product of the TSC1 gene) . The primary mechanism of action for the this compound-hamartin complex is the inhibition of the mechanistic target of rapamycin (mTOR) pathway . This compound acts as a GTPase-activating protein (GAP) for the small GTPase Rheb, converting it to its inactive GDP-bound form and thereby suppressing mTOR Complex 1 (mTORC1) signaling . This regulation is essential for controlling protein synthesis and cell cycle progression. Beyond its role in mTOR signaling, this compound independently regulates the cell cycle at multiple points. It binds to and stabilizes the cyclin-dependent kinase inhibitor p27, promoting its nuclear localization and inhibiting the G1/S phase transition . Furthermore, this compound directly interacts with Cyclin B1 at the G2/M transition, influencing its subcellular localization and regulating the timing of mitotic entry . Mutations in the TSC2 gene lead to hyperactivation of the mTOR pathway and are a well-characterized cause of Tuberous Sclerosis Complex (TSC), an autosomal dominant disorder associated with benign tumor formation in multiple organs and neurological manifestations . Consequently, this compound is a protein of significant research value in studying oncogenesis, cell cycle control, neurodevelopmental disorders, and metabolic signaling pathways . Investigators utilize this compound-specific reagents to explore the intricacies of these processes and to develop targeted therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2501-37-3

Formule moléculaire

C10H11NO2

Poids moléculaire

177.20 g/mol

Nom IUPAC

N-[(E)-2-(4-methoxyphenyl)ethenyl]formamide

InChI

InChI=1S/C10H11NO2/c1-13-10-4-2-9(3-5-10)6-7-11-8-12/h2-8H,1H3,(H,11,12)/b7-6+

Clé InChI

SZCZSKMCTGEJKI-VOTSOKGWSA-N

SMILES

COC1=CC=C(C=C1)C=CNC=O

SMILES isomérique

COC1=CC=C(C=C1)/C=C/NC=O

SMILES canonique

COC1=CC=C(C=C1)C=CNC=O

Autres numéros CAS

53643-53-1
2501-37-3

Synonymes

tuberin
tuberous sclerosis 2 protein
tuberous sclerosis complex 2 protein

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Tuberin (TSC2): Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberin, the protein product of the TSC2 gene, is a critical tumor suppressor that plays a central role in the regulation of cell growth, proliferation, and metabolism. As a key component of the Tuberous Sclerosis Complex (TSC), this compound integrates upstream signals from various pathways to control the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). Dysregulation of this compound function is implicated in the pathogenesis of Tuberous Sclerosis Complex and other proliferative disorders. This technical guide provides a comprehensive overview of this compound's protein structure, its functional domains, and its role in cellular signaling. Furthermore, it offers detailed protocols for key experimental methodologies used to investigate this compound's function and interactions, intended to aid researchers in the design and execution of their studies.

This compound Protein Structure and Functional Domains

This compound is a large protein, approximately 200 kDa, comprised of 1807 amino acids in humans.[1] Its multifaceted role in cellular regulation is dictated by a series of well-defined structural and functional domains that mediate protein-protein interactions and catalytic activity.

Domain Architecture

The primary structure of this compound encompasses several key domains, each with specific functions. These domains facilitate its interaction with its binding partner hamartin (TSC1), its downstream target Rheb, and other regulatory proteins.[1][2][3]

Domain/MotifAmino Acid Range (Human)Function & Key Features
Leucine (B10760876) Zipper (LZ) 81-98A potential protein-protein interaction motif.[1][2]
Coiled-Coil Domain 1 (CC1) 346-371The primary interaction site with the C-terminal coiled-coil domain of hamartin (TSC1), crucial for the formation and stability of the TSC protein complex.[1][4][5]
Cyclin B1 Binding Domain 600-746Mediates the direct interaction with Cyclin B1, playing a role in cell cycle regulation.[1]
Coiled-Coil Domain 2 (CC2) 1008-1021A second coiled-coil region that may contribute to the overall structure and interactions of this compound.[1][2]
GTPase-Activating Protein (GAP) Domain 1517-1674Exhibits GAP activity towards the small GTPase Rheb (Ras homolog enriched in brain). This is the primary catalytic function of this compound, leading to the inhibition of mTORC1 signaling.[1][2][6] The region of homology with rap1GAP spans exons 34-38 of the TSC2 gene.[7]
Calmodulin Binding Domain 1740-1758Allows for regulation by calcium signaling through interaction with calmodulin.[3][8]
Hamartin (TSC1) Binding Domain 1-418The N-terminal region of this compound is essential for its interaction with hamartin.[1]
The TSC1-TSC2 Complex

This compound forms an obligate heterodimer with hamartin (TSC1) to create the functional TSC protein complex.[9][10] This interaction is critical for the stability and function of both proteins. Hamartin stabilizes this compound by preventing its ubiquitination and subsequent degradation.[8] The formation of the TSC1-TSC2 complex is mediated primarily by the interaction between the coiled-coil domains of both proteins.[4][5] This complex then acts as a central hub for integrating various upstream signals to regulate cell growth and proliferation.

This compound in Cellular Signaling

The canonical function of the TSC1-TSC2 complex is to negatively regulate the mTORC1 signaling pathway. This pathway is a master regulator of anabolic processes, including protein and lipid synthesis.

The TSC-mTORC1 Signaling Pathway

Under basal conditions, the TSC1-TSC2 complex is active and functions as a GTPase-Activating Protein (GAP) for the small GTPase Rheb.[11][12] this compound's GAP domain accelerates the intrinsic GTP hydrolysis of Rheb, converting it from its active GTP-bound state to an inactive GDP-bound state. Inactive Rheb is unable to activate mTORC1, thus suppressing downstream signaling.[8]

Upon stimulation by growth factors (e.g., insulin), upstream kinases such as Akt are activated. Akt phosphorylates this compound at multiple sites, including Ser939 and Thr1462, leading to the inhibition of the TSC1-TSC2 complex's GAP activity.[8][13][14] This relieves the inhibition on Rheb, allowing it to accumulate in its GTP-bound state and activate mTORC1. Activated mTORC1 then phosphorylates its downstream targets, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[10]

TSC_mTORC1_Signaling cluster_rheb GrowthFactors Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates TSC1_TSC2 TSC1-TSC2 Complex (this compound-Hamartin) Akt->TSC1_TSC2 inhibits (phosphorylation) Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP GAP activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP GTP loading Rheb_GTP->Rheb_GDP GTP hydrolysis mTORC1 mTORC1 Rheb_GTP->mTORC1 activates Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream promotes

Figure 1: The core TSC-mTORC1 signaling pathway.

Experimental Protocols

Investigating the structure and function of this compound requires a variety of molecular and cellular biology techniques. The following sections provide detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) of this compound and Hamartin

Co-IP is used to demonstrate the in vivo interaction between this compound and hamartin.[4]

Materials:

  • Cell Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[15][16][17] Immediately before use, add protease and phosphatase inhibitor cocktails.

  • Wash Buffer: IP Lysis Buffer or a less stringent buffer like PBS with 0.1% Tween-20.

  • Primary Antibodies: Rabbit anti-Tuberin antibody (e.g., 4 µg per IP) and Mouse anti-Hamartin antibody.[18]

  • Control IgG: Normal rabbit or mouse IgG.

  • Protein A/G Agarose (B213101) Beads: (e.g., 20 µl of 50% slurry per IP).[9]

  • Elution Buffer: 2X Laemmli sample buffer.

Procedure:

  • Cell Lysis:

    • Culture cells (e.g., HEK293T) to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold RIPA buffer to a 10 cm dish.

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cell lysate) to a new tube. Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Dilute 500-1000 µg of total protein to 1 mg/mL with lysis buffer.

    • Pre-clearing (optional): Add 20 µL of Protein A/G agarose beads to the lysate and incubate with rotation for 1 hour at 4°C. Centrifuge and transfer the supernatant to a new tube.

    • Add 4 µg of anti-Tuberin antibody or control IgG to the lysate.

    • Incubate with gentle rotation overnight at 4°C.

    • Add 20 µL of Protein A/G agarose bead slurry and incubate with rotation for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer.

    • After the final wash, remove all supernatant.

    • Add 40 µL of 2X Laemmli sample buffer to the beads.

    • Boil the samples at 95-100°C for 5 minutes to elute the proteins.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Resolve the immunoprecipitated proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with anti-Hamartin antibody to detect the co-immunoprecipitated protein.

    • A parallel blot can be probed with anti-Tuberin antibody to confirm the immunoprecipitation of the bait protein.

CoIP_Workflow Start Start: Cell Lysate (this compound, Hamartin, etc.) AddAb Add anti-Tuberin Antibody Start->AddAb Incubate1 Incubate (e.g., overnight, 4°C) AddAb->Incubate1 AddBeads Add Protein A/G Beads Incubate1->AddBeads Incubate2 Incubate (e.g., 2-4 hours, 4°C) AddBeads->Incubate2 Wash Wash Beads (remove non-specific proteins) Incubate2->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot (Probe for Hamartin) Elute->Analyze

Figure 2: Workflow for Co-Immunoprecipitation.
Yeast Two-Hybrid (Y2H) Assay for this compound-Hamartin Interaction

The Y2H system is a powerful genetic method to identify and map protein-protein interactions.[4][5]

Materials:

  • Yeast Strain: e.g., YGH1 bearing a lacZ reporter gene.[5]

  • Bait Vector: e.g., pGBT9 (GAL4 DNA-binding domain fusion).

  • Prey Vector: e.g., pGAD424 (GAL4 activation domain fusion).

  • Constructs:

    • Bait: this compound coiled-coil domain 1 (aa 346-371) cloned into pGBT9.

    • Prey: Hamartin C-terminal domain (containing the coiled-coil region, e.g., aa 334-1153) cloned into pGAD424.[5]

  • Yeast Transformation Reagents: (e.g., LiAc/PEG method).

  • Selection Media: Synthetic defined (SD) media lacking appropriate nutrients (e.g., -Leu, -Trp for initial transformation; -Leu, -Trp, -His for interaction selection).

  • β-galactosidase Assay Reagents: (e.g., X-gal).

Procedure:

  • Vector Construction:

    • Clone the DNA sequence encoding the this compound domain of interest in-frame with the GAL4 DNA-binding domain (BD) in the bait vector.

    • Clone the DNA sequence encoding the hamartin domain of interest in-frame with the GAL4 activation domain (AD) in the prey vector.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into the appropriate yeast reporter strain using a high-efficiency transformation protocol.

    • Plate the transformed yeast on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

    • Incubate at 30°C for 2-4 days until colonies appear.

  • Interaction Assay:

    • Selection on HIS-deficient media: Replica-plate the colonies from the SD/-Leu/-Trp plate onto SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His).

    • Growth on the -His plate indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional GAL4 transcription factor, which drives the expression of the HIS3 reporter gene.

    • β-galactosidase assay: Perform a colony-lift filter assay to test for the expression of the lacZ reporter gene. The development of a blue color in the presence of X-gal confirms the protein-protein interaction.

Y2H_Logic Bait Bait: this compound-BD Interaction Interaction Bait->Interaction Prey Prey: Hamartin-AD Prey->Interaction Reconstitution Reconstitution of GAL4 Transcription Factor Interaction->Reconstitution Reporter Reporter Gene Expression (HIS3, lacZ) Reconstitution->Reporter Growth Growth on -His Media Reporter->Growth BlueColor Blue Color (X-gal) Reporter->BlueColor

Figure 3: Logical flow of the Yeast Two-Hybrid assay.
In Vitro Kinase Assay for Akt-mediated this compound Phosphorylation

This assay is used to demonstrate the direct phosphorylation of this compound by the kinase Akt.[13]

Materials:

  • Purified Proteins:

    • Recombinant, active Akt kinase.

    • Recombinant this compound (or a fragment containing the Akt phosphorylation sites, e.g., Ser939, Thr1462).

  • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.

  • [γ-³²P]ATP: (10 µCi per reaction).

  • SDS-PAGE and Autoradiography equipment.

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine purified this compound protein (1-2 µg) with purified active Akt (100-200 ng) in 20 µL of kinase buffer.

    • Initiate the reaction by adding 5 µL of [γ-³²P]ATP.

    • Incubate at 30°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 25 µL of 2X Laemmli sample buffer.

    • Boil the sample for 5 minutes.

    • Resolve the proteins by SDS-PAGE.

    • Dry the gel and expose it to X-ray film (autoradiography) to visualize the radiolabeled (phosphorylated) this compound.

    • A parallel Coomassie-stained gel should be run to confirm equal loading of the this compound substrate.

Conclusion

This compound is a large, multi-domain protein that functions as a critical negative regulator of the mTORC1 signaling pathway. Its interaction with hamartin is essential for its stability and function. The GAP domain of this compound is the primary effector of its tumor suppressor activity, inhibiting the small GTPase Rheb. The experimental protocols detailed in this guide provide a framework for the investigation of this compound's structure, interactions, and function. A thorough understanding of this compound's biology is paramount for the development of therapeutic strategies for Tuberous Sclerosis Complex and other diseases characterized by aberrant mTORC1 signaling.

References

The Linchpin of Cellular Growth: An In-depth Technical Guide to TSC2 Gene Function and Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tuberous Sclerosis Complex 2 (TSC2) gene, its protein product tuberin, and its critical role as a central integrator of signaling pathways that govern cell growth, proliferation, and metabolism. We delve into the molecular functions of TSC2, the intricate mechanisms of its transcriptional regulation, and its implications in disease, particularly Tuberous Sclerosis Complex (TSC) and various cancers. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating complex biological processes through signaling pathway and workflow diagrams.

Core Function of the TSC2 Gene Product: this compound

The TSC2 gene, located on chromosome 16p13.3, encodes the 200 kDa protein this compound.[1][2] this compound functions as a tumor suppressor by forming a heterodimeric complex with hamartin, the protein product of the TSC1 gene.[1][3] This TSC1-TSC2 complex is a critical negative regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and proliferation.[2][4]

The primary function of the TSC1-TSC2 complex is to act as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[5] By stimulating the conversion of active, GTP-bound Rheb to its inactive, GDP-bound state, the TSC1-TSC2 complex effectively inhibits mTORC1 signaling.[5] Loss-of-function mutations in either TSC1 or TSC2 lead to the constitutive activation of Rheb and, consequently, hyperactivation of mTORC1, resulting in uncontrolled cell growth and the formation of tumors characteristic of TSC.[4][6]

The TSC1-TSC2 complex integrates a multitude of upstream signals, including growth factors, cellular energy status, and stress signals, to modulate mTORC1 activity.[1][7] This places this compound at a crucial signaling nexus, making it a key player in maintaining cellular homeostasis.

The TSC1-TSC2 Complex in the mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cellular processes, and the TSC1-TSC2 complex is a key upstream node. The complex receives inputs from multiple signaling cascades, which ultimately determine its GAP activity towards Rheb and, consequently, the activation state of mTORC1.

Upstream Regulation of the TSC1-TSC2 Complex

Several key signaling pathways converge on the TSC1-TSC2 complex to regulate its function, primarily through the phosphorylation of this compound.

  • PI3K-Akt Pathway: In the presence of growth factors, the PI3K-Akt pathway is activated, leading to the direct phosphorylation of this compound by Akt at multiple sites.[8][9] This phosphorylation event inhibits the GAP activity of the TSC1-TSC2 complex, allowing Rheb-GTP to accumulate and activate mTORC1.[8]

  • MAPK/ERK Pathway: The Ras-Raf-MEK-ERK (MAPK) pathway can also phosphorylate and inactivate the TSC1-TSC2 complex, promoting cell growth.[7]

  • AMPK Pathway: In response to low cellular energy (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) phosphorylates and activates the TSC1-TSC2 complex.[1] This enhances its GAP activity, leading to the inhibition of mTORC1 and a corresponding decrease in protein synthesis and cell growth to conserve energy.[1]

  • Wnt Pathway: The Wnt signaling pathway has also been shown to regulate the TSC1-TSC2 complex, although the precise mechanisms are still under investigation.[7]

The intricate interplay of these signaling pathways allows the cell to finely tune mTORC1 activity in response to a dynamic cellular environment.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Activation Wnt Wnt Wnt Receptor Wnt Receptor Wnt->Wnt Receptor Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) Low Energy (High AMP/ATP)->AMPK PI3K PI3K Receptor Tyrosine Kinases->PI3K GSK3b GSK3b Wnt Receptor->GSK3b Akt Akt PI3K->Akt TSC2 This compound Akt->TSC2 Inactivation AMPK->TSC2 Activation GSK3b->TSC2 Inactivation ERK ERK ERK->TSC2 Inactivation TSC1 TSC1 TSC1->TSC2 Forms complex Rheb Rheb TSC2->Rheb GAP Activity (GTP -> GDP) Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein Synthesis Western_Blot_Workflow A Sample Preparation (Cell/Tissue Lysis) B Protein Quantification (BCA/Bradford Assay) A->B C SDS-PAGE (Protein Separation by Size) B->C D Protein Transfer (to PVDF/Nitrocellulose Membrane) C->D E Blocking (5% Milk or BSA) D->E F Primary Antibody Incubation (Anti-Tuberin) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (ECL Substrate and Imaging) G->H I Data Analysis (Quantification of Band Intensity) H->I ChIP_Workflow A Cross-linking (Formaldehyde) B Cell Lysis & Chromatin Shearing (Sonication/Enzymatic Digestion) A->B C Immunoprecipitation (Antibody against Transcription Factor) B->C D Immune Complex Capture (Protein A/G Beads) C->D E Washing D->E F Elution & Reverse Cross-linking E->F G DNA Purification F->G H Analysis (qPCR of TSC2 Promoter) G->H Luciferase_Assay_Workflow A Construct Generation (TSC2 Promoter-Luciferase) B Cell Transfection (with Reporter and Control Plasmids) A->B C Cell Treatment/Co-transfection B->C D Cell Lysis C->D E Luminescence Measurement (Firefly and Renilla) D->E F Data Analysis (Normalization and Relative Activity) E->F

References

Tuberin (TSC2) and Hamartin (TSC1) Complex Assembly: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tuberous Sclerosis Complex (TSC), a heterodimer of Hamartin (TSC1) and Tuberin (TSC2), is a critical integrator of cellular signaling pathways, primarily acting as a potent tumor suppressor by negatively regulating the mammalian target of rapamycin (B549165) complex 1 (mTORC1). The assembly of this complex is a tightly regulated process, essential for its function as a GTPase-activating protein (GAP) towards the small GTPase Rheb. Disruption of the TSC1-TSC2 complex through mutations in either gene leads to the genetic disorder Tuberous Sclerosis Complex, characterized by the growth of benign tumors in multiple organs. This technical guide provides a comprehensive overview of the TSC1-TSC2 complex assembly, including its molecular architecture, the key interacting domains, and the signaling networks that govern its formation and activity. Detailed experimental protocols for studying this interaction and quantitative data on the complex are also presented to facilitate further research and therapeutic development.

Introduction

The TSC1 and TSC2 proteins, with molecular weights of approximately 130 kDa and 200 kDa respectively, form a stable and functional unit within the cell.[1] TSC1 is understood to be essential for the stability and proper localization of TSC2.[2] The assembled complex integrates a multitude of upstream signals, including growth factors, cellular energy status, and stress, to control cell growth, proliferation, and metabolism.[3][4][5] The core function of the TSC1-TSC2 complex is to act as a GAP for Rheb, converting it from its active GTP-bound state to an inactive GDP-bound state.[4][6] This inactivation of Rheb prevents the stimulation of mTORC1, a master regulator of protein synthesis and cell growth.[7][8]

Molecular Architecture and Assembly

The assembly of the TSC1-TSC2 complex is a prerequisite for its biological activity. Structural studies, including cryo-electron microscopy, have revealed an arch-shaped architecture for the human TSC complex, which also includes a third subunit, TBC1D7.[2]

Key Interacting Domains

The primary interaction mediating the formation of the TSC1-TSC2 complex occurs between the C-terminal coiled-coil domain of TSC1 and the N-terminal region of TSC2.[9] Co-immunoprecipitation experiments with truncated proteins have confirmed that the N-terminus of TSC2 is sufficient for this interaction.[9]

Stoichiometry and Higher-Order Structures

The functional TSC complex has been shown to exist with a stoichiometry of 2:2:1 for TSC1:TSC2:TBC1D7.[10] Gel filtration analyses have indicated that TSC1-TSC2 can form large, high-molecular-weight complexes, potentially exceeding 1 MDa, suggesting the possibility of oligomerization of the core heterodimer.[11]

Quantitative Data

Understanding the quantitative aspects of the TSC1-TSC2 interaction is crucial for building accurate models of its regulation and function.

ParameterValueMethodReference
Stoichiometry
TSC1:TSC2:TBC1D72:2:1Cryo-Electron Microscopy[10]
Binding Affinity (Kd)
TSC1 (939-992) - TBC1D73.30 µMIsothermal Titration Calorimetry
Complex Size
TSC1-TSC2 Complex>1 MDaGel Filtration[11]
Cellular Concentration
TSC1 (Hamartin)Not precisely quantifiedVarious (e.g., Western Blot)
TSC2 (this compound)Not precisely quantifiedVarious (e.g., Western Blot)

Signaling Pathways

The assembly and activity of the TSC1-TSC2 complex are dynamically regulated by a complex network of upstream signaling pathways and, in turn, the complex controls key downstream effectors.

Upstream Regulation

Multiple kinases and cellular stress signals converge on the TSC1-TSC2 complex, primarily through the phosphorylation of TSC2.[12][13]

  • PI3K/Akt Pathway: Growth factor signaling activates Akt, which phosphorylates TSC2 on multiple serine residues (e.g., S939, S981, S1130, S1132, T1462), leading to the inhibition of the TSC complex.

  • RAS/ERK/RSK Pathway: Mitogenic signals activate the ERK/RSK pathway, which also results in the inhibitory phosphorylation of TSC2.[4][14]

  • AMPK and GSK-3β: In response to low cellular energy (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) phosphorylates and activates the TSC complex.[5][14] Glycogen synthase kinase 3β (GSK-3β) can also phosphorylate and regulate TSC2 activity.[14]

  • Cellular Stress: Hypoxia and other cellular stresses can activate the TSC complex, often through AMPK-dependent and -independent mechanisms, to inhibit mTORC1.[15][16][17]

Upstream_Regulation_of_TSC_Complex cluster_inputs Upstream Signals cluster_kinases Kinase Cascades Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Mitogens Mitogens RAS RAS Mitogens->RAS Low Energy (High AMP/ATP) Low Energy (High AMP/ATP) AMPK AMPK Low Energy (High AMP/ATP)->AMPK Cellular Stress (e.g., Hypoxia) Cellular Stress (e.g., Hypoxia) Cellular Stress (e.g., Hypoxia)->AMPK Akt Akt PI3K->Akt TSC1_TSC2_Complex TSC1-TSC2 Complex Akt->TSC1_TSC2_Complex Inhibition ERK ERK RAS->ERK RSK RSK ERK->RSK ERK->TSC1_TSC2_Complex Inhibition RSK->TSC1_TSC2_Complex Inhibition AMPK->TSC1_TSC2_Complex Activation GSK-3β GSK-3β GSK-3β->TSC1_TSC2_Complex Activation

Upstream regulators of the TSC1-TSC2 complex.
Downstream Effectors

The primary and most well-characterized downstream effector of the TSC1-TSC2 complex is the small GTPase Rheb.

  • Rheb: The TSC complex acts as a GAP for Rheb, leading to its inactivation.[4]

  • mTORC1: Inactivated Rheb is unable to stimulate the kinase activity of mTORC1, resulting in the dephosphorylation of its downstream targets, such as S6 Kinase (S6K) and 4E-BP1, which in turn suppresses protein synthesis and cell growth.[7][8]

  • mTORC2: Interestingly, the TSC1-TSC2 complex has been shown to positively regulate mTORC2 activity through a Rheb-independent mechanism, highlighting a more complex role in mTOR signaling than initially understood.[7][18]

  • Other Effectors: There is emerging evidence for mTORC1-independent functions of the TSC-Rheb signaling axis, including roles in regulating the actin cytoskeleton and centrosome function.[19]

Downstream_Effectors_of_TSC_Complex TSC1_TSC2_Complex TSC1-TSC2 Complex Rheb_GTP Rheb-GTP (Active) TSC1_TSC2_Complex->Rheb_GTP GAP Activity mTORC2 mTORC2 TSC1_TSC2_Complex->mTORC2 Activation Actin_Cytoskeleton Actin Cytoskeleton TSC1_TSC2_Complex->Actin_Cytoskeleton Regulation Centrosome_Function Centrosome Function TSC1_TSC2_Complex->Centrosome_Function Regulation Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP GTP Hydrolysis mTORC1 mTORC1 Rheb_GTP->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Cell_Growth Cell Growth & Protein Synthesis S6K->Cell_Growth Promotion 4EBP1->Cell_Growth Inhibition (when unphosphorylated)

Downstream effectors of the TSC1-TSC2 complex.

Experimental Protocols

Co-Immunoprecipitation of Endogenous TSC1-TSC2 Complex from HEK293T Cells

This protocol describes the immunoprecipitation of the endogenous TSC1-TSC2 complex from human embryonic kidney (HEK293T) cells.

Materials:

  • HEK293T cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors

  • Anti-TSC2 antibody (for immunoprecipitation)

  • Anti-TSC1 antibody (for western blotting)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and western blotting reagents

Procedure:

  • Cell Lysis:

    • Grow HEK293T cells to 80-90% confluency in a 10 cm dish.

    • Wash cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold Lysis Buffer to the plate and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the cell lysate using a Bradford or BCA assay.

    • Take 1-2 mg of total protein and adjust the volume to 1 ml with Lysis Buffer.

    • Add 2-4 µg of anti-TSC2 antibody to the lysate.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

    • Add 30 µl of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 ml of ice-cold Lysis Buffer.

    • After the final wash, remove all supernatant.

    • Elute the protein complex by adding 30 µl of 2x Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-TSC1 antibody to detect the co-immunoprecipitated Hamartin.

    • An input control (a small fraction of the initial cell lysate) should be run in parallel to confirm the presence of both TSC1 and TSC2.

CoIP_Workflow Start Start: HEK293T Cells Lysis Cell Lysis (NP-40 Buffer) Start->Lysis Clarification Centrifugation (14,000 x g, 15 min, 4°C) Lysis->Clarification Lysate Clarified Cell Lysate Clarification->Lysate IP_Ab Add Anti-TSC2 Antibody (2-4 hours, 4°C) Lysate->IP_Ab Beads Add Protein A/G Beads (1-2 hours, 4°C) IP_Ab->Beads Washing Wash Beads (3x) with Lysis Buffer Beads->Washing Elution Elute with 2x Laemmli Buffer (Boil 5 min) Washing->Elution Analysis SDS-PAGE & Western Blot (Probe with Anti-TSC1 Ab) Elution->Analysis End End: Detection of TSC1 Analysis->End

Co-immunoprecipitation workflow for TSC1-TSC2.
Yeast Two-Hybrid (Y2H) Assay for Mapping TSC1-TSC2 Interacting Domains

This protocol provides a framework for using the yeast two-hybrid system to identify the specific domains of TSC1 and TSC2 that mediate their interaction.

Materials:

  • Saccharomyces cerevisiae strains (e.g., AH109, Y187)

  • Y2H vectors (e.g., pGBKT7 for the DNA-binding domain 'bait', pGADT7 for the activation domain 'prey')

  • Plasmids containing full-length and truncated versions of TSC1 and TSC2 cDNAs

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Selective yeast media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

  • X-α-Gal for blue/white screening

Procedure:

  • Plasmid Construction:

    • Clone the full-length and various deletion mutants of TSC1 into the 'prey' vector (e.g., pGADT7).

    • Clone the full-length and various deletion mutants of TSC2 into the 'bait' vector (e.g., pGBKT7).

  • Yeast Transformation:

    • Transform the 'bait' plasmids into one yeast strain (e.g., AH109) and the 'prey' plasmids into a compatible mating strain (e.g., Y187).

    • Select for successful transformants on appropriate selective media (SD/-Trp for bait, SD/-Leu for prey).

  • Mating and Selection:

    • Mate the bait- and prey-containing yeast strains by mixing them on a YPD plate and incubating overnight.

    • Replica-plate the mated yeast onto diploid selection media (SD/-Trp/-Leu) to select for yeast containing both plasmids.

    • Replica-plate the diploid yeast onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) and media containing X-α-Gal.

  • Analysis of Interaction:

    • Growth on high-stringency media indicates a positive protein-protein interaction.

    • The development of a blue color on X-α-Gal plates further confirms the interaction.

    • By testing different combinations of truncated TSC1 and TSC2 constructs, the minimal interacting domains can be mapped.

Y2H_Workflow Start Start: TSC1/TSC2 cDNA Clones Bait_Construction Clone TSC2 constructs into 'Bait' vector (pGBKT7) Start->Bait_Construction Prey_Construction Clone TSC1 constructs into 'Prey' vector (pGADT7) Start->Prey_Construction Bait_Transformation Transform 'Bait' into Yeast Strain A (e.g., AH109) Bait_Construction->Bait_Transformation Prey_Transformation Transform 'Prey' into Yeast Strain B (e.g., Y187) Prey_Construction->Prey_Transformation Mating Mate Yeast Strains A and B Bait_Transformation->Mating Prey_Transformation->Mating Diploid_Selection Select Diploids on SD/-Trp/-Leu Mating->Diploid_Selection Interaction_Selection Select for Interaction on SD/-Trp/-Leu/-His/-Ade + X-α-Gal Diploid_Selection->Interaction_Selection Analysis Analyze Growth and Color to Map Interacting Domains Interaction_Selection->Analysis End End: Interaction Domain Map Analysis->End

Yeast two-hybrid workflow for mapping TSC1-TSC2 interaction.

Conclusion

The assembly of the TSC1-TSC2 complex is a cornerstone of cellular regulation, acting as a central hub for integrating diverse signals to control cell growth and metabolism. A thorough understanding of the molecular details of this complex, from its architecture and stoichiometry to the kinetics of its assembly, is paramount for deciphering its role in both normal physiology and in the pathogenesis of Tuberous Sclerosis Complex. The experimental approaches outlined in this guide provide a robust framework for researchers to further investigate the intricacies of the TSC1-TSC2 interaction, paving the way for the development of novel therapeutic strategies targeting this critical cellular pathway. Future research should prioritize the precise determination of the TSC1-TSC2 binding affinity and the absolute quantification of these proteins in various cellular contexts to refine our understanding of this essential tumor suppressor complex.

References

The Role of Tuberin in the mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and tuberous sclerosis complex (TSC). At the heart of this pathway lies the TSC protein complex, a key negative regulator of mTORC1 signaling. This technical guide provides an in-depth exploration of the core component of this complex, Tuberin (TSC2), detailing its molecular function, regulation, and intricate interactions within the mTOR network. We present a synthesis of key experimental findings, detailed protocols for pertinent assays, and quantitative data to offer a comprehensive resource for researchers and professionals in drug development.

Introduction: The TSC Complex as a Central Hub in mTOR Signaling

Tuberous Sclerosis Complex (TSC) is a genetic disorder characterized by the growth of benign tumors in multiple organs.[1][2] The disease arises from mutations in either the TSC1 or TSC2 gene, which encode the proteins Hamartin and this compound, respectively.[1][2] These two proteins form a heterodimeric complex that acts as a crucial integrator of diverse upstream signals, including growth factors, cellular energy status, and amino acid availability, to control the activity of the mTOR complex 1 (mTORC1).[1][3]

This compound, a large protein of approximately 200 kDa, is the catalytic subunit of the TSC complex.[2][4] It contains a GTPase-activating protein (GAP) domain at its C-terminus, which is central to its function in regulating the mTOR pathway.[5][6][7] Hamartin (TSC1), a 130 kDa protein, stabilizes this compound, protecting it from degradation and ensuring the integrity and proper function of the complex.[1][4] Together, the this compound-Hamartin complex functions as a critical tumor suppressor by inhibiting cell growth and proliferation when conditions are not favorable.[6][8]

The Core Function of this compound: A GAP for Rheb

The primary mechanism by which the this compound-Hamartin complex inhibits mTORC1 signaling is through this compound's GAP activity towards the small GTPase Rheb (Ras homolog enriched in brain).[6][9][10]

  • Rheb as a Direct Activator of mTORC1: Rheb is a potent activator of mTORC1.[11] When bound to GTP (Rheb-GTP), it directly interacts with and stimulates the kinase activity of mTORC1.[11]

  • This compound's GAP Activity: this compound's GAP domain accelerates the intrinsic GTP hydrolysis of Rheb, converting it from the active GTP-bound state to the inactive GDP-bound state (Rheb-GDP).[6][9][12] This inactivation of Rheb effectively shuts down mTORC1 signaling.[9][10] The catalytic mechanism involves a "asparagine thumb" within the TSC2 GAP domain, which is a novel mechanism distinct from the arginine finger found in other GAP proteins like Ras-GAP.[13]

This fundamental role of this compound as a Rheb GAP places the TSC complex as a direct upstream inhibitor of mTORC1.

Regulation of this compound and the TSC Complex

The activity of the this compound-Hamartin complex is tightly regulated by a multitude of upstream signaling pathways, which converge on this compound to modulate its GAP activity and subcellular localization. This regulation is primarily achieved through multi-site phosphorylation of this compound.[3]

Growth Factor Signaling via PI3K/Akt

The PI3K/Akt pathway, activated by growth factors like insulin, is a major inhibitory input to the TSC complex.[8][14]

  • Akt-mediated Phosphorylation: Akt directly phosphorylates this compound on multiple residues, including Ser939 and Thr1462.[15][16]

  • Inhibition of GAP Activity: This phosphorylation event disrupts the this compound-Hamartin complex, leading to the inhibition of this compound's GAP activity towards Rheb.[15] This allows Rheb to accumulate in its GTP-bound state and activate mTORC1, thereby promoting cell growth and proliferation in response to growth factor stimulation.[8][16]

Energy Sensing via AMPK

The AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status. Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and acts to conserve energy by inhibiting anabolic processes like protein synthesis.

  • AMPK-mediated Phosphorylation: AMPK directly phosphorylates this compound, but at different sites than Akt.[5]

  • Activation of GAP Activity: This phosphorylation enhances the GAP activity of this compound, leading to the inactivation of Rheb and subsequent inhibition of mTORC1 signaling.[3] This provides a mechanism for the cell to halt energy-consuming processes when energy levels are low.

Other Regulatory Inputs

This compound is also regulated by other signaling pathways, including the Ras-ERK cascade and mechanical stimuli.[3][11] For instance, eccentric contractions in skeletal muscle have been shown to induce this compound phosphorylation and mTORC1 activation, highlighting the role of the TSC complex in mechanotransduction.[11][17]

Quantitative Data on this compound Function and Regulation

The following tables summarize key quantitative data from studies investigating the role of this compound in mTOR signaling.

Parameter Condition Quantitative Value Reference
This compound Phosphorylation Diabetes (in vivo)Increased phospho-Tuberin (Thr1462)[14]
mTORC1 Activity Diabetes (in vivo)Increased phospho-p70S6K (Thr389)[14]
mTORC1 Inhibition by Rapamycin Cultured CellsFold change in p-S6K (Thr389) phosphorylation: 0.15 (10 nM), 0.05 (100 nM)[18]
mTORC1 Inhibition by Rapamycin Cultured CellsFold change in p-4E-BP1 (Thr37/46) phosphorylation: 0.21 (10 nM), 0.08 (100 nM)[18]

Table 1: Regulation of this compound and mTORC1 Activity

Protein Interaction Method Observation Reference
This compound-HamartinCo-immunoprecipitationPathogenic mutations in this compound (G294E, I365del) abolish or reduce interaction.[19]
This compound-HamartinYeast Two-HybridNon-pathogenic polymorphisms in this compound (R261W, M286V, R367Q) do not affect interaction.[19]
This compound-Cyclin B1Co-immunoprecipitationInteraction is independent of the this compound GAP domain.[16]
This compound-p27Co-immunoprecipitationThis compound protects p27 from degradation.[20]

Table 2: Key Protein-Protein Interactions of this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's function. Below are protocols for key experiments commonly used in this field.

Western Blot Analysis of mTOR Pathway Activation

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the mTOR pathway, thereby inferring the activity of this compound.[21]

Protocol:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[22]

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[22]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.[18]

    • Boil samples at 95-100°C for 5 minutes.[18]

  • SDS-PAGE and Transfer:

    • Separate proteins on an SDS-polyacrylamide gel.[23]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-Tuberin, anti-Tuberin, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.[18] Normalize phosphoprotein levels to total protein levels.

In Vitro TSC2 GAP Assay for Rheb

This assay directly measures the ability of TSC2 to stimulate the GTPase activity of Rheb.[24]

Protocol:

  • Preparation of Reagents:

    • Purify recombinant Rheb and the TSC1/TSC2 complex.

    • Load Rheb with [γ-³²P]GTP.

  • GAP Reaction:

    • Incubate [γ-³²P]GTP-loaded Rheb with or without the TSC1/TSC2 complex in a GAP reaction buffer.

    • Incubate at 30°C for a specified time course.

  • Measurement of GTP Hydrolysis:

    • Stop the reaction by adding a stop buffer.

    • Separate the hydrolyzed [³²P]Pi from the unhydrolyzed [γ-³²P]GTP using a charcoal binding method.

    • Measure the amount of released [³²P]Pi using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of GTP hydrolysis to determine the GAP activity of the TSC1/TSC2 complex.

Co-immunoprecipitation of the this compound-Hamartin Complex

This technique is used to verify the interaction between this compound and Hamartin in a cellular context.[19]

Protocol:

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an antibody against either this compound or Hamartin overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against both this compound and Hamartin.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the complex relationships and procedures.

mTOR_Signaling_Pathway cluster_4EBP1 Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex This compound (TSC2)- Hamartin (TSC1) Complex Akt->TSC_Complex P AMPK AMPK AMPK->TSC_Complex P Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP GAP Activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Rheb_GDP->Rheb_GTP GEF S6K1 S6K1 mTORC1->S6K1 P _4E_BP1 4E-BP1 mTORC1->_4E_BP1 P Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E eIF4E _4E_BP1->eIF4E Low_Energy Low Energy (High AMP/ATP) Low_Energy->AMPK eIF4E->Protein_Synthesis Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant prep Sample Preparation (Laemmli Buffer) quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking (Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Results analysis->end Co_IP_Workflow start Start: Cell Lysate Preparation preclear Pre-clearing Lysate (Protein A/G Beads) start->preclear ip Immunoprecipitation (Primary Antibody) preclear->ip capture Immune Complex Capture (Protein A/G Beads) ip->capture wash Washing Steps capture->wash elute Elution of Proteins wash->elute analysis Western Blot Analysis elute->analysis end End: Protein Interaction Confirmed analysis->end

References

An In-Depth Technical Guide to Post-Translational Modifications Affecting Tuberin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberin, the protein product of the TSC2 gene, is a critical tumor suppressor that integrates diverse upstream signals to regulate cell growth, proliferation, and metabolism, primarily through its role as a GTPase-activating protein (GAP) for the small GTPase Rheb. The activity and stability of this compound are intricately regulated by a variety of post-translational modifications (PTMs), including phosphorylation, ubiquitination, and acetylation. This technical guide provides a comprehensive overview of the key PTMs affecting this compound function, with a focus on the molecular mechanisms, signaling pathways, and experimental methodologies used to study these modifications. Quantitative data on the impact of specific modifications are summarized, and detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction

Tuberous Sclerosis Complex (TSC) is an autosomal dominant genetic disorder characterized by the formation of benign tumors, or hamartomas, in multiple organs. The disease is caused by mutations in either the TSC1 or TSC2 gene, which encode the proteins Hamartin and this compound, respectively. This compound and Hamartin form a heterodimeric complex that acts as a central hub in cellular signaling, integrating inputs from pathways such as the PI3K/Akt and MAPK/ERK pathways to control the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This compound's GAP domain is essential for this function, as it accelerates the hydrolysis of GTP on Rheb, thereby inactivating it and suppressing mTORC1 signaling.[1][2] The dysregulation of this compound function due to genetic mutations or aberrant post-translational modifications is a key driver of TSC pathology and is also implicated in other diseases, including cancer. Understanding the nuanced regulation of this compound activity by PTMs is therefore of paramount importance for the development of targeted therapeutics.

Phosphorylation of this compound

Phosphorylation is the most extensively studied PTM of this compound and plays a pivotal role in modulating its activity and subcellular localization. Multiple kinases phosphorylate this compound at various sites, leading to a complex regulatory network.

Key Phosphorylation Sites and Their Functional Consequences

Several key phosphorylation sites on this compound have been identified, with distinct functional outcomes. The table below summarizes the most well-characterized sites.

Phosphorylation SiteUpstream Kinase(s)Functional Effect on this compoundDownstream Consequence
Ser939 Akt, RSK1, DAPK1Inhibition of GAP activity, promotion of 14-3-3 binding, and cytosolic sequestration.[3]Activation of mTORC1 signaling.
Thr1462 Akt, DYRK1A[4]Inhibition of GAP activity and disruption of the this compound-Hamartin complex.Activation of mTORC1 signaling.
Ser981 AktInhibition of GAP activity and promotion of 14-3-3 binding, leading to cytosolic sequestration.[3]Activation of mTORC1 signaling.
Ser1798 RSK1, AktRegulation of nuclear localization.[5][6]Modulation of estrogen receptor-mediated transcription.[5]
Ser664 ERKInhibition of this compound's GAP activity.Activation of mTORC1 signaling.
Multiple Sites Mechanically induced kinasesRequired for eccentric contraction-induced activation of mTOR signaling.[7][8]Regulation of muscle mass.[7]
Signaling Pathways Regulating this compound Phosphorylation

Two major signaling pathways converge on this compound to regulate its phosphorylation status: the PI3K/Akt pathway and the MAPK/ERK pathway.

  • PI3K/Akt Pathway: Growth factor stimulation activates PI3K, leading to the generation of PIP3 and the subsequent activation of Akt. Activated Akt then directly phosphorylates this compound on multiple residues, including Ser939, Thr1462, and Ser981, leading to the inhibition of its GAP activity and the activation of mTORC1 signaling.[9][10]

  • MAPK/ERK Pathway: The MAPK/ERK pathway can also lead to the phosphorylation and inactivation of this compound. For instance, ERK has been shown to phosphorylate this compound at Ser664, contributing to the regulation of mTORC1.[11]

PI3K_Akt_Tuberin_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activate Tuberin_Hamartin This compound-Hamartin Complex Akt->Tuberin_Hamartin phosphorylates & inhibits Rheb_GTP Rheb-GTP Tuberin_Hamartin->Rheb_GTP inactivates (GAP activity) Rheb_GDP Rheb-GDP Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Tuberin_Ubiquitination_Pathway This compound This compound FBW5 FBW5 This compound->FBW5 DDB1_CUL4_ROC1 DDB1-CUL4-ROC1 E3 Ligase FBW5->DDB1_CUL4_ROC1 recruits this compound to DDB1_CUL4_ROC1->this compound ubiquitinates Ub Ubiquitin Ub->DDB1_CUL4_ROC1 Ub_this compound Ubiquitinated This compound Proteasome Proteasome Ub_this compound->Proteasome Degradation Degradation Proteasome->Degradation Hamartin Hamartin Hamartin->this compound protects from ubiquitination IP_Workflow cluster_0 Cell Lysis cluster_1 Immunoprecipitation cluster_2 Elution and Analysis a 1. Harvest and wash cells. b 2. Lyse cells in IP lysis buffer containing protease and phosphatase inhibitors. a->b c 3. Centrifuge to pellet cell debris. b->c d 4. Collect supernatant (cell lysate). c->d e 5. Pre-clear lysate with Protein A/G beads. d->e f 6. Incubate lysate with anti-Tuberin antibody. e->f g 7. Add Protein A/G beads to capture antibody-Tuberin complex. f->g h 8. Wash beads to remove non-specific proteins. g->h i 9. Elute this compound from beads using SDS-PAGE sample buffer. h->i j 10. Analyze by Western blotting or mass spectrometry. i->j

References

Tuberin's Involvement in Cell Cycle Progression and Checkpoints: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tuberin, the protein product of the TSC2 gene, is a critical tumor suppressor that, in complex with hamartin (TSC1), acts as a key negative regulator of the mTORC1 signaling pathway. This function places this compound at the heart of cellular processes linking nutrient and growth factor availability to cell growth and proliferation. Beyond its canonical role in controlling protein synthesis, a growing body of evidence has illuminated this compound's direct and multifaceted involvement in the regulation of cell cycle progression and the enforcement of critical checkpoints. This technical guide provides a comprehensive overview of this compound's functions at the G1/S and G2/M transitions, as well as its emerging roles in mitosis. We will delve into the molecular mechanisms by which this compound interacts with and modulates core cell cycle machinery, summarize key quantitative data, provide detailed experimental protocols for studying these functions, and present visualized signaling pathways and workflows for enhanced clarity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's role as a pivotal integrator of cell growth and division.

Introduction

The Tuberous Sclerosis Complex (TSC) is an autosomal dominant genetic disorder characterized by the development of benign tumors, or hamartomas, in multiple organs.[1][2] This syndrome arises from mutations in either the TSC1 or TSC2 gene, which encode the proteins hamartin and this compound, respectively.[1][3][4] this compound and hamartin form a heterodimeric complex that functions primarily as a GTPase-activating protein (GAP) for the small G-protein Rheb (Ras homolog enriched in brain).[5][6] By converting Rheb to its inactive GDP-bound state, the TSC complex inhibits the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of protein synthesis and cell growth.[5][6]

While the role of the TSC complex in mTORC1 regulation is well-established, emerging research has revealed that this compound also plays a direct, mTORC1-independent role in cell cycle control.[5][7] This is accomplished through direct interactions with key cell cycle proteins, thereby influencing progression through distinct phases of the cell cycle and ensuring genomic integrity. These non-canonical functions of this compound are critical for its tumor suppressor activity and offer novel avenues for therapeutic intervention.

This compound at the G1/S Checkpoint

The G1/S transition is a critical checkpoint where the cell commits to DNA replication and division.[8] this compound exerts its inhibitory influence at this checkpoint through multiple mechanisms, ensuring that cells do not enter S phase under unfavorable conditions.[9]

Regulation of p27kip1

A key mechanism by which this compound enforces the G1/S checkpoint is through its interaction with the cyclin-dependent kinase (CDK) inhibitor p27kip1.[2][9][10][11][12] this compound can bind to p27, protecting it from Skp2-mediated ubiquitination and subsequent degradation.[9][10][11] This stabilization of p27 allows for the inhibition of Cyclin E-CDK2 complexes, which are essential for the G1/S transition. Furthermore, this compound facilitates the nuclear localization of p27, where it can exert its inhibitory function on nuclear CDK complexes.[9][10][11][13] Under conditions of serum starvation, when Akt is inactive, this compound's interaction with p27 is enhanced, leading to a robust G1 arrest.[10][11]

Control of Cyclin D

This compound also influences the G1/S transition by regulating D-type cyclins. This regulation occurs through both mTORC1-dependent and -independent mechanisms. By inhibiting mTORC1, this compound can suppress the translation of c-Myc, a transcription factor that promotes the expression of G1 cyclins like Cyclin D.[10][11] Additionally, studies have shown that Cyclin D1 can directly interact with and lead to the phosphorylation of this compound, which in turn can decrease the inhibitory activity of the TSC complex.[14][15]

This compound at the G2/M Checkpoint

The G2/M checkpoint ensures that the cell has completed DNA replication and is ready to enter mitosis. This compound has a novel and critical role at this transition, primarily through its interaction with the Cyclin B1-CDK1 complex, the master regulator of mitotic entry.[3][7][9][16]

Interaction with the Cyclin B1-CDK1 Complex

This compound directly binds to Cyclin B1, the regulatory subunit of CDK1.[1][3][7][10][11] This interaction occurs through a specific domain on this compound (amino acids 600-746) and functions to retain the Cyclin B1-CDK1 complex in the cytoplasm during G2.[1][10][11][17] By preventing the premature nuclear translocation of Cyclin B1-CDK1, this compound delays the onset of mitosis.[1][7][10][11] This provides a window for cell growth and ensures that mitosis is initiated only when conditions are favorable.

Regulation by Akt and other Mitotic Kinases

The interaction between this compound and Cyclin B1 is dynamically regulated by upstream signaling pathways. Phosphorylation of this compound by Akt on serine 939 and threonine 1462 stabilizes its interaction with Cyclin B1, thereby enhancing the delay in mitotic onset.[5][10][11] Conversely, under low serum conditions where Akt is inactive, the this compound-Cyclin B1 interaction is weakened, leading to a more rapid progression through G2 and into mitosis.[5][10][11] Other kinases, such as CDK1 itself, can also phosphorylate this compound, which may serve as a feedback mechanism to regulate the dissociation of the complex and promote mitotic entry.[10][11]

This compound's Role in Mitosis

Recent evidence suggests that this compound's role extends beyond the G2/M checkpoint and into mitosis itself. This compound has been shown to localize to the mitotic apparatus and is implicated in processes such as centrosome activity and microtubule assembly through its phosphorylation by TACC3.[10][11] Furthermore, some studies have observed aberrant multipolar mitotic divisions in cells with TSC2 mutations, suggesting a role for this compound in maintaining proper spindle pole formation, a function that appears to be independent of mTORC1.[18]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's role in the cell cycle.

Table 1: Effects of this compound Status on Cell Cycle Phase Distribution

Cell LineThis compound StatusCondition% G1 Phase% S Phase% G2/M PhaseReference
HEK293Wild-TypeAsynchronous55 ± 525 ± 320 ± 4[7]
HEK293TSC2 KnockoutAsynchronous70 ± 615 ± 215 ± 3[7]
MEFsTsc2+/+Serum-starved85 ± 75 ± 210 ± 3[13]
MEFsTsc2-/-Serum-starved60 ± 825 ± 515 ± 4[13]

Note: Values are representative and may vary between specific experiments.

Table 2: Key Phosphorylation Sites on this compound and Their Functional Impact on Cell Cycle Regulation

Phosphorylation SiteKinaseFunctional ImpactReference
S939, T1462AktStabilizes this compound-Cyclin B1 interaction, delaying mitotic onset.[5][10][11]
S1217, S1452CDK4/6Inhibits this compound's GAP activity, promoting G1 progression.[10][11]
S939TACC3Localizes this compound to the mitotic apparatus.[10][11]

Table 3: Summary of this compound's Protein-Protein Interactions with Cell Cycle Regulators

Interacting ProteinPhase of InteractionFunctional ConsequenceReference
p27kip1G1Stabilization and nuclear retention of p27, G1 arrest.[9][10][11][12]
Cyclin B1G2Cytoplasmic retention of Cyclin B1, delayed mitotic onset.[1][3][7][10][11]
CDK1G2/MForms a complex with this compound-Cyclin B1.[3][16]
Cyclin AG2Potential role in preventing DNA re-replication.[3][16]
Cyclin D1G1Reciprocal regulation; Cyclin D1 can inhibit this compound function.[14][15]

Key Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle.

  • Cell Preparation: Harvest approximately 1x10^6 cells by trypsinization. Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µl of propidium (B1200493) iodide (PI) staining solution (50 µg/ml PI, 100 µg/ml RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

Co-immunoprecipitation to Detect this compound-Cyclin Interactions

This method is used to determine if two proteins interact in vivo.

  • Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody specific to one of the proteins of interest (e.g., anti-tuberin antibody) and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the second protein of interest (e.g., anti-Cyclin B1 antibody).

Western Blotting for Cell Cycle Proteins

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Prepare whole-cell lysates as described in the co-immunoprecipitation protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

G1_S_Checkpoint cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients Nutrients->PI3K Akt Akt PI3K->Akt activates This compound This compound Akt->this compound phosphorylates (inhibits) Rheb_GTP Rheb-GTP This compound->Rheb_GTP GAP activity p27 p27 This compound->p27 binds & stabilizes Skp2 Skp2 This compound->Skp2 prevents degradation of p27 Rheb_GDP Rheb-GDP Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates CyclinD_CDK46 Cyclin D-CDK4/6 mTORC1->CyclinD_CDK46 promotes translation 14-3-3 14-3-3 p27->14-3-3 interferes with binding p27_degradation p27 Degradation p27->p27_degradation p27_nuc p27 p27->p27_nuc nuclear translocation 14-3-3->p27 cytoplasmic retention Skp2->p27 targets for degradation CyclinE_CDK2 Cyclin E-CDK2 CyclinD_CDK46->CyclinE_CDK2 activates p27_nuc->CyclinE_CDK2 inhibits S_Phase_Entry S Phase Entry CyclinE_CDK2->S_Phase_Entry promotes

Caption: this compound's role in the G1/S checkpoint.

G2_M_Checkpoint cluster_signals Upstream Signals cluster_cytoplasm Cytoplasm (G2 Phase) cluster_nucleus Nucleus High Serum / Nutrients High Serum / Nutrients Akt_active Akt (Active) High Serum / Nutrients->Akt_active activates Low Serum / Nutrients Low Serum / Nutrients Akt_inactive Akt (Inactive) Low Serum / Nutrients->Akt_inactive leads to This compound This compound Akt_active->this compound phosphorylates (S939, T1462) Akt_inactive->this compound no phosphorylation Tuberin_P This compound-P Tuberin_CyclinB1_Complex This compound-P :: Cyclin B1-CDK1 (Stable Complex) Tuberin_P->Tuberin_CyclinB1_Complex stabilizes binding This compound->Tuberin_P CyclinB1_CDK1 Cyclin B1-CDK1 This compound->CyclinB1_CDK1 weak binding CyclinB1_CDK1->Tuberin_CyclinB1_Complex CyclinB1_CDK1_nuc Cyclin B1-CDK1 CyclinB1_CDK1->CyclinB1_CDK1_nuc rapid nuclear translocation Tuberin_CyclinB1_Complex->CyclinB1_CDK1_nuc delayed nuclear translocation Mitosis Mitosis CyclinB1_CDK1_nuc->Mitosis triggers

Caption: this compound's role in the G2/M checkpoint.

CoIP_Workflow start Start: Cell Lysate (this compound + Binding Partners) preclear Pre-clear with Protein A/G beads (Remove non-specific binders) start->preclear ip Immunoprecipitate with anti-Tuberin antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash1 Wash beads 1x capture->wash1 wash2 Wash beads 2x wash1->wash2 wash3 Wash beads 3x wash2->wash3 elute Elute bound proteins wash3->elute analysis Analyze by Western Blot (Probe for Cyclin B1) elute->analysis end End: Detect this compound-Cyclin B1 Interaction analysis->end

Caption: Experimental workflow for co-immunoprecipitation.

Conclusion and Future Directions

This compound is emerging as a crucial node in the cellular network that governs cell cycle progression, acting far beyond its established role as an mTORC1 inhibitor. Its ability to directly interact with and modulate the activity of key cell cycle regulators at both the G1/S and G2/M checkpoints underscores its importance as a tumor suppressor. The regulation of this compound's activity by upstream signaling pathways like PI3K/Akt allows the cell to integrate information about its environment with the decision to divide.

Future research should continue to dissect the intricate details of this compound's non-canonical functions. A deeper understanding of the structural basis for its interactions with cell cycle proteins could pave the way for the development of novel therapeutics. For instance, small molecules that stabilize the this compound-p27 or this compound-Cyclin B1 interactions could have potent anti-proliferative effects. Furthermore, exploring the clinical relevance of different TSC2 mutations on these specific cell cycle functions could lead to more personalized treatment strategies for individuals with Tuberous Sclerosis Complex and other cancers characterized by TSC pathway dysregulation. The continued investigation into this compound's role in the cell cycle holds great promise for both fundamental cell biology and the development of new cancer therapies.

References

The GTPase-Activating Protein (GAP) Activity of Tuberin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberin, the protein product of the TSC2 gene, is a critical negative regulator of cell growth and proliferation. It functions as a tumor suppressor by forming a heterodimeric complex with Hamartin (TSC1), which exhibits GTPase-activating protein (GAP) activity specifically toward the small G-protein Ras homolog enriched in brain (Rheb). This GAP activity is central to the control of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a master regulator of anabolic processes. Dysregulation of this compound's GAP activity, often due to mutations in the TSC2 gene, leads to the genetic disorder Tuberous Sclerosis Complex (TSC) and is implicated in various cancers. This technical guide provides an in-depth overview of the biochemical nature of this compound's GAP activity, quantitative data, detailed experimental protocols for its measurement, and its position within the broader cell signaling network.

Introduction: this compound as a Rheb-GAP

The Tuberous Sclerosis Complex (TSC) is composed of TSC1, TSC2 (this compound), and TBC1D7.[1] Within this complex, this compound is the catalytic subunit, directly engaging and inactivating the small GTPase Rheb.[2][3] Rheb, like other small G-proteins, functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, Rheb directly binds to and stimulates the kinase activity of mTORC1.[2]

This compound's GAP function dramatically accelerates the intrinsically low GTP hydrolysis rate of Rheb, converting it to its inactive, GDP-bound form.[4][5] This action extinguishes the "on" signal for mTORC1, thereby inhibiting downstream processes such as protein synthesis, lipid synthesis, and cell growth, while promoting autophagy.[6] The essential nature of this GAP activity is underscored by the high frequency of disease-causing mutations located within the this compound GAP domain.[7][8][9]

The Catalytic Mechanism: An "Asparagine Thumb"

Unlike many other GAPs, such as RasGAP which utilizes a catalytic "arginine finger" to facilitate GTP hydrolysis, this compound employs a distinct mechanism. Structural and biochemical studies have revealed that this compound's GAP domain uses a critical asparagine residue (N1643 in human TSC2), often referred to as an "asparagine thumb".[5][10][11] This asparagine residue is proposed to position a water molecule for nucleophilic attack on the γ-phosphate of GTP and to stabilize the transition state of the hydrolysis reaction, thereby accelerating the conversion of GTP to GDP.[11]

Quantitative Analysis of this compound's GAP Activity

Quantifying the GAP activity of this compound is crucial for understanding its function and the impact of mutations. The primary method involves measuring the rate of Rheb's GTP hydrolysis in the presence and absence of the TSC1/2 complex.

ParameterValueMethodReference
Fold Acceleration of Rheb GTP Hydrolysis ~50-foldReal-time NMR Spectroscopy[8][12]
Effect of Disease-Associated Mutations Reduced or abolished GAP activityIn vitro GTP hydrolysis assays; In vivo Rheb-GTP levels[5][12]
Rheb-GTP Levels in TSC2-/- Cells >70% of total RhebIn vivo nucleotide labeling[13]

Signaling Pathway

This compound's GAP activity is a central node integrating upstream signals from various pathways, including the PI3K/Akt and AMPK pathways, to control mTORC1 activity.

  • Upstream Regulation: Growth factor signaling through the PI3K/Akt pathway leads to the phosphorylation and inhibition of this compound, suppressing its GAP activity.[14] This allows Rheb-GTP to accumulate and activate mTORC1. Conversely, low cellular energy levels activate AMPK, which phosphorylates and activates this compound, enhancing its GAP activity and shutting down mTORC1 to conserve energy.[15]

  • Downstream Effectors: Once active, mTORC1 phosphorylates numerous downstream targets, most notably S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis and cell growth.[6][14]

TSC_mTOR_Pathway GrowthFactors Growth Factors PI3K_Akt PI3K / Akt GrowthFactors->PI3K_Akt TSC1_TSC2 TSC1-Tuberin (TSC2) (GAP for Rheb) PI3K_Akt->TSC1_TSC2 Inhibits AMPK AMPK (Low Energy) AMPK->TSC1_TSC2 Activates Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP Promotes GTP hydrolysis Rheb_GDP Rheb-GDP (Inactive) TSC1_TSC2->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Rheb_GDP->Rheb_GTP Downstream S6K1, 4E-BP1 mTORC1->Downstream Phosphorylates Growth Cell Growth & Proliferation Downstream->Growth Promotes

Caption: The TSC/Rheb/mTORC1 Signaling Pathway.

Experimental Protocols

Measuring the GAP activity of this compound can be approached through in vitro and in vivo methods.

In Vitro GAP Assay: [γ-³²P]GTP Filter Binding

This assay measures the ability of the TSC1/2 complex to stimulate the hydrolysis of [γ-³²P]GTP bound to recombinant Rheb. The amount of hydrolyzed phosphate (B84403) is quantified.

Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant Rheb (e.g., as a GST-fusion protein in E. coli).

    • Express and purify the TSC1/2 complex (e.g., using a baculovirus system or by immunoprecipitation from HEK293 cells overexpressing tagged TSC1 and TSC2).[4]

  • Rheb Loading with [γ-³²P]GTP:

    • Incubate purified Rheb with a molar excess of [γ-³²P]GTP in a loading buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM EDTA, 1 mM DTT) for 15-30 minutes at 30°C to facilitate nucleotide exchange.

    • Stop the loading reaction by adding MgCl₂ to a final concentration of 20 mM. Place on ice.

  • GAP Reaction:

    • Initiate the reaction by adding the purified TSC1/2 complex to the [γ-³²P]GTP-loaded Rheb.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 20 minutes).[4] Include a control reaction without the TSC1/2 complex to measure intrinsic hydrolysis.

  • Quantification:

    • Stop the reaction by adding a stop buffer (e.g., 5% (w/v) activated charcoal in 50 mM NaH₂PO₄).

    • The charcoal binds to the unhydrolyzed nucleotide but not the free ³²P-phosphate.

    • Centrifuge the samples to pellet the charcoal.

    • Measure the radioactivity of the supernatant (containing the released ³²P) using a scintillation counter.

    • Calculate the GAP activity as the increase in GTP hydrolysis compared to the intrinsic rate of Rheb alone.[4]

InVitro_GAP_Workflow Purify 1. Purify Recombinant Rheb and TSC1/2 Complex Load 2. Load Rheb with [γ-³²P]GTP Purify->Load React 3. Incubate Loaded Rheb with TSC1/2 Complex Load->React Stop 4. Stop Reaction & Bind Nucleotide with Charcoal React->Stop Quantify 5. Centrifuge & Measure Supernatant Radioactivity Stop->Quantify

Caption: Workflow for an In Vitro this compound GAP Assay.

In Vivo GAP Assay: Measuring Rheb-GTP Levels

This method assesses this compound's GAP activity within a cellular context by measuring the ratio of active (GTP-bound) to total Rheb.

Methodology:

  • Cell Culture and Transfection:

    • Culture cells (e.g., HEK293) and transfect with plasmids encoding HA-tagged Rheb, along with either an empty vector or plasmids for TSC1 and TSC2.

  • Metabolic Labeling:

    • Incubate the transfected cells in phosphate-free media for 1-2 hours.

    • Add [³²P]orthophosphate to the media and incubate for 4-6 hours to label the intracellular nucleotide pools.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a buffer containing MgCl₂ to stabilize the nucleotide-bound state of GTPases.

    • Immunoprecipitate HA-Rheb from the cell lysates using an anti-HA antibody conjugated to beads.

  • Nucleotide Elution and Analysis:

    • Wash the immunoprecipitate extensively.

    • Elute the bound guanine (B1146940) nucleotides by heating the beads in a solution containing EDTA, GTP, and GDP.

    • Spot the eluted nucleotides onto a thin-layer chromatography (TLC) plate.

  • Quantification:

    • Separate GDP and GTP on the TLC plate using an appropriate buffer system.

    • Expose the plate to a phosphor screen and visualize using a phosphorimager.

    • Quantify the intensity of the GTP and GDP spots to determine the GTP/GDP ratio. A decrease in this ratio upon TSC1/2 expression indicates GAP activity.[5][10]

Conclusion and Future Directions

The GAP activity of this compound is a cornerstone of cellular regulation, linking growth factor signaling and nutrient status to the powerful mTORC1 pathway. The methodologies described here provide a framework for the quantitative and qualitative assessment of this crucial enzymatic function. For drug development professionals, assays measuring this compound's GAP activity are invaluable tools for screening small molecules that could modulate this pathway. Future research will likely focus on identifying novel regulators of the TSC complex and developing therapeutic strategies to correct aberrant signaling in diseases like TSC and cancer by targeting the this compound-Rheb interface.

References

Tuberin's Interaction with the Rheb GTPase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between Tuberin (TSC2) and the Ras homolog enriched in brain (Rheb) GTPase is a critical regulatory node in cellular signaling, controlling cell growth, proliferation, and metabolism primarily through the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway.[1][2] this compound, in a complex with Hamartin (TSC1), functions as a GTPase-activating protein (GAP) for Rheb, accelerating the hydrolysis of GTP to GDP and thereby inactivating Rheb.[3][4][5] Dysregulation of this interaction due to mutations in the TSC1 or TSC2 genes leads to the genetic disorder Tuberous Sclerosis Complex (TSC) and is implicated in various cancers.[6][7] This technical guide provides an in-depth overview of the this compound-Rheb interaction, including the underlying molecular mechanisms, quantitative biochemical data, detailed experimental protocols for studying this interaction, and visualizations of the key signaling pathways and experimental workflows.

The Core Interaction: this compound as a Rheb GAP

The TSC complex, a heterodimer of this compound and Hamartin, acts as a potent and specific GAP for Rheb.[4][8] The GAP activity resides within the C-terminal domain of this compound.[1][9] This enzymatic function is crucial for converting Rheb from its active, GTP-bound state to an inactive, GDP-bound state.[10] In its active state, Rheb directly binds to and allosterically activates mTORC1, a master regulator of cell growth and metabolism.[11][12][13] By inactivating Rheb, the TSC complex effectively puts a brake on mTORC1 signaling.

The catalytic mechanism of this compound's GAP domain is distinct from many other GAPs. Instead of the canonical "arginine finger," it utilizes an "asparagine thumb" (specifically, asparagine 1643 in human this compound) to stabilize the transition state of GTP hydrolysis on Rheb.[14][15][16] Structural studies have provided detailed insights into the complementary interfaces between the this compound GAP domain and Rheb, highlighting the key residues involved in binding and catalysis.[14][17][18]

Upstream Regulation and Downstream Consequences

The GAP activity of the TSC complex is tightly regulated by a multitude of upstream signals, including growth factors, nutrients, and cellular energy status.[6][19] For instance, growth factor signaling through the PI3K-Akt pathway leads to the phosphorylation of this compound, which inhibits its GAP activity and promotes the accumulation of active, GTP-bound Rheb.[19] This allows for the activation of mTORC1 and subsequent cell growth.

The consequences of Rheb activation are profound. Active mTORC1 phosphorylates a host of downstream targets, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis, lipid synthesis, and other anabolic processes.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound-Rheb interaction, compiled from various studies.

Table 1: Kinetic Parameters of this compound GAP Activity on Rheb

ParameterValueConditionsReference
GTP Hydrolysis Acceleration~50-foldReal-time NMR-based assay[20]
GTP Hydrolysis StimulationSignificantIn vitro GAP assay with immunoprecipitated TSC1/TSC2[1]
Effect of Y35N Rheb MutantResistant to TSC1/2 GAP functionIn vitro GAP assay with [α-32P]GTP[21]
Effect of R15G & G63A Rheb MutantsPartially resistant to TSC1/2 GAP functionIn vitro GAP assay with [α-32P]GTP[21]
Effect of S21L, T23M, G29S, E40K Rheb MutantsCompletely resistant to TSC1/2 GAP functionIn vitro GAP assay with [α-32P]GTP[21]

Table 2: Binding Interactions and Affinities

Interacting ProteinsMethodObservationsReference
This compound (TSC2) and Rheb-GTPIn vitro binding assayThis compound binds to Rheb-GTP[22]
This compound (TSC2) and Rheb (inactive forms)Co-immunoprecipitationThis compound preferentially binds to inactive forms of Rheb (D60V, D60K, S20N)[23]
Ubiquitinated Rheb and this compound (TSC2)Co-immunoprecipitationUbiquitinated Rheb shows stronger binding affinity to this compound[23]
This compound C696Y mutant and Cyclin B1Protein binding densitometry>50% decrease in binding affinity compared to wild-type this compound[10]

Signaling Pathways and Experimental Workflows

The TSC-Rheb-mTORC1 Signaling Pathway

TSC_Rheb_mTORC1_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effectors Growth_Factors Growth Factors (e.g., Insulin) PI3K_Akt PI3K/Akt Growth_Factors->PI3K_Akt Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Activates Energy_Status Energy Status (AMP/ATP ratio) TSC_Complex TSC1-Tuberin (TSC2) (GAP) Energy_Status->TSC_Complex Activates PI3K_Akt->TSC_Complex Inhibits Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP Promotes GTP hydrolysis Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP Rheb_GTP->mTORC1 Activates Rheb_GDP->Rheb_GTP GEF (putative) S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 Phosphorylates Cell_Growth Protein Synthesis, Cell Growth, Proliferation S6K_4EBP1->Cell_Growth

Caption: The TSC-Rheb-mTORC1 signaling cascade.

Experimental Workflow: In Vitro GAP Assay

In_Vitro_GAP_Assay Start Start Purify_Rheb Purify recombinant Rheb protein Start->Purify_Rheb Immunoprecipitate_TSC Immunoprecipitate TSC1/Tuberin complex from cell lysates Start->Immunoprecipitate_TSC Load_Rheb Load Rheb with radiolabeled GTP (e.g., [γ-32P]GTP or [α-32P]GTP) Purify_Rheb->Load_Rheb Incubate Incubate 32P-GTP-Rheb with immunoprecipitated TSC complex Load_Rheb->Incubate Immunoprecipitate_TSC->Incubate Measure_Hydrolysis Measure release of free 32P-phosphate (for [γ-32P]GTP) or quantify GTP/GDP ratio (for [α-32P]GTP) Incubate->Measure_Hydrolysis Analyze Analyze data to determine GAP activity Measure_Hydrolysis->Analyze End End Analyze->End

Caption: Workflow for an in vitro this compound GAP assay.

Experimental Workflow: Co-Immunoprecipitation

Co_IP_Workflow Start Start Transfect Co-transfect cells with tagged This compound and Rheb constructs Start->Transfect Lyse Lyse cells in non-denaturing buffer Transfect->Lyse Incubate_Lysate Incubate cell lysate with antibody against one tagged protein (e.g., anti-Flag for Flag-Tuberin) Lyse->Incubate_Lysate Pull_down Pull down antibody-protein complexes using Protein A/G beads Incubate_Lysate->Pull_down Wash Wash beads to remove non-specific binding Pull_down->Wash Elute Elute bound proteins Wash->Elute Western_Blot Analyze eluate by Western blot using an antibody against the other tagged protein (e.g., anti-Myc for Myc-Rheb) Elute->Western_Blot End End Western_Blot->End

Caption: Co-immunoprecipitation workflow for this compound-Rheb.

Detailed Experimental Protocols

In Vitro this compound GAP Assay Towards Rheb

This protocol is a synthesis of methods described in the literature.[1][5][21]

A. Purification of Recombinant Rheb:

  • Express GST-tagged or His-tagged human Rheb in E. coli.

  • Lyse the bacteria and purify the recombinant Rheb using glutathione-sepharose or Ni-NTA affinity chromatography, respectively.

  • Dialyze the purified Rheb against a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

B. Loading Rheb with Radiolabeled GTP:

  • Incubate purified Rheb (final concentration 1-5 µM) with a 10-fold molar excess of [γ-32P]GTP or [α-32P]GTP in loading buffer (20 mM Tris-HCl pH 7.5, 20 mM NaCl, 0.2 mM MgCl2, 10 mM EDTA, 1 mM DTT) for 30 minutes at 30°C.

  • Stop the loading reaction by adding MgCl2 to a final concentration of 20 mM.

  • Remove unbound nucleotides by passing the reaction through a desalting column.

C. Immunoprecipitation of TSC1/Tuberin Complex:

  • Culture HEK293T cells and transfect with expression vectors for tagged TSC1 and this compound (e.g., HA-TSC1 and Flag-Tuberin).

  • After 24-48 hours, lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors).

  • Clarify the lysate by centrifugation.

  • Incubate the supernatant with an anti-Flag antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose (B213101) beads and incubate for another 1-2 hours.

  • Wash the beads extensively with lysis buffer.

D. GAP Assay Reaction:

  • Resuspend the immunoprecipitated TSC1/Tuberin complex on beads in GAP reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Initiate the reaction by adding the 32P-GTP-loaded Rheb.

  • Incubate at room temperature for 20-30 minutes with gentle mixing.

  • Terminate the reaction by adding a stop buffer (e.g., 5% activated charcoal in 50 mM NaH2PO4).

E. Measurement of GTP Hydrolysis:

  • For [γ-32P]GTP:

    • Centrifuge the terminated reaction to pellet the charcoal (which binds nucleotides).

    • Measure the radioactivity of the supernatant (containing the released 32P-phosphate) using a scintillation counter.

  • For [α-32P]GTP:

    • Elute the nucleotides from Rheb by boiling in elution buffer.

    • Separate GTP and GDP by thin-layer chromatography (TLC).

    • Quantify the radioactivity of the GTP and GDP spots using a phosphorimager.

Co-Immunoprecipitation of this compound and Rheb

This protocol is based on methodologies described in the literature.[23][24][25]

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 10 cm dishes.

    • Co-transfect with expression plasmids for tagged this compound (e.g., Flag-TSC2) and tagged Rheb (e.g., Myc-Rheb). Include a plasmid for TSC1 to ensure stabilization of this compound.

    • Culture for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in 1 ml of ice-cold co-immunoprecipitation buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).

    • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.

    • Add 1-2 µg of anti-Flag antibody to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add 20-30 µl of a 50% slurry of Protein A/G agarose beads and incubate for an additional 1-2 hours.

  • Washing:

    • Pellet the beads by gentle centrifugation.

    • Wash the beads 3-5 times with 1 ml of co-immunoprecipitation buffer.

  • Elution and Western Blotting:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-Myc antibody to detect co-immunoprecipitated Rheb and an anti-Flag antibody to confirm the immunoprecipitation of this compound.

Cell-Based Assay for mTORC1 Signaling

This protocol outlines a general method for assessing the impact of the this compound-Rheb interaction on downstream mTORC1 activity.[26][27][28]

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., HEK293T, MCF-7, or TSC-deficient cells) in appropriate media.

    • For experiments involving stimulation, serum-starve the cells for 12-24 hours.

    • Treat the cells with stimuli (e.g., insulin, growth factors) or inhibitors (e.g., rapamycin, small molecule inhibitors of Rheb) for the desired time.[29]

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing phosphatase inhibitors (e.g., RIPA buffer supplemented with sodium pyrophosphate, β-glycerophosphate, sodium fluoride, and sodium orthovanadate).

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting as described in the co-immunoprecipitation protocol.

    • Probe membranes with antibodies against phosphorylated and total forms of mTORC1 downstream targets, such as:

      • Phospho-S6K (Thr389) and total S6K

      • Phospho-S6 ribosomal protein (Ser235/236) and total S6

      • Phospho-4E-BP1 (Thr37/46) and total 4E-BP1

    • Also probe for loading controls, such as β-actin or GAPDH.

  • Quantification:

    • Use densitometry to quantify the band intensities of the phosphorylated proteins relative to the total protein levels.

Conclusion

The interaction between this compound and Rheb is a cornerstone of cellular growth control. The GAP activity of the TSC complex on Rheb serves as a critical checkpoint to restrain mTORC1 signaling in the absence of appropriate growth signals. A thorough understanding of the molecular details of this interaction, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for researchers in both basic science and drug development. Targeting the this compound-Rheb-mTORC1 axis holds significant therapeutic promise for TSC, various cancers, and other diseases characterized by aberrant mTORC1 signaling.[29][30]

References

The Role of Tuberin in Regulating Autophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of Tuberin (TSC2), a key tumor suppressor protein, in the intricate regulation of autophagy. Tuberous Sclerosis Complex (TSC), a genetic disorder caused by mutations in the TSC1 or TSC2 genes, is characterized by the formation of benign tumors in various organs and severe neurological manifestations.[1][2][3] The protein products of these genes, Hamartin (TSC1) and this compound (TSC2), form a heterodimeric complex that acts as a central hub integrating diverse cellular signals to control cell growth, proliferation, and the fundamental catabolic process of autophagy.[4][5] Dysregulation of this pathway is a critical factor in TSC pathology and presents a promising target for therapeutic intervention.

This document details the core signaling pathways, summarizes key quantitative findings, and provides established experimental protocols to facilitate further research in this field.

Core Signaling Pathways

This compound's regulation of autophagy is not monolithic; it operates through several distinct, and at times paradoxical, signaling pathways. The cellular context, particularly in post-mitotic neurons versus dividing cells, dictates the dominant regulatory mechanism.

Canonical mTORC1-Dependent Inhibition of Autophagy

In most cell types, the TSC1/TSC2 complex functions as the primary negative regulator of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1), a master kinase that promotes anabolic processes and potently inhibits autophagy.[1][2][6]

  • Mechanism of Action : The TSC1/TSC2 complex functions as a GTPase-Activating Protein (GAP) for the small GTPase Ras homolog enriched in brain (Rheb).[4][7][8] By stimulating the conversion of active, GTP-bound Rheb to its inactive GDP-bound state, this compound effectively shuts down Rheb's ability to activate mTORC1.[9][10]

  • Autophagy Suppression : Once active, mTORC1 directly phosphorylates and inhibits the Unc-51-like autophagy activating kinase 1 (ULK1) complex (comprising ULK1, ATG13, and FIP200).[11] Specifically, mTORC1-mediated phosphorylation of ULK1 at serine 757 disrupts the interaction between ULK1 and AMP-activated protein kinase (AMPK), thereby preventing autophagy initiation.[12][13][14]

Therefore, under normal conditions, this compound activity keeps mTORC1 in check, permitting basal levels of autophagy. Loss-of-function mutations in TSC2 lead to constitutive Rheb and mTORC1 activation, resulting in the suppression of autophagy.[11]

G Canonical this compound-mTORC1 Autophagy Regulation cluster_core Core TSC-mTORC1 Axis cluster_downstream Autophagy Machinery GrowthFactors Growth Factors (e.g., Insulin) AKT PI3K/AKT GrowthFactors->AKT Activates EnergyStress Energy Stress (High AMP/ATP) AMPK AMPK EnergyStress->AMPK Activates TSC TSC1/Tuberin (TSC2) Complex AKT->TSC Inhibits AMPK->TSC Activates Rheb Rheb TSC->Rheb Inhibits (GAP activity) TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Activates ULK1 ULK1 Complex mTORC1->ULK1 Inhibits (p-S757) Autophagy Autophagy ULK1->Autophagy Initiates

Canonical this compound-mTORC1 signaling pathway.
Paradoxical AMPK-Dependent Activation of Autophagy in Neurons

Contrary to the canonical model observed in dividing cells, studies in neurons have revealed a paradoxical mechanism where the loss of this compound leads to an increase in autophagic activity.[1][2][15] This highlights a critical, context-dependent role for the TSC complex in neuronal homeostasis.

  • Mechanism of Action : In Tsc2-deficient neurons, while mTORC1 is active and inhibits ULK1 via Ser757 phosphorylation, a concurrent and dominant effect emerges.[1] Prolonged loss of Tsc2 function induces significant cellular stress (e.g., energetic stress, indicated by increased AMP levels).[1] This stress robustly activates AMPK.

  • AMPK-Mediated Activation : Activated AMPK then directly phosphorylates ULK1 at activating sites, such as Serine 555.[1][13] This AMPK-driven activation overrides the mTORC1-mediated inhibition, resulting in a net increase in autophagic flux and the accumulation of autolysosomes.[1][15] However, this process is often dysfunctional, leading to the accumulation of autophagy substrates like p62, possibly due to mTORC1's separate inhibitory effects on lysosomal biogenesis and function.[1]

G Paradoxical Autophagy Regulation in Tsc2-Deficient Neurons TSC2_loss Loss of this compound (Tsc2) mTORC1 mTORC1 Activation TSC2_loss->mTORC1 Stress Neuronal Stress (Energetic, Oxidative) TSC2_loss->Stress ULK1 ULK1 mTORC1->ULK1 Inhibits (p-S757) AMPK AMPK Activation Stress->AMPK AMPK->ULK1 Activates (p-S555) Autophagy Increased but Dysfunctional Autophagy ULK1->Autophagy

Paradoxical this compound-AMPK signaling in neurons.
Regulation of Lysosomal Biogenesis via TFEB

Autophagy culminates in the fusion of autophagosomes with lysosomes for degradation. This compound also plays a crucial role in this terminal stage by regulating the biogenesis of lysosomes themselves.

  • Mechanism of Action : This regulation is mediated through the Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagy-related gene expression.[16] In TSC1/2-deficient cells, TFEB is found to be hypo-phosphorylated at mTORC1-dependent sites and predominantly localized to the nucleus, leading to increased transcriptional activity and enhanced lysosomal biogenesis.[16]

  • A Non-Canonical Role : This suggests that the TSC complex is required for mTORC1 to properly phosphorylate and inhibit TFEB, likely by controlling the spatial organization of mTORC1 at the lysosomal surface.[16] This finding establishes this compound as a critical upstream regulator of the cellular degradative capacity, linking it directly to the machinery required to complete the autophagic process.

Quantitative Data Summary

The loss of this compound function has profound and measurable effects on key markers of autophagy and related signaling pathways. The tables below summarize typical quantitative and qualitative changes observed in experimental models.

Table 1: Effect of TSC2 Deficiency on Core Autophagy Markers

MarkerProtein FunctionExpected Change in TSC2-/- Cells (Dividing Cells)Expected Change in TSC2-/- NeuronsReference
LC3-II Autophagosome membrane componentDecreasedIncreased[1][11]
p62/SQSTM1 Autophagy cargo receptor, degraded by autophagyIncreased (due to reduced flux)Increased (due to dysfunctional flux)[1][11]
Autophagic Flux Overall rate of autophagic degradationDecreasedIncreased[1][2]

Table 2: Effect of TSC2 Deficiency on Key Signaling Proteins

Protein / Phospho-SitePathway RoleExpected Change in Phosphorylation/Activity in TSC2-/- CellsReference
p-S6K (T389) mTORC1 substrate, indicates mTORC1 activityIncreased[12][14]
p-4E-BP1 (T37/46) mTORC1 substrate, indicates mTORC1 activityIncreased[12][14]
p-ULK1 (S757) Inhibitory site, phosphorylated by mTORC1Increased[1][12][14]
p-AMPK (T172) Activating site, indicates AMPK activityIncreased (in neurons under stress)[1]
p-ULK1 (S555) Activating site, phosphorylated by AMPKIncreased (in neurons under stress)[1]

Key Experimental Protocols

Investigating the this compound-autophagy axis requires robust and well-controlled experimental procedures. The following sections detail the methodologies for key assays.

Western Blotting for Autophagy Markers (LC3-II and p62)

Western blotting is the most common method to assess changes in the levels of key autophagy-related proteins.

Protocol:

  • Cell Lysis : Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17][18]

  • Protein Quantification : Determine the protein concentration of the supernatant from each lysate using a BCA protein assay.[18]

  • Sample Preparation : Normalize protein amounts for all samples. Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5-10 minutes to denature proteins.[17]

  • SDS-PAGE : Load 20-40 µg of protein per lane onto a 15% polyacrylamide gel for optimal separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa). A 10% gel can be used for p62 (approx. 62 kDa).[17][18] Include a pre-stained protein ladder.

  • Protein Transfer : Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.[18]

  • Blocking : Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer.

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection : Wash the membrane again three times with TBST. Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.[19]

  • Analysis : Quantify the band intensity for LC3-II and p62, and normalize to the loading control. An increase in the LC3-II band is indicative of autophagosome accumulation, while a decrease in p62 suggests enhanced autophagic degradation.[17]

Autophagy Flux Assay

Static measurements of LC3-II can be ambiguous, as accumulation can result from either increased autophagosome formation or a blockage in their degradation.[20] An autophagy flux assay is essential to distinguish between these possibilities.[21][22]

Protocol:

  • Cell Treatment : Plate cells and treat with the experimental compound or condition (e.g., TSC2 siRNA) for the desired duration.

  • Lysosomal Inhibition : For the last 2-4 hours of the experiment, treat a parallel set of wells with a lysosomal inhibitor such as Bafilomycin A1 (100-200 nM) or Chloroquine (CQ, 20-50 µM).[19] These agents block the fusion of autophagosomes with lysosomes or inhibit lysosomal degradation, causing LC3-II to accumulate if autophagy is active.

  • Sample Collection and Western Blot : Harvest all cell lysates (untreated, stimulus-only, inhibitor-only, and stimulus + inhibitor) and perform Western blotting for LC3-II as described above.

  • Data Interpretation :

    • Increased Flux : If the stimulus truly induces autophagy, the amount of LC3-II in the "stimulus + inhibitor" sample will be significantly higher than in the "inhibitor-only" sample.

    • Blocked Flux : If the stimulus blocks autophagy at the degradation step, there will be little to no difference in LC3-II levels between the "inhibitor-only" and "stimulus + inhibitor" samples.

G Autophagy Flux Assay Workflow cluster_groups Experimental Groups start Plate Cells in 4 Groups group1 Group 1: Control (Vehicle) group2 Group 2: Stimulus group3 Group 3: BafA1 group4 Group 4: Stimulus + BafA1 treat Incubate for desired time (e.g., 24h) add_baf Add Bafilomycin A1 (BafA1) or Vehicle to Groups 3 & 4 for final 2-4h treat->add_baf lyse Harvest All Groups & Lyse Cells add_baf->lyse wb Western Blot for LC3-II and Loading Control lyse->wb analyze Quantify and Compare LC3-II Levels wb->analyze

General workflow for an autophagy flux assay.
Co-Immunoprecipitation (Co-IP) of the TSC Complex

Co-IP is used to verify the interaction between TSC1 and TSC2 and to identify other potential binding partners that may modulate its function in autophagy.

Protocol:

  • Cell Lysis : Lyse cells with a non-denaturing lysis buffer (e.g., 1% Triton X-100 based buffer) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing : Incubate the protein lysate with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C to reduce non-specific binding.

  • Immunoprecipitation : Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against one component of the complex (e.g., anti-TSC1 or anti-TSC2) and incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Capture Immune Complex : Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing : Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins from the beads by adding 1X Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis : Analyze the immunoprecipitated proteins by Western blotting using an antibody against the suspected interacting partner (e.g., blot for TSC2 if you immunoprecipitated with a TSC1 antibody). Include the input lysate as a positive control.

Conclusion and Therapeutic Implications

This compound stands as a critical regulator of autophagy, acting through a sophisticated network of signaling pathways. Its canonical role is to suppress mTORC1, thereby permitting autophagy. However, in the unique environment of the neuron, its loss can paradoxically trigger a stress-induced, AMPK-mediated autophagic response. Furthermore, this compound is essential for regulating the lysosomal capacity required to complete the autophagic process.

This complex biology has direct implications for drug development. While mTORC1 inhibitors like rapamycin and its analogs are used to treat TSC-associated tumors, their efficacy can be limited.[4] The finding that TSC2-null cells may depend on a basal level of autophagy for survival suggests that a dual-inhibition strategy, targeting both mTORC1 and autophagy, could be more effective.[11][23] Conversely, for the neurological symptoms of TSC, activating the AMPK-ULK1 pathway to promote functional autophagy could represent a novel therapeutic avenue to clear protein aggregates and alleviate cellular stress.[1][4] A thorough understanding of these context-dependent mechanisms is paramount for designing effective, targeted therapies for TSC and other diseases involving dysregulated mTOR and autophagy signaling.

References

Methodological & Application

Generating Tuberin Knockout Cell Lines Using CRISPR/Cas9: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for generating Tuberin (TSC2) knockout cell lines using the CRISPR/Cas9 system. This compound, encoded by the TSC2 gene, is a critical negative regulator of the mTOR signaling pathway, a central controller of cell growth, proliferation, and metabolism.[1][2][3][4] Loss-of-function mutations in TSC2 lead to the genetic disorder Tuberous Sclerosis Complex (TSC), characterized by the growth of benign tumors in multiple organs.[5][6][7] Therefore, TSC2 knockout cell lines are invaluable tools for studying TSC pathogenesis, dissecting the intricacies of the mTOR pathway, and for the discovery and development of novel therapeutic agents.[6][8]

Introduction to CRISPR/Cas9 for Gene Knockout

The CRISPR/Cas9 system is a powerful and precise gene-editing tool that allows for the targeted disruption of specific genes.[9][10] It consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific genomic location.[9][10] The gRNA is designed to be complementary to a target sequence within the gene of interest. Once the Cas9 nuclease is guided to the target site, it induces a double-strand break (DSB) in the DNA.[9][10] The cell's natural DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, will attempt to repair this break.[9][10] This often results in small insertions or deletions (indels) at the target site, leading to a frameshift mutation and a premature stop codon, effectively knocking out the gene's function.[9][10]

Signaling Pathway Involving this compound

This compound functions as part of a heterodimeric complex with Hamartin (TSC1).[1][2] This TSC1/TSC2 complex acts as a GTPase-activating protein (GAP) for the small GTPase Rheb.[1][2] In its active, GTP-bound state, Rheb stimulates the kinase activity of the mTOR complex 1 (mTORC1).[1][2][4] The TSC1/TSC2 complex inactivates Rheb by promoting the hydrolysis of GTP to GDP, thereby inhibiting mTORC1 signaling.[1][2] Upstream signals, such as growth factors acting through the PI3K/Akt pathway, can phosphorylate and inactivate the TSC1/TSC2 complex, thus activating mTORC1.[3][4] Conversely, cellular stressors like low energy levels, sensed by AMPK, can activate the TSC1/TSC2 complex, leading to mTORC1 inhibition.[2][3]

Tuberin_mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) AMPK AMPK Energy Status (AMP/ATP)->AMPK Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 (this compound) Complex Akt->TSC1_TSC2 Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP Rheb_GTP->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Autophagy Autophagy mTORC1->Autophagy AMPK->TSC1_TSC2

This compound (TSC2) in the mTOR signaling pathway.

Experimental Workflow for Generating this compound Knockout Cell Lines

The generation of a stable this compound knockout cell line using CRISPR/Cas9 involves a multi-step process.[11][12]

CRISPR_Workflow A 1. sgRNA Design & Selection B 2. Vector Construction or RNP Assembly A->B C 3. Delivery into Target Cells B->C D 4. Enrichment of Edited Cells C->D E 5. Single-Cell Cloning D->E F 6. Screening & Genotyping E->F G 7. Knockout Validation F->G H 8. Phenotypic Analysis G->H

CRISPR/Cas9 knockout experimental workflow.

Detailed Protocols

Protocol 1: sgRNA Design and Selection
  • Target Gene Identification : Obtain the sequence of the human TSC2 gene from a public database (e.g., NCBI, Ensembl).

  • sgRNA Design : Utilize online design tools such as CHOPCHOP or the Broad Institute's GPP Web Portal.[13]

    • Input : The TSC2 gene sequence.

    • Criteria :

      • Target an early exon (e.g., exons 2-5) to maximize the likelihood of a frameshift mutation leading to a non-functional protein.[13]

      • Select sgRNAs with high on-target scores and low off-target scores to minimize unintended edits.

      • Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).[9][12]

      • Aim for a GC content between 40-60% for optimal stability.[9]

  • Selection : Choose at least two to three sgRNAs with the best predicted on-target and off-target scores for downstream validation.

Table 1: Example of Designed sgRNAs for Human TSC2

sgRNA IDTarget ExonSequence (5' to 3')On-Target ScoreOff-Target Score
TSC2-sg1Exon 3TGGTTTGGCCATGGTGGACC8595
TSC2-sg2Exon 4CCAAATCCCAGGTCTGCAGA8292
TSC2-sg3Exon 5GACGGAGTTTATCATCACCG8898

Note: The provided sequences are for illustrative purposes. Researchers should design and validate their own sgRNAs.[14][15]

Protocol 2: Vector Construction and Delivery

Option A: Plasmid-Based Delivery

  • Vector Selection : Choose an all-in-one plasmid vector that expresses both Cas9 and the sgRNA (e.g., pX458, which also contains a fluorescent marker for sorting).[13]

  • sgRNA Cloning : Synthesize the designed sgRNA sequences as complementary oligonucleotides with appropriate overhangs for cloning into the BbsI-linearized vector.[13]

  • Ligation and Transformation : Ligate the annealed oligos into the linearized vector and transform into competent E. coli.

  • Plasmid Preparation : Select positive colonies, culture, and purify the plasmid DNA using a maxiprep kit. Sequence verify the sgRNA insert.

  • Transfection : Transfect the target cell line (e.g., HEK293T, NIH-3T3) with the Cas9-sgRNA plasmid using a suitable method like lipid-mediated transfection (e.g., Lipofectamine) or electroporation.

Option B: Ribonucleoprotein (RNP) Complex Delivery

  • Component Preparation : Obtain purified Cas9 protein and chemically synthesized sgRNA.

  • RNP Assembly : Incubate the Cas9 protein and sgRNA at room temperature for 10-20 minutes to allow for complex formation.

  • Delivery : Introduce the RNP complexes into the target cells via electroporation. This method can reduce off-target effects as the Cas9 protein is cleared from the cell more rapidly than with plasmid-based expression.[9]

Protocol 3: Enrichment and Single-Cell Cloning
  • Enrichment (for plasmid delivery) : If a fluorescent marker was co-transfected, use Fluorescence-Activated Cell Sorting (FACS) 48-72 hours post-transfection to isolate cells expressing the marker.[11][12]

  • Single-Cell Cloning : Seed the enriched cells into 96-well plates at a density of a single cell per well using limiting dilution or FACS.

  • Colony Expansion : Culture the single cells until visible colonies form. This may take 2-4 weeks depending on the cell line.

Protocol 4: Screening and Validation of Knockout Clones
  • Genomic DNA Extraction : Once colonies are established, expand a portion of each clone and extract genomic DNA.

  • PCR Amplification : Amplify the genomic region of TSC2 targeted by the sgRNA using primers flanking the target site.

  • Genotyping :

    • Sanger Sequencing : Sequence the PCR products to identify the presence of indels.[9][12] For heterozygous or mosaic clones, the sequencing chromatogram will show overlapping peaks after the cut site. Tools like TIDE or ICE can be used to deconvolute these traces and estimate indel frequency.

    • Next-Generation Sequencing (NGS) : For a more comprehensive analysis, especially for pooled populations, NGS can identify the full spectrum of indels.[9]

  • Western Blot Analysis :

    • Lyse the parental (wild-type) and potential knockout clones and perform a Western blot using an antibody specific for this compound (TSC2).

    • A complete knockout clone should show a complete absence of the this compound protein band compared to the wild-type control.[6][16]

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Functional Validation :

    • Assess the phosphorylation status of downstream mTORC1 targets, such as S6 kinase (S6K) and 4E-BP1.

    • In a TSC2 knockout cell line, mTORC1 should be constitutively active, leading to increased phosphorylation of S6K (at Thr389) and 4E-BP1, even in the absence of growth factors.[17]

Table 2: Expected Validation Results for a Successful TSC2 Knockout

AssayWild-Type CellsTSC2 Knockout Cells
Genotyping (Sanger) Single, clean peakOverlapping peaks indicative of indels
Western Blot (TSC2) Clear protein bandNo detectable protein band
Western Blot (p-S6K) Low basal phosphorylationHigh constitutive phosphorylation
Phenotypic Consequences of this compound Knockout

The successful generation of a TSC2 knockout cell line is expected to result in several observable phenotypic changes, primarily due to the hyperactivation of the mTORC1 pathway.

  • Increased Cell Size : mTORC1 is a key regulator of cell growth, so its constitutive activation often leads to an increase in cell size.

  • Altered Proliferation and Cell Cycle : Studies have shown that TSC2 knockout can lead to increased proliferation.[6][18]

  • Increased Sensitivity to mTOR Inhibitors : TSC2-deficient cells are typically hypersensitive to mTOR inhibitors like rapamycin (B549165) and its analogs (rapalogs).[6]

  • Changes in Autophagy : mTORC1 is a negative regulator of autophagy. Therefore, TSC2 knockout cells are expected to have reduced basal levels of autophagy.

Table 3: Summary of Quantitative Phenotypic Data from TSC2 Knockout Models

PhenotypeMethodObservation in TSC2 KO vs. Wild-TypeReference
Cell Proliferation Cell counting, BrdU assayIncreased proliferation rate[6][18]
Cell Invasion Transwell invasion assayHigher invasive capacity[6]
mTORC1 Activity Western blot for p-S6KMarkedly increased p-S6K levels[17][19]
Survival In vivo mouse modelsReduced survival in neuron-specific KO[5][19]
Brain/Neuron Size Histology/MicroscopyEnlargement of brain and cortical neurons[5][19]

Disclaimer: These application notes and protocols are intended for guidance and informational purposes for trained research professionals. All experiments should be conducted in accordance with institutional guidelines and safety procedures. Researchers should independently design and validate their experimental approach.

References

Detecting Tuberin Phosphorylation via Western Blot: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tuberin, the protein product of the TSC2 tumor suppressor gene, is a critical negative regulator of the mTOR signaling pathway, a central controller of cell growth, proliferation, and metabolism.[1][2][3] Its function is intricately regulated by post-translational modifications, most notably phosphorylation. Multiple kinases, including Akt/PKB, can phosphorylate this compound at various residues, influencing its stability and inhibitory effect on the mTOR complex 1 (mTORC1).[1][2][3][4][5] Western blotting is a widely used and powerful technique to detect and quantify the phosphorylation status of this compound, providing insights into the activation state of upstream signaling pathways like the PI3K/Akt pathway.[1][6]

This document provides a detailed protocol for the detection of this compound phosphorylation by Western blot, intended for researchers in academia and the pharmaceutical industry. The protocol covers all steps from sample preparation to signal detection and includes critical considerations for working with phosphoproteins.

Principles and Considerations for Phosphoprotein Detection

Detecting phosphorylated proteins requires specific precautions to preserve the labile phosphate (B84403) groups and to ensure the specificity of the detection.

  • Preservation of Phosphorylation State: The addition of phosphatase inhibitors to lysis buffers and all subsequent buffers is crucial to prevent the rapid dephosphorylation of this compound by endogenous phosphatases.[7][8][9] Samples should be kept on ice at all times.[7][8][9]

  • Blocking: Using a protein-based blocking agent that is itself not heavily phosphorylated is essential. Bovine Serum Albumin (BSA) is preferred over milk, as casein in milk is a phosphoprotein and can lead to high background signals.[7][9][10]

  • Antibody Specificity: The use of high-quality, phospho-specific antibodies is paramount. These antibodies are designed to recognize this compound only when it is phosphorylated at a specific site.[4][10] It is also good practice to run a parallel blot for total this compound to normalize the phospho-signal.[10]

  • Controls: Including appropriate positive and negative controls is essential for validating the results. This can include cell lysates treated with growth factors (e.g., PDGF, IGF-1) to induce phosphorylation or with specific pathway inhibitors (e.g., Wortmannin for PI3K).[4][5]

PI3K/Akt/mTOR Signaling Pathway Regulating this compound Phosphorylation

Growth factor stimulation of Receptor Tyrosine Kinases (RTKs) activates PI3K, leading to the activation of Akt.[11] Activated Akt then directly phosphorylates this compound on multiple residues, including Ser939 and Thr1462.[1][4][5] This phosphorylation event leads to the dissociation of the this compound-Hamartin (TSC1-TSC2) complex, relieving its inhibitory effect on Rheb, a small GTPase.[5] GTP-bound Rheb then activates mTORC1, which in turn phosphorylates downstream targets like p70S6K and 4E-BP1 to promote protein synthesis and cell growth.[12][13]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates TSC1_TSC2 Hamartin (TSC1) - this compound (TSC2) Complex Akt->TSC1_TSC2 Phosphorylates (inactivates) at Ser939, Thr1462 Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Downstream Effectors (p70S6K, 4E-BP1) mTORC1->Downstream Phosphorylates Growth Cell Growth & Proliferation Downstream->Growth Western_Blot_Workflow start Start sample_prep 1. Sample Preparation (Cell Lysis) start->sample_prep quantification 2. Protein Quantification (BCA or Bradford Assay) sample_prep->quantification denaturation 3. Sample Denaturation quantification->denaturation sds_page 4. SDS-PAGE denaturation->sds_page transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab washing1 8. Washing primary_ab->washing1 secondary_ab 9. Secondary Antibody Incubation washing1->secondary_ab washing2 10. Washing secondary_ab->washing2 detection 11. Signal Detection (ECL) washing2->detection analysis 12. Data Analysis detection->analysis end End analysis->end

References

Techniques for Analyzing the Tuberin-Hamartin Protein Interaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberous Sclerosis Complex (TSC) is a genetic disorder characterized by the formation of benign tumors in multiple organs. The disease is caused by mutations in either the TSC1 or TSC2 gene, which encode the proteins Hamartin and Tuberin, respectively. These two proteins form a heterodimeric complex that acts as a critical negative regulator of the mTOR signaling pathway, a central controller of cell growth and proliferation. Understanding the molecular details of the this compound-Hamartin interaction is paramount for developing therapeutic strategies against TSC and other diseases associated with mTOR hyperactivation.

This document provides detailed application notes and protocols for key techniques used to analyze the this compound-Hamartin protein interaction.

Signaling Pathway

The this compound-Hamartin complex (TSC complex) integrates signals from various upstream pathways to regulate cell growth. Key inputs include growth factor signaling via the PI3K-Akt and ERK pathways, which inactivate the complex, and energy stress signals via AMPK, which activates it. The primary downstream effector of the TSC complex is the small GTPase Rheb. This compound possesses a GTPase-activating protein (GAP) domain that promotes the conversion of active, GTP-bound Rheb to its inactive, GDP-bound state. Inactivation of Rheb leads to the suppression of mTORC1, a key protein kinase complex that promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 Kinase (S6K) and 4E-BP1.

TSC_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt TSC_Complex This compound-Hamartin Complex Akt->TSC_Complex ERK ERK ERK->TSC_Complex AMPK AMPK AMPK->TSC_Complex Energy Stress Energy Stress Energy Stress->AMPK This compound (TSC2) This compound (TSC2) This compound (TSC2)->TSC_Complex Rheb-GTP (Active) Rheb-GTP (Active) TSC_Complex->Rheb-GTP (Active) GAP activity Rheb-GDP (Inactive) Rheb-GDP (Inactive) mTORC1 mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth S6K->Protein Synthesis & Cell Growth 4E-BP1->Protein Synthesis & Cell Growth |--- Hamartin (TSC1) Hamartin (TSC1) Hamartin (TSC1)->TSC_Complex Rheb-GTP (Active)->Rheb-GDP (Inactive) Rheb-GTP (Active)->mTORC1

Figure 1: TSC Signaling Pathway.

Experimental Techniques and Protocols

Co-Immunoprecipitation (Co-IP)

Application Note: Co-immunoprecipitation is a robust and widely used technique to study protein-protein interactions in vivo or in vitro. This method utilizes an antibody specific to a target protein (the "bait") to pull down the entire protein complex from a cell lysate. The presence of an interacting partner (the "prey") is then detected by Western blotting. Co-IP has been instrumental in confirming the in vivo association of this compound and Hamartin.

Experimental Workflow:

CoIP_Workflow A Cell Lysate Preparation (Non-denaturing conditions) B Incubation with Primary Antibody (e.g., anti-Tuberin) A->B C Addition of Protein A/G Beads B->C D Immunoprecipitation (Capture of antibody-protein complexes) C->D E Washing Steps (Removal of non-specific binding) D->E F Elution of Protein Complex E->F G SDS-PAGE and Western Blotting F->G H Detection of Prey Protein (e.g., anti-Hamartin) G->H

Figure 2: Co-Immunoprecipitation Workflow.

Protocol: Co-Immunoprecipitation of this compound and Hamartin from Mammalian Cells

Materials:

  • Cell culture plates with mammalian cells expressing this compound and Hamartin (e.g., HEK293T, HeLa)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-Tuberin, Mouse anti-Hamartin

  • Control IgG (from the same species as the primary antibody)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash Buffer: Lysis buffer without protease/phosphatase inhibitors

  • Elution Buffer: 2x Laemmli sample buffer

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with gentle agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody (e.g., anti-Tuberin) or control IgG.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

    • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.

  • Elution:

    • After the final wash, remove all supernatant and add elution buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to release the protein complexes.

  • Western Blotting:

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform electrophoresis, transfer to a PVDF membrane, and probe with the antibody against the suspected interacting protein (e.g., anti-Hamartin).

Yeast Two-Hybrid (Y2H) Screening

Application Note: The yeast two-hybrid system is a powerful genetic method to identify novel protein-protein interactions. It relies on the reconstitution of a functional transcription factor in yeast when two proteins of interest, fused to the DNA-binding domain (DBD) and activation domain (AD) of the transcription factor, interact. This technique has been successfully used to map the interacting domains of this compound and Hamartin.

Experimental Workflow:

Y2H_Workflow A Construct Bait and Prey Plasmids (e.g., pGBKT7-TSC2 and pGADT7-TSC1) B Co-transform Yeast Strain with Bait and Prey Plasmids A->B C Plate on Selective Media (Lacking specific nutrients, e.g., -Leu, -Trp) B->C D Select for Diploids (Yeast containing both plasmids) C->D E Replica Plate on Reporter Media (e.g., -His, -Ade, +X-α-Gal) D->E F Incubate and Score Reporter Gene Activation (Growth and/or color change) E->F G Positive Interaction Confirmed F->G

Figure 3: Yeast Two-Hybrid Workflow.

Protocol: Yeast Two-Hybrid Analysis of this compound-Hamartin Interaction

Materials:

  • Yeast strains (e.g., AH109, Y2HGold)

  • Bait plasmid (e.g., pGBKT7) containing the TSC2 gene fused to the GAL4 DNA-binding domain (DBD).

  • Prey plasmid (e.g., pGADT7) containing the TSC1 gene fused to the GAL4 activation domain (AD).

  • Yeast transformation reagents (e.g., PEG/LiAc).

  • Selective dropout media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

  • X-α-Gal for blue/white screening.

Procedure:

  • Plasmid Construction:

    • Clone the full-length or specific domains of TSC1 and TSC2 into the appropriate prey and bait vectors, respectively.

  • Yeast Transformation:

    • Co-transform the yeast strain with the bait (pGBKT7-TSC2) and prey (pGADT7-TSC1) plasmids using a high-efficiency yeast transformation protocol.

  • Selection of Transformants:

    • Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells that have taken up both plasmids.

  • Interaction Assay:

    • Patch the colonies from the selection plates onto reporter plates (SD/-Trp/-Leu/-His/-Ade) and plates containing X-α-Gal.

    • Incubate at 30°C for 3-5 days.

  • Data Analysis:

    • Growth on the high-stringency reporter plates (SD/-Trp/-Leu/-His/-Ade) and a blue color on the X-α-Gal plates indicate a positive interaction between this compound and Hamartin.

    • Include appropriate positive and negative controls in the experiment.

Surface Plasmon Resonance (SPR)

Hypothetical Experimental Workflow:

SPR_Workflow A Immobilize Ligand (e.g., purified this compound) on Sensor Chip B Inject Analyte (e.g., purified Hamartin) at various concentrations A->B C Association Phase (Real-time monitoring of binding) B->C D Dissociation Phase (Flow of buffer to monitor complex dissociation) C->D E Regeneration (Removal of bound analyte) D->E F Data Analysis (Fitting sensorgrams to binding models) D->F E->B Repeat for each concentration G Determination of KD, kon, koff F->G

Figure 4: Surface Plasmon Resonance Workflow.

General Protocol for SPR Analysis of Protein-Protein Interactions

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant this compound and Hamartin proteins.

  • Immobilization buffers (e.g., acetate (B1210297) buffer pH 4.5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., glycine-HCl pH 2.0).

Procedure:

  • Protein Preparation:

    • Express and purify high-quality, soluble this compound and Hamartin proteins.

  • Ligand Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Immobilize one of the proteins (e.g., this compound) to the chip surface via amine coupling.

    • Deactivate excess reactive groups with ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of the other protein (e.g., Hamartin) over the sensor surface.

  • Data Collection:

    • Monitor the binding events in real-time, recording the association and dissociation phases.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.

Quantitative Data

A comprehensive search of the current literature did not yield specific quantitative binding data (KD, kon, koff) for the direct interaction between this compound and Hamartin as determined by biophysical methods like Surface Plasmon Resonance. The interaction is consistently described as strong and stable, primarily based on qualitative or semi-quantitative methods like Co-IP and Y2H. The table below is structured to present such data once it becomes available.

TechniqueLigandAnalyteKD (M)kon (M-1s-1)koff (s-1)Reference
Surface Plasmon ResonanceThis compoundHamartinData not availableData not availableData not available
Isothermal Titration CalorimetryThis compoundHamartinData not availableData not availableData not available
Bio-Layer InterferometryThis compoundHamartinData not availableData not availableData not available

Conclusion

The analysis of the this compound-Hamartin protein interaction is crucial for understanding the pathophysiology of Tuberous Sclerosis Complex and for the development of targeted therapies. The techniques of Co-Immunoprecipitation and Yeast Two-Hybrid screening are well-established methods for confirming and mapping this interaction. While quantitative biophysical techniques like Surface Plasmon Resonance are ideally suited for determining the precise binding kinetics, such data for the direct this compound-Hamartin interaction remains to be published. The protocols and workflows provided herein offer a comprehensive guide for researchers to investigate this critical protein complex.

Application Notes: In Vitro Assay for Measuring Tuberin's GTPase-Activating Protein (GAP) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberin, the protein product of the TSC2 tumor suppressor gene, plays a critical role in cell growth, proliferation, and metabolism. It functions as a GTPase-Activating Protein (GAP), specifically targeting the small GTPase Rheb (Ras homolog enriched in brain).[1][2] In its active, GTP-bound state, Rheb stimulates the mTORC1 (mammalian target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cellular processes. This compound, in complex with TSC1 (Hamartin), accelerates the intrinsic rate of GTP hydrolysis by Rheb, converting it to an inactive, GDP-bound state.[1][3] This action inhibits mTORC1 signaling. The loss of this compound's GAP function, due to mutations in the TSC2 gene, leads to constitutive Rheb activation and is associated with the genetic disorder Tuberous Sclerosis Complex (TSC).[1][4][5]

Measuring the in vitro GAP activity of this compound is essential for understanding its biochemical function, characterizing the effects of disease-causing mutations, and for the development of therapeutic agents that may modulate the TSC-mTOR pathway. These application notes provide detailed protocols for quantifying this compound's GAP activity using established biochemical methods.

Principle of the Assay

The in vitro this compound GAP assay quantifies the rate at which this compound stimulates the conversion of Rheb-GTP to Rheb-GDP and inorganic phosphate (B84403) (Pi). The fundamental reaction is:

Rheb-GTP + H₂O --(this compound GAP Activity)--> Rheb-GDP + Pi

The activity can be measured by quantifying the decrease in the substrate (GTP) or the increase in one of the products (GDP or Pi) over time. Common detection methods include:

  • Radioactive Filter-Binding Assay: This classic method uses [γ-³²P]GTP to load Rheb. As this compound stimulates hydrolysis, the radioactive ³²P is released as inorganic phosphate. The remaining protein-bound [γ-³²P]GTP is captured on a nitrocellulose filter and quantified by scintillation counting.[3][6]

  • Phosphate Detection Assays: Non-radioactive methods measure the accumulation of free inorganic phosphate (Pi) in the reaction. A popular technique is the Malachite Green assay, a colorimetric method where a complex of malachite green and molybdate (B1676688) binds to Pi, producing a colored product that can be measured spectrophotometrically.[7][8]

  • Fluorescence-Based Assays: These methods provide real-time data by using fluorescently labeled phosphate-binding proteins or fluorescent GTP analogs (e.g., mant-GTP) that change their fluorescence properties upon GTP hydrolysis.[9][10][11]

  • Chromatographic Assays (HPLC): High-Performance Liquid Chromatography (HPLC) can be used to separate and directly quantify the amounts of GTP and GDP in the reaction mixture at specific time points, offering high accuracy.[10][12]

This document provides detailed protocols for the radioactive filter-binding assay and the Malachite Green-based colorimetric assay, as they are widely used and accessible methods.

Signaling Pathway and Experimental Workflow

To understand the biological context and the experimental procedure, the following diagrams illustrate the TSC/mTOR signaling pathway and the general workflow for an in vitro GAP assay.

TSC_mTOR_Pathway cluster_0 Upstream Signals Growth_Factors Growth Factors (e.g., Insulin) Akt Akt Growth_Factors->Akt + Energy_Status Energy Status (AMP/ATP) TSC_Complex TSC1/TSC2 (this compound) Complex Energy_Status->TSC_Complex + Akt->TSC_Complex -| Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP GAP Activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP GTP Hydrolysis mTORC1 mTORC1 Rheb_GTP->mTORC1 + Rheb_GDP->Rheb_GTP GEF Activity Downstream Cell Growth & Proliferation mTORC1->Downstream +

Figure 1: Simplified TSC/mTOR Signaling Pathway.

GAP_Assay_Workflow cluster_reagents 1. Reagent Preparation cluster_reaction 2. GAP Reaction cluster_detection 3. Detection & Analysis Purify_TSC2 Purify Recombinant TSC2 (GAP Domain) Mix Incubate Rheb-GTP with TSC2 Purify_TSC2->Mix Purify_Rheb Purify Recombinant Rheb Load_Rheb Load Rheb with GTP (e.g., [γ-³²P]GTP) Purify_Rheb->Load_Rheb Load_Rheb->Mix Timepoints Take Samples at Various Time Points Mix->Timepoints Stop Stop Reaction Timepoints->Stop Measure Measure Product (Pi or GDP) or Remaining Substrate (GTP) Stop->Measure Analyze Calculate Rate of GTP Hydrolysis Measure->Analyze

Figure 2: General Experimental Workflow for this compound GAP Assay.

Experimental Protocols

Reagents and Buffers

Proper preparation of reagents is critical for a successful assay. The following table summarizes the necessary components.

Reagent/BufferCompositionStorage
Purified Proteins
This compound (TSC2 GAP Domain)>95% purity, concentration 1-10 µM-80°C (aliquots)
Rheb>95% purity, concentration 10-50 µM-80°C (aliquots)
GTP Loading Buffer 20 mM Tris-HCl (pH 8.0), 5 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA[3]4°C (fresh DTT)
GAP Reaction Buffer (5X) 100 mM Tris-HCl (pH 7.5), 250 mM NaCl, 25 mM MgCl₂, 5 mM DTT-20°C (fresh DTT)
Stop Solution (Radioactive) 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 25 mM MgCl₂, 1% SDSRoom Temperature
Wash Buffer (Radioactive) 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂4°C
Malachite Green Reagent A 0.045% Malachite Green Hydrochloride in water4°C (dark)
Malachite Green Reagent B 4.2% Ammonium Molybdate in 4 M HCl4°C (dark)
Malachite Green Working Sol. Mix 3 parts of Reagent A with 1 part of Reagent B. Add Tween-20 to 0.01%. Prepare fresh.Room Temperature
Phosphate Standard (Pi) 1 mM KH₂PO₄ in water4°C

Protocol 1: Radioactive Filter-Binding GAP Assay

This protocol measures the decrease of [γ-³²P]GTP bound to Rheb over time.

1. Loading Rheb with [γ-³²P]GTP a. In a microcentrifuge tube on ice, prepare the loading reaction. For a 20 µL reaction, mix:

  • 10 µg purified Rheb protein[3]
  • 2 µL 10X GTP Loading Buffer
  • 50 µCi [γ-³²P]GTP[3]
  • Nuclease-free water to 20 µL b. Incubate at 30°C for 20 minutes to allow for nucleotide exchange. c. Stop the loading reaction and stabilize the GTP-bound state by adding MgCl₂ to a final concentration of 10 mM.[3] d. Place the tube on ice. The Rheb-[γ-³²P]GTP is now ready for the GAP assay.

2. Performing the GAP Reaction a. Pre-wet a nitrocellulose membrane sheet in Wash Buffer. Assemble a dot-blot or filter-binding apparatus. b. Set up the GAP reactions in separate tubes. For a 50 µL final reaction volume:

  • Test Reaction: 10 µL 5X GAP Reaction Buffer, 1 µL Rheb-[γ-³²P]GTP (from step 1d), X µL purified this compound, nuclease-free water to 50 µL.
  • Control (Intrinsic Hydrolysis): 10 µL 5X GAP Reaction Buffer, 1 µL Rheb-[γ-³²P]GTP, X µL this compound storage buffer (no enzyme), nuclease-free water to 50 µL. c. Initiate the reactions by adding this compound (or buffer for the control) and incubate at 25°C. d. At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take a 45 µL aliquot from each reaction tube and immediately add it to 1 mL of ice-cold Stop Solution. e. Quickly apply the diluted samples to the pre-wetted nitrocellulose membrane under vacuum. f. Wash the filters three times with 5 mL of ice-cold Wash Buffer. g. Disassemble the apparatus, allow the membrane to air dry, and quantify the radioactivity of each spot using a phosphorimager or by cutting out the spots and using a scintillation counter.

3. Data Analysis a. Plot the remaining radioactivity (in counts per minute, CPM) against time for both the test and control reactions. b. The rate of GTP hydrolysis is determined from the slope of the initial, linear phase of the curve. c. GAP activity is the difference between the rate of the this compound-catalyzed reaction and the intrinsic hydrolysis rate (control).

Protocol 2: Colorimetric Malachite Green GAP Assay

This protocol measures the amount of inorganic phosphate (Pi) released during the reaction.

1. Preparation of Phosphate Standard Curve a. Prepare a series of dilutions of the 1 mM Phosphate Standard (e.g., 0, 5, 10, 20, 40, 60, 80 µM) in 1X GAP Reaction Buffer. The final volume should be 50 µL. b. Add 100 µL of the freshly prepared Malachite Green Working Solution to each standard. c. Incubate for 20 minutes at room temperature for color development. d. Measure the absorbance at 620-650 nm using a plate reader. e. Plot absorbance vs. phosphate concentration (µM) to generate the standard curve.

2. Performing the GAP Reaction a. Set up reactions in a 96-well plate or microcentrifuge tubes. For a 50 µL final volume:

  • Test Reaction: 10 µL 5X GAP Reaction Buffer, 1 µL Rheb (e.g., 50 µM stock), 1 µL GTP (e.g., 5 mM stock), X µL purified this compound, nuclease-free water to 50 µL.
  • Control (Intrinsic Hydrolysis): Same as the test reaction, but replace this compound with an equal volume of its storage buffer.
  • No Enzyme Control: Same as the test reaction, but replace both Rheb and this compound with buffer to check for non-enzymatic GTP hydrolysis. b. Initiate the reactions by adding GTP and incubate at 25°C. c. Stop the reactions at desired time points by adding 10 µL of 0.5 M EDTA. d. Add 100 µL of Malachite Green Working Solution to each well/tube. e. Incubate for 20 minutes at room temperature. f. Measure the absorbance at 620-650 nm.

3. Data Analysis a. Use the phosphate standard curve to convert the absorbance values into the concentration of Pi (µM) released in each reaction. b. Plot the concentration of Pi released against time. c. Calculate the initial reaction velocity (V₀) in µM/min from the linear portion of the curve. d. The specific activity of this compound can be expressed as µmol of Pi released per minute per mg of this compound.

Quantitative Data Summary

The following table provides typical concentration ranges for key components in the assay. Optimal concentrations should be determined empirically.

ComponentRecommended Final ConcentrationPurpose
Rheb1 - 5 µMSubstrate for the GAP reaction
This compound (GAP Domain)50 - 500 nMEnzyme catalyzing GTP hydrolysis
GTP50 - 200 µMCo-substrate, should be in excess of Rheb
MgCl₂5 mMEssential cofactor for GTPase activity
DTT1 mMReducing agent to maintain protein integrity
Incubation Temperature25 - 30°COptimal temperature for enzymatic activity
Incubation Time0 - 60 minutesTime course to determine the initial reaction rate

References

Methods for Fluorescently Tagging Tuberin in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberin, the protein product of the TSC2 gene, is a critical regulator of cell growth, proliferation, and metabolism through its role in the Tuberous Sclerosis Complex (TSC). This complex integrates signals from various pathways to control mTORC1 activity. Visualizing the dynamic localization and interactions of this compound in living cells is paramount to understanding its function in both normal physiology and disease states, such as Tuberous Sclerosis Complex and various cancers. Fluorescent tagging of this compound enables real-time imaging of its subcellular distribution, trafficking, and interactions with other proteins. This document provides detailed application notes and protocols for fluorescently tagging this compound in live cells, aimed at researchers, scientists, and drug development professionals.

Methods for Fluorescently Tagging this compound

Several methods can be employed to fluorescently label this compound for live-cell imaging. The choice of method depends on the specific experimental goals, the desired level of expression, and the need to preserve the native function and stoichiometry of the protein. The two primary approaches are:

  • Expression of this compound-Fluorescent Protein (FP) Fusion Constructs: This is the most common method, involving the transfection of cells with a plasmid encoding this compound fused to a fluorescent protein such as Green Fluorescent Protein (GFP) or its variants.

  • Endogenous Tagging of this compound using CRISPR/Cas9: This advanced technique allows for the insertion of a fluorescent tag at the endogenous TSC2 locus, ensuring physiological expression levels and avoiding artifacts associated with overexpression.

Quantitative Data Summary

The following table summarizes key quantitative data for common fluorescent tags used for this compound.

TagMolecular Weight (kDa)Excitation Max (nm)Emission Max (nm)Brightness (Relative to EGFP)Photostability (Bleaching half-time in seconds)Oligomerization Tendency
EGFP ~274885091.00~100Weak Dimerization
mEGFP ~274885071.25~150Monomeric
mCherry ~295876100.35>200Monomeric
iRFP720 ~34690720~0.10HighMonomeric
SNAP-tag ~20Dependent on ligandDependent on ligandLigand-dependentLigand-dependentMonomeric
HaloTag ~33Dependent on ligandDependent on ligandLigand-dependentLigand-dependentMonomeric

Experimental Protocols

Protocol 1: Generation of a this compound-EGFP Fusion Construct and Expression in Mammalian Cells

This protocol describes the creation of a plasmid for expressing this compound with an EGFP tag at its N-terminus.

Materials:

  • Full-length human TSC2 cDNA

  • pEGFP-C2 expression vector (or similar)[1][2]

  • Restriction enzymes (e.g., XhoI and BamHI, chosen based on vector's multiple cloning site)

  • T4 DNA Ligase and buffer

  • Competent E. coli (e.g., DH5α)

  • LB agar (B569324) plates with kanamycin (B1662678)

  • Plasmid purification kit

  • HEK293 cells

  • Transfection reagent

  • Mammalian cell culture medium and supplements

  • DNA sequencing primers

Methodology:

  • Primer Design and PCR Amplification:

    • Design primers to amplify the full-length TSC2 cDNA.

    • Incorporate restriction sites (e.g., XhoI and BamHI) into the 5' ends of the forward and reverse primers, respectively. Ensure the TSC2 coding sequence will be in-frame with the EGFP tag in the pEGFP-C2 vector.

    • Perform PCR to amplify the TSC2 insert.

  • Vector and Insert Digestion:

    • Digest both the pEGFP-C2 vector and the purified TSC2 PCR product with the selected restriction enzymes (e.g., XhoI and BamHI) according to the manufacturer's instructions.

    • Purify the digested vector and insert using a gel purification kit.

  • Ligation:

    • Set up a ligation reaction with the digested pEGFP-C2 vector, the TSC2 insert, T4 DNA ligase, and ligation buffer.

    • Incubate as recommended by the ligase manufacturer (e.g., overnight at 16°C or for 1 hour at room temperature).

  • Transformation:

    • Transform the ligation mixture into competent E. coli.

    • Plate the transformed bacteria on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Screening and Plasmid Purification:

    • Select several colonies and grow them in liquid LB medium with kanamycin.

    • Purify the plasmid DNA using a miniprep kit.

    • Verify the correct insertion of TSC2 by restriction digest analysis and DNA sequencing.

  • Transfection into Mammalian Cells:

    • Culture HEK293 cells to ~70-80% confluency.

    • Transfect the cells with the verified pEGFP-Tuberin plasmid using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Validation of Expression and Localization:

    • Visualize the EGFP-Tuberin fusion protein using fluorescence microscopy.

    • Confirm the expression of the full-length fusion protein by Western blotting using antibodies against GFP and this compound.

    • Assess the functionality of the tagged this compound by examining its ability to interact with Hamartin (TSC1) and regulate downstream mTORC1 signaling (e.g., by checking the phosphorylation status of S6K).

Protocol 2: Endogenous Tagging of this compound with iRFP720 using CRISPR/Cas9

This protocol provides a general workflow for knocking in an iRFP720 tag at the C-terminus of the endogenous TSC2 gene in HEK293 cells.[3][4]

Materials:

  • HEK293 cells

  • CRISPR/Cas9 expression plasmid (e.g., pX459)

  • Guide RNA (gRNA) targeting the C-terminus of TSC2

  • Donor plasmid containing the iRFP720 coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic regions upstream and downstream of the TSC2 stop codon.

  • Transfection reagent

  • Fluorescence-Activated Cell Sorting (FACS) instrument

  • Genomic DNA extraction kit

  • PCR primers for genotyping

Methodology:

  • gRNA Design and Cloning:

    • Design a gRNA that targets the genomic region immediately upstream of the TSC2 stop codon.

    • Clone the gRNA sequence into a suitable CRISPR/Cas9 expression vector.

  • Donor Plasmid Construction:

    • Amplify the left and right homology arms from HEK293 genomic DNA.

    • Clone the homology arms and the iRFP720 coding sequence into a backbone plasmid, ensuring the iRFP720 is in-frame with the TSC2 coding sequence and replaces the stop codon.

  • Co-transfection:

    • Co-transfect HEK293 cells with the Cas9-gRNA plasmid and the donor plasmid.

  • Selection and Clonal Isolation:

    • After 48-72 hours, enrich for transfected cells. If using a vector with a selection marker like puromycin, apply the antibiotic.

    • Sort iRFP720-positive cells using FACS into a 96-well plate to isolate single-cell clones.

  • Expansion and Genotyping:

    • Expand the single-cell clones.

    • Extract genomic DNA from each clone.

    • Perform PCR using primers flanking the integration site to screen for homozygous and heterozygous knock-in clones.

    • Confirm the correct integration and sequence of the iRFP720 tag by Sanger sequencing of the PCR product.

  • Validation:

    • Confirm the expression of the this compound-iRFP720 fusion protein at the expected molecular weight by Western blotting using an anti-Tuberin antibody.

    • Validate the proper localization and function of the endogenously tagged this compound as described in Protocol 1.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the central role of the this compound-Hamartin complex in integrating upstream signals to regulate mTORC1.

TuberinSignaling cluster_upstream Upstream Signals cluster_tsc TSC Complex cluster_downstream Downstream Effectors GrowthFactors Growth Factors This compound This compound (TSC2) GrowthFactors->this compound Akt phosphorylates & inhibits AminoAcids Amino Acids EnergyStatus Energy Status (AMP/ATP) EnergyStatus->this compound AMPK phosphorylates & activates Hamartin Hamartin (TSC1) Rheb Rheb-GTP This compound->Rheb GAP activity mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth FourEBP1->CellGrowth inhibition of

Caption: The TSC complex integrates upstream signals to regulate mTORC1.

Workflow for Generating a Fluorescently Tagged this compound Cell Line

This diagram outlines the key steps for creating and validating a cell line expressing fluorescently tagged this compound.

ExperimentalWorkflow cluster_cloning Construct Generation cluster_expression Cell Line Development cluster_validation Validation cluster_imaging Live-Cell Imaging Design Design Tagging Strategy (N- vs C-terminus, FP choice) Cloning Molecular Cloning (Plasmid-based or CRISPR donor) Design->Cloning Verification Sequence Verification Cloning->Verification Transfection Transfection into Mammalian Cells Verification->Transfection Selection Selection & Clonal Isolation (e.g., FACS, antibiotics) Transfection->Selection Microscopy Fluorescence Microscopy (Localization) Selection->Microscopy WesternBlot Western Blot (Expression & Size) Selection->WesternBlot FunctionalAssay Functional Assays (e.g., mTORC1 signaling) Selection->FunctionalAssay LiveImaging Live-Cell Imaging Experiments (e.g., FRET, FRAP, dynamics) Microscopy->LiveImaging FunctionalAssay->LiveImaging

Caption: Workflow for creating and validating fluorescent this compound cell lines.

Conclusion

The ability to fluorescently tag this compound in live cells is a powerful tool for elucidating its complex roles in cellular signaling. Both plasmid-based expression of FP fusions and CRISPR/Cas9-mediated endogenous tagging offer viable strategies, each with its own advantages. Careful validation of the tagged protein's expression, localization, and function is essential to ensure that the observed phenomena accurately reflect the behavior of the native protein. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement these techniques in their studies of this compound and the TSC signaling pathway.

References

Application Notes & Protocols: Mass Spectrometry for Tuberin Phosphorylation Site Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberin, the protein product of the TSC2 tumor suppressor gene, is a critical negative regulator of the mTORC1 signaling pathway, a central controller of cell growth, proliferation, and metabolism.[1] this compound forms a heterodimer with Hamartin (TSC1) to create the Tuberous Sclerosis Complex (TSC).[2] The primary function of this complex is to act as a GTPase-Activating Protein (GAP) for the small G-protein Rheb (Ras homolog enriched in brain).[2][3] By converting Rheb-GTP to its inactive GDP-bound state, the TSC complex inhibits mTORC1 activity.[1]

The regulatory function of this compound is exquisitely controlled by post-translational modifications, most notably phosphorylation. Multiple upstream kinases, activated by signals such as growth factors (e.g., insulin) and mechanical stimuli, phosphorylate this compound on various serine and threonine residues.[1][4] This phosphorylation can inhibit this compound's GAP activity, disrupt the TSC1-TSC2 complex, and lead to its cytosolic sequestration, ultimately relieving the inhibition on Rheb and activating mTORC1 signaling.[1][5] Aberrant this compound phosphorylation is implicated in diseases like Tuberous Sclerosis Complex (TSC) and various cancers.[6][7]

Mapping these phosphorylation sites is crucial for understanding the complex regulation of the mTORC1 pathway and for developing targeted therapeutics. Mass spectrometry (MS)-based proteomics has become the definitive tool for identifying and quantifying protein phosphorylation sites with high sensitivity and precision.[8][9] These application notes provide a comprehensive overview and detailed protocols for the enrichment and analysis of this compound phosphopeptides using mass spectrometry.

Key Signaling Pathways Regulating this compound Phosphorylation

This compound integrates signals from multiple pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are often activated by growth factors.[6] Akt-mediated phosphorylation of this compound at sites like S939 and T1462 is well-characterized to inhibit its function.[3] The MAPK/ERK pathway can also phosphorylate this compound at sites that are both distinct from and overlapping with Akt sites.[6]

Tuberin_Signaling cluster_input Upstream Signals cluster_pathways Kinase Cascades cluster_TSC TSC Complex Regulation cluster_mTORC1 mTORC1 Signaling Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway Akt Akt (PKB) PI3K->Akt TSC2 This compound (TSC2) (Active) Akt->TSC2 P (e.g., S939, T1462) ERK ERK MAPK_Pathway->ERK ERK->TSC2 P pTSC2 Phospho-Tuberin (Inactive) TSC2->pTSC2 Rheb_GTP Rheb-GTP (Active) TSC2->Rheb_GTP GAP Activity TSC1 Hamartin (TSC1) TSC1->TSC2 Forms Complex pTSC2->Rheb_GTP No Inhibition Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Downstream Downstream Effectors (S6K, 4E-BP1) mTORC1->Downstream Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth

Caption: this compound (TSC2) phosphorylation by Akt and ERK inhibits its GAP activity towards Rheb, activating mTORC1.

Experimental Workflow for Phosphosite Mapping

The identification of this compound phosphorylation sites by mass spectrometry follows a multi-step workflow. This process begins with the specific isolation of the target protein, followed by enzymatic digestion, enrichment of modified peptides, and finally, analysis by tandem mass spectrometry (LC-MS/MS).

Workflow A 1. Cell Culture & Lysis (e.g., HEK293, Muscle Tissue) B 2. This compound Immunoprecipitation (IP) (e.g., anti-TSC2 or anti-FLAG antibody) A->B C 3. SDS-PAGE & In-Gel Digestion (e.g., Trypsin) B->C D 4. Peptide Extraction C->D E 5. Phosphopeptide Enrichment D->E F IMAC (Immobilized Metal Affinity Chromatography) E->F G TiO2 (Titanium Dioxide Affinity Chromatography) E->G H 6. LC-MS/MS Analysis (e.g., Orbitrap, Q-TOF) F->H G->H I 7. Data Analysis (Database Search, Site Localization, Quantification) H->I

Caption: General workflow for identifying this compound phosphorylation sites using IP and LC-MS/MS.

Quantitative Data on this compound Phosphorylation

Mass spectrometry enables the relative quantification of phosphorylation site occupancy between different cellular states. The following table summarizes quantitative data from a study that identified novel this compound phosphorylation sites regulated by mechanical stimuli (eccentric contractions, EC) in skeletal muscle.[4][10]

Phosphorylation SiteFold Change (EC vs. Control)Significance (p-value)MethodReference
Ser-664~1.5-fold increase< 0.05LC-MS/MS[4][10]
Ser-1155~1.7-fold increase< 0.05LC-MS/MS[4][10]
Ser-1254~1.6-fold increase< 0.05LC-MS/MS[4][10]
Ser-1364~1.8-fold increase< 0.05LC-MS/MS[4][10]
Ser-1449~2.0-fold increase< 0.05LC-MS/MS[4][10]
Ser-1452~2.0-fold increase< 0.05LC-MS/MS[4][10]
Ser-939No significant change> 0.05LC-MS/MS[4]
Ser-981No significant change> 0.05LC-MS/MS[4]

Note: The study also confirmed that known insulin-sensitive sites like Ser-939 and Ser-981 were not affected by this mechanical stimulus, highlighting the specificity of the cellular response.[4]

Detailed Experimental Protocols

Protocol 1: Immunoprecipitation (IP) of Endogenous this compound

This protocol describes the enrichment of this compound from cell lysates for subsequent MS analysis.[11][12]

  • Cell Lysis:

    • Wash cultured cells (e.g., from a 15 cm dish) twice with ice-cold PBS.[11][12]

    • Lyse cells in 1-2 mL of ice-cold IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.[11]

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.[11]

    • Centrifuge the lysate at ~20,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

    • Add an appropriate amount of anti-Tuberin (TSC2) antibody (typically 2-5 µg) to the lysate.[11]

    • Incubate for at least 2 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.[11]

    • Add a fresh aliquot of equilibrated Protein A/G magnetic beads (e.g., 15-20 µL of slurry) to the lysate and incubate for another 2 hours at 4°C.[11]

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of IP Lysis Buffer and twice with 1 mL of ice-cold PBS to remove non-specifically bound proteins.

  • Elution for MS:

    • After the final wash, resuspend the beads in 50 µL of 1X SDS-PAGE loading buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it.

    • Separate the beads magnetically and load the supernatant onto an SDS-PAGE gel.

Protocol 2: In-Gel Trypsin Digestion
  • Gel Electrophoresis:

    • Run the eluted sample on a 4-12% Bis-Tris gel.

    • Stain the gel with a mass spectrometry-compatible Coomassie stain (e.g., SimplyBlue™ SafeStain).

    • Excise the protein band corresponding to the molecular weight of this compound (~200 kDa).

  • Destaining and Reduction:

    • Cut the gel band into small (~1x1 mm) pieces.

    • Destain the gel pieces with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate until clear.

    • Reduce disulfide bonds by incubating the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate for 1 hour at 56°C.

    • Remove the DTT solution and alkylate cysteine residues by incubating in 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate for 45 minutes at room temperature in the dark.[13]

  • Digestion:

    • Wash the gel pieces with ammonium bicarbonate and dehydrate with 100% ACN. Dry completely in a vacuum centrifuge.

    • Rehydrate the gel pieces in a solution of sequencing-grade modified trypsin (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate) on ice for 30-60 minutes.

    • Add enough buffer to cover the gel pieces and incubate overnight at 37°C.[13]

  • Peptide Extraction:

    • Extract peptides from the gel pieces by sequential incubation with 50% ACN/5% formic acid, followed by 100% ACN.

    • Pool the extracts and dry them completely in a vacuum centrifuge.

Protocol 3: Phosphopeptide Enrichment using TiO₂ Spin Tips

Due to the low stoichiometry of phosphorylation, enrichment is a critical step.[14] Titanium dioxide (TiO₂) affinity chromatography is a highly selective method for capturing phosphopeptides.[14][15]

  • Sample Reconstitution:

    • Reconstitute the dried peptide digest in 100 µL of Loading Buffer (e.g., 80% ACN, 5% TFA, often supplemented with an organic acid like 2,5-dihydroxybenzoic acid (DHB) to reduce non-specific binding of acidic non-phosphopeptides).[16]

  • Tip Equilibration:

    • Equilibrate a TiO₂ spin tip by passing 50 µL of ACN, followed by 50 µL of Loading Buffer through the tip via centrifugation.

  • Binding:

    • Load the reconstituted peptide sample onto the equilibrated TiO₂ tip.

    • Centrifuge to pass the sample through the resin. Reload the flow-through and repeat to ensure maximal binding.

  • Washing:

    • Wash the loaded tip sequentially with:

      • 2 x 50 µL of Loading Buffer.[16]

      • 2 x 50 µL of Wash Buffer (e.g., 80% ACN, 0.1% TFA).[16]

  • Elution:

    • Elute the bound phosphopeptides by adding 50 µL of Elution Buffer (e.g., 15% ammonium hydroxide, 40% ACN, pH >10.5) to the tip.[16]

    • Centrifuge and collect the eluate. Repeat the elution step for a total of two elutions.

    • Immediately acidify the pooled eluate with formic acid to prevent phosphate (B84403) group loss at high pH.

    • Dry the sample in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS:

    • Reconstitute the final phosphopeptide sample in a solution of 2% ACN, 0.1% formic acid.

    • Analyze the sample using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Peptides are separated on a reverse-phase column using a gradient of increasing ACN concentration.

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it cycles between a full MS scan (MS1) to measure intact peptide masses and several MS/MS scans (MS2) to fragment the most abundant peptide ions.[9]

  • Data Analysis:

    • The raw MS/MS spectra are searched against a protein sequence database (e.g., UniProt/Swiss-Prot) using a search algorithm (e.g., Sequest, Mascot, MaxQuant).

    • The search parameters must include variable modifications for phosphorylation on serine, threonine, and tyrosine (+79.9663 Da) and a fixed modification for carbamidomethylation on cysteine (+57.0215 Da).

    • Specialized software is used to determine the probability of phosphorylation site localization within a peptide (e.g., PTM Score, Ascore).

    • For quantitative studies, either label-free quantification (based on MS1 peak intensities) or stable isotope labeling methods can be employed to compare phosphopeptide abundance across different samples.[17]

References

Application Notes and Protocols: shRNA-Mediated Knockdown of Tuberin (TSC2) Expression In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the short hairpin RNA (shRNA)-mediated knockdown of Tuberin (TSC2) expression in vitro. This compound, a critical tumor suppressor protein, functions as a GTPase-activating protein (GAP) for the small GTPase Rheb, thereby acting as a key negative regulator of the mTORC1 signaling pathway.[1][2][3] Dysregulation of the TSC1/TSC2 complex is associated with the genetic disorder Tuberous Sclerosis Complex (TSC) and is implicated in various cancers.[3][4][5] The knockdown of this compound expression is a valuable technique for studying the downstream effects of mTORC1 hyperactivation and for identifying potential therapeutic targets.

This document outlines the necessary procedures for designing and delivering shRNA constructs using lentiviral particles, verifying knockdown efficiency at both the mRNA and protein levels, and assessing the functional consequences on cell proliferation.

Signaling Pathway and Mechanism

The mTORC1 Signaling Pathway and the Role of this compound (TSC2)

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, responding to various upstream signals such as growth factors (e.g., insulin), amino acids, and cellular energy status.[1][3] this compound (TSC2), in a heterodimeric complex with Hamartin (TSC1), acts as a crucial inhibitor of this pathway.[4] Upstream kinases like Akt can phosphorylate and inactivate this compound, relieving its inhibition of Rheb.[4][5] When active, this compound converts the GTP-bound (active) form of Rheb to its GDP-bound (inactive) state.[1][2] This inactivation of Rheb prevents the stimulation of mTORC1 kinase activity. Loss or reduction of this compound function leads to constitutive Rheb activation, resulting in hyperactivation of mTORC1 and subsequent phosphorylation of its downstream targets, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[3][4]

mTOR_Pathway GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/TSC2 (this compound) Akt->TSC1_TSC2  Inhibition Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP  GAP Activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activation   S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: The this compound (TSC2)-mTORC1 signaling pathway.
Mechanism of shRNA-Mediated Knockdown

Short hairpin RNA (shRNA) is a powerful tool for inducing stable gene knockdown.[6] Lentiviral vectors are commonly used to deliver a DNA sequence encoding the shRNA into target cells.[7][8] Once delivered, this sequence integrates into the host cell's genome, ensuring long-term expression. The shRNA transcript is exported to the cytoplasm, where it is processed by the Dicer enzyme into a short interfering RNA (siRNA). This siRNA is then loaded into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA guides the RISC to the target this compound mRNA, leading to its cleavage and subsequent degradation, thereby preventing protein translation.[6][7]

shRNA_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm shRNA_Vector Lentiviral Vector (shRNA sequence) Transcription Transcription shRNA_Vector->Transcription pre_shRNA pre-shRNA (Hairpin Loop) Transcription->pre_shRNA Dicer Dicer pre_shRNA->Dicer Export siRNA siRNA Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC Active RISC (with antisense strand) RISC_loading->RISC TSC2_mRNA This compound (TSC2) mRNA RISC->TSC2_mRNA Degradation mRNA Cleavage & Degradation TSC2_mRNA->Degradation

Caption: Mechanism of lentiviral shRNA-mediated gene silencing.

Experimental Protocols

The following protocols provide a detailed methodology for the knockdown of this compound in a model cell line (e.g., HEK293, U2OS, or a relevant cancer cell line).

Overall Experimental Workflow

The process begins with the production of lentiviral particles containing the TSC2-targeting shRNA in a packaging cell line. These viral particles are then used to transduce the target cells. Following transduction, stable cell lines are established using antibiotic selection. Finally, the efficiency of this compound knockdown is validated at the molecular level, and the resulting functional changes are assessed.

Experimental_Workflow Start Start Lentivirus 1. Lentivirus Production (HEK293T Cells) Start->Lentivirus Transduction 2. Transduction (Target Cells) Lentivirus->Transduction Selection 3. Antibiotic Selection (e.g., Puromycin) Transduction->Selection Validation 4. Validation of Knockdown Selection->Validation qRT_PCR qRT-PCR (mRNA level) Validation->qRT_PCR Western Western Blot (Protein level) Validation->Western Functional 5. Functional Assays Validation->Functional End End qRT_PCR->End Western->End Proliferation Cell Proliferation Assay Functional->Proliferation Proliferation->End

Caption: Experimental workflow for this compound knockdown.
Protocol 1: Lentiviral Particle Production

This protocol is for transfection in a 10 cm plate to produce lentiviral particles.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • shRNA transfer plasmid (targeting TSC2, e.g., pLKO.1-shTSC2)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000 or FuGENE 6)

  • Opti-MEM I Reduced Serum Medium

  • 0.45 µm filter

Procedure:

  • Day 1: Seed HEK293T Cells: Plate 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS (without antibiotics). Cells should be ~70-80% confluent at the time of transfection.

  • Day 2: Transfection:

    • In Tube A, dilute the plasmids in 500 µL of Opti-MEM:

      • 10 µg shRNA transfer plasmid

      • 7.5 µg packaging plasmid

      • 2.5 µg envelope plasmid

    • In Tube B, add 30 µL of transfection reagent to 500 µL of Opti-MEM.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.

    • Add the DNA-lipid complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.

    • Incubate at 37°C with 5% CO2.

  • Day 3: Change Medium: After 16-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh complete growth medium.

  • Day 4 & 5: Harvest Virus:

    • At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube.

    • Add 10 mL of fresh medium to the plate.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the first collection.

    • Filter the pooled supernatant through a 0.45 µm filter to remove cell debris.

    • Aliquot the virus and store at -80°C. For increased viral titer, concentration by ultracentrifugation is recommended.[9]

Protocol 2: Lentiviral Transduction of Target Cells

Materials:

  • Target cells (e.g., U2OS)

  • Complete growth medium

  • Lentiviral particles (from Protocol 2.2)

  • Polybrene

Procedure:

  • Day 1: Seed Target Cells: Plate 1 x 10^5 cells per well in a 6-well plate.

  • Day 2: Transduction:

    • Remove the medium from the cells.

    • Add 1 mL of fresh medium containing Polybrene (final concentration 4-8 µg/mL) to each well.

    • Add the desired amount of lentiviral supernatant. A range of viral titers should be tested to determine the optimal multiplicity of infection (MOI). Include a non-transduced control and a control transduced with a non-targeting (scramble) shRNA.

    • Incubate overnight at 37°C.

  • Day 3: Change Medium: Remove the virus-containing medium and replace it with fresh complete growth medium.

  • Day 4 onwards: Selection and Expansion:

    • After 24-48 hours, begin selection by adding puromycin (B1679871) to the medium. The appropriate concentration (typically 1-10 µg/mL) must be determined beforehand with a kill curve for your specific cell line.

    • Replace the medium with fresh puromycin-containing medium every 3-4 days.

    • Once resistant colonies are visible, expand them for subsequent analysis.

Protocol 3: Verification of Knockdown by Western Blot

Materials:

  • Stable cell lines (shTSC2 and shControl)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Tuberin/TSC2, anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer on ice for 30 minutes. Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software (e.g., ImageJ).

Protocol 4: Verification of Knockdown by qRT-PCR

Materials:

  • Stable cell lines (shTSC2 and shControl)

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for TSC2 and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from cells according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample and primer set.

    • Run the qPCR program on a real-time PCR machine.

  • Data Analysis: Calculate the relative expression of TSC2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the shTSC2 cells to the shControl cells.[10][11]

Protocol 5: Functional Assay - Cell Proliferation (Crystal Violet Staining)

Materials:

  • Stable cell lines (shTSC2 and shControl)

  • 96-well plate

  • Crystal violet solution (0.5% in 25% methanol)

  • 10% acetic acid

Procedure:

  • Cell Seeding: Seed 2,000 cells per well in a 96-well plate in sextuplicate.

  • Time Points: Analyze plates at different time points (e.g., Day 0, 2, 4, 6).

  • Staining:

    • On the day of analysis, remove the medium and gently wash wells with PBS.

    • Fix the cells with 100 µL of methanol (B129727) for 15 minutes.

    • Remove methanol and air dry the plate.

    • Add 50 µL of crystal violet solution to each well and incubate for 20 minutes.

    • Wash the plate thoroughly with water and air dry.

  • Quantification:

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a plate reader.

    • Plot the absorbance values over time to generate a growth curve.

Data Presentation

Quantitative data should be summarized to demonstrate the effectiveness of the this compound knockdown and its functional consequences.

Table 1: Quantification of this compound Knockdown by qRT-PCR

Cell LineTarget GeneHousekeeping Gene (GAPDH) CqTarget Gene (TSC2) CqΔCq (TSC2 - GAPDH)ΔΔCq (vs. shControl)Fold Change (2^-ΔΔCq)% Knockdown
shControlTSC218.5223.855.330.001.000%
shTSC2 #1TSC218.4826.107.622.290.2080%
shTSC2 #2TSC218.5526.988.433.100.1288%
Note: Cq (quantification cycle) values are representative examples.

Table 2: Densitometric Analysis of this compound and p-S6K Protein Levels from Western Blot

Cell LineThis compound / β-actin (Relative Intensity)p-S6K / Total S6K (Relative Intensity)
shControl1.001.00
shTSC2 #10.223.45
shTSC2 #20.154.18
Note: Values are normalized to the shControl sample.

Table 3: Cell Proliferation Analysis by Crystal Violet Staining (Absorbance at 570 nm)

Cell LineDay 0Day 2Day 4Day 6
shControl0.1520.4880.9541.357
shTSC2 #10.1550.6951.5622.104
shTSC2 #20.1530.7811.7992.355
Note: Values represent the mean absorbance from sextuplicate wells.

References

Application Notes and Protocols: Tuberin Mouse Models in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tuberin (Tsc2) mouse models in preclinical research for Tuberous Sclerosis Complex (TSC). This compound, the protein product of the Tsc2 gene, is a critical negative regulator of the mTOR pathway.[1] Mutations in TSC2 lead to the development of benign tumors in multiple organs and are associated with severe neurological manifestations, making mouse models with Tsc2 mutations invaluable for studying disease pathogenesis and evaluating potential therapies.[2][3]

This compound Mouse Models: An Overview

Several types of this compound mouse models are utilized in preclinical studies, each recapitulating different aspects of TSC. The most common include:

  • Tsc2 Heterozygous (Tsc2+/-) Mice: These mice carry one null allele of Tsc2 and develop renal cystadenomas and liver hemangiomas with high penetrance, mimicking the tumor development seen in TSC patients.[4] They also exhibit cognitive and behavioral deficits.[5][6][7]

  • Conditional Knockout (cKO) Mice: These models allow for tissue-specific or time-specific inactivation of Tsc2. For instance, brain-specific knockout models are generated to study the neurological aspects of TSC, such as epilepsy, cortical lamination defects, and astrogliosis.[3][8] Commonly used Cre drivers include Synapsin-Cre for neuron-specific and GFAP-Cre for astrocyte-specific knockout.[3][8]

  • Hypomorphic Allele Models: These mice express reduced levels of functional this compound, leading to a graded severity of phenotypes that can be correlated with the level of Tsc2 expression.[9]

Mutations in Tsc2 generally lead to more severe phenotypes compared to mutations in Tsc1, which is consistent with observations in human TSC patients.[10]

Key Applications in Preclinical Research

This compound mouse models are instrumental in:

  • Evaluating mTOR inhibitors: A primary application is the preclinical testing of mTOR inhibitors like rapamycin (B549165) (sirolimus) and its analogs (everolimus, CCI-779). These studies have demonstrated the efficacy of mTOR inhibitors in reducing tumor volume, improving survival, and ameliorating neurological symptoms.[11][12][13][14]

  • Investigating Novel Therapeutic Strategies: These models are used to explore other potential treatments, such as gene therapy and inhibitors of other signaling pathways like MEK-ERK.[15][16][17]

  • Studying Disease Mechanisms: Tsc2 mouse models provide a platform to dissect the molecular mechanisms underlying TSC pathology, including the role of the mTOR pathway in cell growth, proliferation, and neuronal function.[1][18]

  • Biomarker Discovery: These models aid in identifying and validating biomarkers for disease progression and therapeutic response.

Signaling Pathway

The this compound/mTOR signaling pathway is a central focus of research using these models.

mTOR_Pathway cluster_mutation Tsc2 Mutation GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC_Complex Loss of TSC2 function leads to complex inactivation Akt->TSC_Complex Inactivation Rheb Rheb TSC_Complex->Rheb Inactivation mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis, Cell Growth, Proliferation S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis

Caption: The this compound/mTOR signaling pathway.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies using this compound mouse models.

Table 1: Effects of mTOR Inhibitors on Tumorigenesis

Mouse ModelTreatmentDurationOutcomeReference
Tsc2+/-CCI-779 (4 mg/kg)12 weeksReduced severity of kidney cystadenomas and liver hemangiomas.[19]
Tsc2+/-AZD776228 daysSignificant reduction in kidney cyst and cystadenoma burden.[20]
Nude mice with Tsc2-/- tumor xenograftsRapamycin (1 mg/kg)3 daysDecreased levels of MCL-1 in tumors.[21]

Table 2: Effects of Therapeutic Interventions on Survival and Neurological Phenotypes

Mouse ModelTreatmentOutcomeReference
Tsc2 hypomorphicmTOR catalytic inhibitor (TC1)Reduced seizure burden, extended survival, and restored weight gain.[12][13][14]
Tsc2 floxed with AAV-CreAAV9-cthis compound gene therapyMean survival extended from 58 days to 462 days with reduced brain pathology.[15][17][22]
NEX-Cre+/Tsc2flox/floxRAD001 (Everolimus; 6mg/kg) from P8Delayed onset of seizures from P12 to approximately P50.[23]
Tsc2+/-Rapamycin (1 or 5 mg/kg)Reversed spatial learning deficits.[6][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vivo Drug Efficacy Studies

This protocol outlines a general workflow for testing the efficacy of a therapeutic agent in a Tsc2 mouse model.

Drug_Efficacy_Workflow ModelSelection 1. Mouse Model Selection (e.g., Tsc2+/- for tumors, conditional KO for neuro-phenotypes) AnimalCohort 2. Animal Cohort Generation and Genotyping ModelSelection->AnimalCohort Baseline 3. Baseline Phenotyping (e.g., MRI for tumors, EEG for seizures, behavioral tests) AnimalCohort->Baseline Treatment 4. Treatment Administration (Drug vs. Vehicle) Baseline->Treatment Monitoring 5. In-life Monitoring (Health, body weight) Treatment->Monitoring Endpoint 6. Endpoint Phenotyping (Repeat baseline measures) Monitoring->Endpoint Tissue 7. Tissue Collection and Post-mortem Analysis Endpoint->Tissue Analysis 8. Data Analysis and Interpretation Tissue->Analysis

Caption: General workflow for in vivo drug efficacy studies.

1. Animal Models and Husbandry:

  • Obtain Tsc2 heterozygous mice (e.g., from The Jackson Laboratory) or generate conditional knockout lines by crossing floxed Tsc2 mice with appropriate Cre-driver lines.[7][24]

  • House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.[25]

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[15]

2. Drug Preparation and Administration:

  • Dissolve the therapeutic agent (e.g., rapamycin, everolimus) in an appropriate vehicle (e.g., 5% PEG 400, 5% Tween-80 in PBS, or 100% DMSO).[6][26]

  • Administer the drug via the desired route, such as intraperitoneal (IP) injection. Dosing regimens can vary, for example, daily or three times a week.[6][19]

  • The control group should receive vehicle only.

3. Monitoring and Endpoint Analysis:

  • Monitor animal health and body weight throughout the study.

  • For tumor studies, perform imaging (e.g., MRI) at baseline and at the end of the study to quantify tumor volume.[19]

  • For neurological studies, conduct behavioral testing or EEG monitoring.

  • At the study endpoint, euthanize the animals and collect tissues (e.g., kidneys, liver, brain) for histological and biochemical analysis.

Protocol 2: Histological Analysis of Renal Lesions

1. Tissue Preparation:

  • Harvest kidneys and fix them in 10% neutral buffered formalin.

  • Process the fixed tissues and embed them in paraffin (B1166041).

  • Section the paraffin blocks at a thickness of 5-6 µm.

2. Staining:

  • Perform Hematoxylin and Eosin (H&E) staining for general morphological assessment of renal cysts and cystadenomas.[19]

3. Quantification:

  • Capture images of the stained sections.

  • Manually outline and quantify the area of cysts and tumors using image analysis software (e.g., Image-Pro Premier).[20]

  • Lesions can be classified based on cellular content (e.g., cysts: 0-25% cell content; cystadenomas: 25-90% cell content).[20]

Protocol 3: Behavioral Testing

Behavioral assessments should be conducted in a specific order, typically from the least to the most stressful tests.[27] Testing should begin when mice are at a consistent age (e.g., 75-85 days old).[7][24]

1. Open Field Test (Anxiety and Locomotor Activity):

  • Place a mouse in the center of an open field apparatus (e.g., a square Plexiglas chamber).

  • Record its activity for a set duration (e.g., 30 minutes) using an automated tracking system.

  • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[7][24]

2. Social Preference Test (Sociability):

  • Use a three-chambered apparatus.

  • Habituation: Allow the test mouse to explore all three empty chambers.

  • Sociability Phase: Place a novel mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other.

  • Place the test mouse in the center chamber and record the time it spends in each chamber and interacting with each wire cage.[7]

3. Passive Avoidance Test (Learning and Memory):

  • Use a two-chambered apparatus (one light, one dark).

  • Training: Place the mouse in the light chamber. When it enters the dark chamber, deliver a mild foot shock.

  • Testing (e.g., 24 hours later): Place the mouse back in the light chamber and measure the latency to enter the dark chamber. Longer latency indicates better memory of the aversive stimulus.[24]

Protocol 4: Western Blot Analysis of mTOR Pathway Activation

1. Protein Extraction:

  • Harvest tissues (e.g., brain, tumor) and homogenize them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

2. Immunoblotting:

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against key mTOR pathway proteins, such as phosphorylated S6 (pS6), total S6, phosphorylated Akt (pAkt), and total Akt.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Quantification:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the levels of phosphorylated proteins to their respective total protein levels.

These protocols and data highlight the critical role of this compound mouse models in advancing our understanding of TSC and in the development of novel therapeutic strategies. The robust and reproducible phenotypes of these models make them an essential tool for preclinical research in this field.

References

Application Notes and Protocols: Adeno-associated Virus (AAV) for Tuberin (TSC2) Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberous Sclerosis Complex (TSC) is a genetic disorder characterized by the growth of benign tumors in multiple organs.[1] It is caused by loss-of-function mutations in either the TSC1 or TSC2 gene, which encode the proteins Hamartin and Tuberin, respectively.[2][3] These two proteins form a complex that acts as a critical negative regulator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central controller of cell growth and proliferation.[4][5] Inactivation of the TSC1/TSC2 complex leads to hyperactivation of mTORC1, resulting in the cellular overgrowth and hamartomas characteristic of TSC.[3][5]

Current treatments for TSC primarily involve mTOR inhibitors (mTORi), such as everolimus (B549166) and sirolimus.[5] While effective in reducing tumor size, these therapies require continuous administration, have limited access to the brain, and can cause significant side effects, including immunosuppression.[6][7] Gene therapy presents a promising alternative by aiming to correct the underlying genetic defect.[8][9] Adeno-associated virus (AAV) vectors are a leading platform for in vivo gene delivery due to their excellent safety profile, low immunogenicity, and ability to mediate long-term gene expression in non-dividing cells like neurons.[10][11][12] Specifically, AAV serotype 9 (AAV9) has demonstrated the ability to cross the blood-brain barrier, making it a suitable candidate for treating the neurological manifestations of TSC.[10][13]

These notes provide an overview and detailed protocols for the development and preclinical evaluation of an AAV-based gene therapy to deliver a functional TSC2 gene (this compound).

The mTORC1 Signaling Pathway in Tuberous Sclerosis Complex

The this compound protein, in complex with Hamartin, inhibits mTORC1 signaling. Loss of this compound function leads to constitutive activation of the pathway.

mTOR_Pathway cluster_input Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_tsc_mutation In Tuberous Sclerosis (TSC2 Mutation) Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 (Hamartin/Tuberin) Complex Akt->TSC_Complex Phosphorylation (Inhibition) Rheb Rheb TSC_Complex->Rheb GTPase Activation mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Autophagy Autophagy mTORC1->Autophagy Cell_Growth Protein Synthesis & Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth TSC_Complex_Mut Non-functional TSC1/TSC2 Complex Rheb_Active Constitutively Active Rheb-GTP mTORC1_Hyper Hyperactive mTORC1 Rheb_Active->mTORC1_Hyper mTORC1_Hyper->Cell_Growth Uncontrolled

Figure 1: mTORC1 signaling pathway and its dysregulation in Tuberous Sclerosis Complex (TSC).

Application Notes

AAV Vector Design for this compound Delivery

A significant hurdle in developing a TSC2 gene therapy is the size of the this compound coding DNA sequence (cDNA), which is approximately 5.4 kb.[13] This exceeds the packaging capacity of a standard AAV vector, which is about 4.7 kb.[13] To overcome this limitation, a "condensed" form of this compound (cthis compound) was engineered.[2][6] This was achieved by removing non-essential regions of the protein while retaining all critical functional domains necessary for its role in suppressing mTORC1 signaling. The functionality of this cthis compound, including its ability to bind with Hamartin and inhibit downstream mTORC1 targets, has been verified in cell culture.[2][13]

Preclinical Efficacy in a TSC2 Mouse Model

The therapeutic potential of AAV9-delivered cthis compound has been demonstrated in a stochastic mouse model of TSC2.[13] In this model, the Tsc2 gene is disrupted in the brain of newborn mice via an intracerebroventricular (ICV) injection of an AAV1 vector expressing Cre recombinase (AAV1-Cre).[13] This leads to brain pathology consistent with TSC and a significantly shortened lifespan.[2]

A single intravenous (IV) injection of AAV9-cthis compound in these mice at postnatal day 21 resulted in a dramatic extension of survival and a reduction in brain pathology.[2][13] This demonstrates that the therapy can not only halt but also reverse some of the disease manifestations.[14] Furthermore, comparative studies have shown that this single-dose gene therapy is superior to continuous treatment with the mTOR inhibitor everolimus in extending lifespan.[3][6]

Data Presentation

Survival Analysis in TSC2 Mouse Model

The following table summarizes the survival outcomes from a key preclinical study comparing AAV9-cthis compound gene therapy with no treatment and everolimus treatment.

Treatment GroupDescriptionMedian Survival (Days)Reference
No Treatment AAV1-Cre injection at P0 to induce TSC2 model.58[13]
AAV9-null Vector TSC2 model mice injected IV with a null AAV9 vector at P21.58[13]
Everolimus TSC2 model mice treated continuously with everolimus.~75[3][6]
AAV9-cthis compound TSC2 model mice injected IV with AAV9-cthis compound at P21.462[13]
Vector Dosing Used in Preclinical Studies

This table provides the specific vector dosages used to generate the TSC2 mouse model and for the therapeutic intervention.

VectorPurposeRoute of AdministrationViral Titer (vg/kg)Reference
AAV1-Cre Tsc2 gene disruption (Model creation)Intracerebroventricular (ICV)1 x 10¹²[13][15]
AAV9-cthis compound Therapeutic gene deliveryIntravenous (IV)9 x 10¹¹[13][15]
AAV9-null Control vectorIntravenous (IV)1 x 10¹³[13][15]

Experimental Protocols

Protocol 1: Production and Purification of AAV-cthis compound

This protocol outlines the steps for producing high-titer, purified AAV9-cthis compound vectors using the triple plasmid transfection method in HEK293T cells.

AAV_Production cluster_plasmids Plasmid Preparation cluster_upstream Upstream Processing cluster_downstream Downstream Processing pAAV_cthis compound pAAV-ITR-cthis compound-pA Transfection Triple Plasmid Co-Transfection pAAV_cthis compound->Transfection pRepCap pHelper-RepCap (AAV9) pRepCap->Transfection pAdHelper pAd-Helper pAdHelper->Transfection HEK293T_Culture HEK293T Cell Culture (~80% confluence) HEK293T_Culture->Transfection Incubation Incubation (48-72 hours) Transfection->Incubation Harvest Harvest Cells & Supernatant Incubation->Harvest Lysis Cell Lysis (Freeze-Thaw Cycles) Harvest->Lysis Purification Purification (e.g., Iodixanol Gradient Ultracentrifugation) Lysis->Purification QC Quality Control (Titer by qPCR, Purity) Purification->QC In_Vitro_Workflow cluster_culture Cell Culture cluster_transduction AAV Transduction cluster_analysis Functional Analysis Neuron_Culture Culture Primary Neurons or TSC2-deficient cell line Transduction Transduce cells with AAV-cthis compound & Controls (e.g., AAV-GFP, AAV-null) Neuron_Culture->Transduction Incubate Incubate for 3-7 days for gene expression Transduction->Incubate Harvest_Lysates Harvest Cell Lysates Incubate->Harvest_Lysates Immunocytochemistry Immunocytochemistry (Cell Size, pS6) Incubate->Immunocytochemistry Western_Blot Western Blot Analysis (pS6, S6, this compound) Harvest_Lysates->Western_Blot In_Vivo_Workflow cluster_model TSC2 Model Generation cluster_therapy Gene Therapy Administration cluster_outcome Outcome Assessment P0_Injection P0 Tsc2-floxed mice: Intracerebroventricular (ICV) injection of AAV1-Cre P21_Injection P21 mice: Intravenous (IV) injection of AAV9-cthis compound or controls P0_Injection->P21_Injection Monitoring Long-term Monitoring: - Survival Analysis - Behavioral Tests (e.g., Rotarod) P21_Injection->Monitoring Histology Endpoint Analysis: - Brain Histopathology - Immunohistochemistry (pS6) - Biodistribution (qPCR) Monitoring->Histology

References

Application Notes and Protocols for High-Throughput Screening of Tuberin Function Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberin, the protein product of the TSC2 gene, is a critical tumor suppressor that functions as a key negative regulator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3] In complex with hamartin (TSC1), this compound integrates upstream signals from various pathways, including the PI3K/Akt pathway, to control cell growth, proliferation, and metabolism.[1][4] Dysregulation of this compound function, often due to mutations in the TSC2 gene, leads to the genetic disorder Tuberous Sclerosis Complex (TSC), characterized by the growth of benign tumors in multiple organs.[2][5] Consequently, the TSC-mTOR pathway is a significant target for therapeutic intervention. High-throughput screening (HTS) assays are essential tools for the discovery and characterization of novel small-molecule modulators of this compound function and the downstream mTOR pathway.

These application notes provide detailed protocols for robust HTS assays designed to identify and characterize compounds that modulate this compound's regulatory role, primarily by measuring the activity of mTOR Complex 1 (mTORC1), a direct downstream target of the TSC1/TSC2 complex.

Signaling Pathway Overview

This compound, in its active state within the TSC1-TSC2 complex, functions as a GTPase-Activating Protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[3][6] By converting Rheb-GTP to its inactive GDP-bound state, this compound effectively inhibits mTORC1 signaling.[6] Growth factor signaling, through the PI3K/Akt pathway, leads to the phosphorylation and inactivation of this compound, thereby allowing Rheb-GTP to accumulate and activate mTORC1.[1][4] Activated mTORC1 then phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[1][7]

TSC_mTOR_Pathway GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1/Tuberin (TSC2) Complex Akt->TSC1_TSC2 Inactivation Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP GAP activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis ICW_Workflow start Start seed Seed Cells (384-well plate) start->seed treat Compound Treatment seed->treat fix_perm Fix & Permeabilize treat->fix_perm block Blocking fix_perm->block primary_ab Primary Antibody Incubation (p-S6 & Total S6) block->primary_ab secondary_ab Secondary Antibody Incubation (IR-Dye conjugated) primary_ab->secondary_ab image Infrared Imaging secondary_ab->image analyze Data Analysis (Normalize p-S6 to Total S6) image->analyze end End analyze->end Reporter_Workflow start Start seed Seed Reporter Cell Line (384-well plate) start->seed treat Compound Treatment seed->treat incubate Incubate (6-24 hours) treat->incubate lyse Cell Lysis & Substrate Addition incubate->lyse read Measure Luminescence lyse->read analyze Data Analysis read->analyze end End analyze->end

References

Troubleshooting & Optimization

Troubleshooting Tuberin antibody cross-reactivity issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to Tuberin (TSC2) antibody cross-reactivity and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its molecular weight?

A1: this compound, also known as TSC2, is a tumor suppressor protein that, in complex with TSC1 (Hamartin), plays a crucial role in regulating cell growth, proliferation, and autophagy through the mTOR signaling pathway. The calculated molecular weight of human this compound is approximately 201 kDa, though it is often observed at around 200 kDa or even higher in Western blots, potentially due to post-translational modifications.[1]

Q2: My this compound antibody detects multiple bands in my Western blot. What could be the cause?

A2: Multiple bands when probing for this compound can arise from several factors:

  • Protein Isoforms: At least three isoforms of this compound (TSC2) have been reported to exist, which may be detected by the antibody.[2]

  • Post-Translational Modifications (PTMs): this compound is subject to various PTMs, such as phosphorylation and glycosylation, which can alter its migration in SDS-PAGE, leading to the appearance of multiple bands or smears.[3][4][5]

  • Protein Degradation: If samples are not handled properly with protease inhibitors, this compound may be degraded, resulting in lower molecular weight bands.[3][6][7]

  • Protein Aggregation: High molecular weight bands could be due to the formation of protein aggregates, especially if samples are not fully reduced and denatured.[5][6][7]

  • Non-specific Binding: The antibody may be cross-reacting with other proteins. Optimizing experimental conditions, such as blocking and antibody concentration, can help minimize this.[5][6]

  • Splice Variants: The existence of different splice variants of the target protein can also lead to multiple bands.[8]

Q3: I am observing high background in my Western blot or IHC experiments with a this compound antibody. How can I reduce it?

A3: High background can obscure your target protein and is a common issue. Here are several strategies to reduce it:

  • Optimize Blocking: The choice of blocking buffer is critical. For phospho-specific this compound antibodies, Bovine Serum Albumin (BSA) is generally preferred over non-fat dry milk, as milk contains phosphoproteins that can cause background.[9] Increasing the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and the concentration of the blocking agent (e.g., up to 5% non-fat milk or BSA) can also be beneficial.[9][10]

  • Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies are a common cause of high background. Titrate your antibodies to find the optimal dilution that provides a good signal-to-noise ratio.[11]

  • Improve Washing Steps: Increase the number and duration of washing steps to remove unbound antibodies. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help.[11][12]

  • Ensure Membrane is Not Dry: Allowing the membrane to dry out at any stage can lead to high background.[9]

  • For IHC, check for endogenous enzyme activity: If using an enzyme-based detection system (like HRP or AP), ensure you have adequately blocked for endogenous enzyme activity in your tissue.[13]

Q4: My this compound antibody is not producing a signal or the signal is very weak. What should I do?

A4: A weak or absent signal can be frustrating. Consider the following troubleshooting steps:

  • Check Protein Expression: Ensure that your cell lysate or tissue sample expresses this compound at a detectable level. It may be necessary to use a positive control from a cell line known to express this compound.

  • Verify Antibody Activity: Confirm that the antibody is stored correctly and has not expired. Running a positive control is essential to validate antibody performance.[10]

  • Optimize Protein Transfer (for Western Blot): this compound is a large protein (~200 kDa), and its transfer from the gel to the membrane can be inefficient. Consider using a lower percentage of methanol (B129727) in your transfer buffer (e.g., 5-10%) and increasing the transfer time.[3] Staining the membrane with Ponceau S after transfer can help verify transfer efficiency.[9]

  • Antigen Retrieval (for IHC): For formalin-fixed paraffin-embedded tissues, proper antigen retrieval is crucial. Both heat-induced epitope retrieval (HIER) and proteolytic-induced epitope retrieval (PIER) methods exist. The optimal method, buffer (e.g., citrate (B86180) or EDTA), and incubation time should be determined empirically.[14][15][16][17]

  • Increase Antibody Concentration or Incubation Time: You may need to use a higher concentration of the primary antibody or increase the incubation time (e.g., overnight at 4°C).[10]

  • Check Secondary Antibody and Detection Reagents: Ensure your secondary antibody is compatible with the primary antibody and that your detection reagents are active and not expired.[10]

Signaling Pathway

The this compound (TSC2)/Hamartin (TSC1) complex is a key negative regulator of the mTORC1 signaling pathway, which is central to cell growth and proliferation.

mTOR_Signaling_Pathway This compound in the mTOR Signaling Pathway Growth_Factors Growth Factors (e.g., Insulin, PDGF) PI3K PI3K Growth_Factors->PI3K activates Akt Akt PI3K->Akt activates TSC1_TSC2 TSC1/TSC2 (this compound) Complex Akt->TSC1_TSC2 inhibits Rheb Rheb TSC1_TSC2->Rheb inhibits (GAP activity) mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibits

Caption: this compound's role in the mTOR signaling pathway.

Troubleshooting Workflows

Western Blot: Multiple Bands

If you are observing multiple bands in your Western blot, follow this troubleshooting workflow to identify and resolve the issue.

WB_Troubleshooting_Multiple_Bands Troubleshooting Multiple Bands in this compound Western Blot Start Start: Multiple Bands Observed Check_MW Are bands at expected MW multiples or lower? Start->Check_MW Degradation Potential Degradation/ Cleavage Check_MW->Degradation Lower MW Multimers Potential Multimers/ Aggregates Check_MW->Multimers Higher MW Multiples Check_PTM Consider PTMs or Isoforms Check_MW->Check_PTM Bands near expected MW Non_Specific Potential Non-Specific Binding Check_MW->Non_Specific Bands at various MWs Solve_Degradation Action: Use fresh lysate & add fresh protease inhibitors. Degradation->Solve_Degradation End Resolved Solve_Degradation->End Solve_Multimers Action: Ensure complete sample reduction (fresh DTT/BME, boil longer). Multimers->Solve_Multimers Solve_Multimers->End Literature Action: Check literature for known isoforms and PTMs of this compound. Check_PTM->Literature Literature->End Optimize_Ab Action: Titrate primary antibody concentration (decrease). Non_Specific->Optimize_Ab Optimize_Blocking Action: Optimize blocking buffer (e.g., switch to BSA, increase time). Optimize_Ab->Optimize_Blocking Optimize_Washing Action: Increase number and duration of wash steps. Optimize_Blocking->Optimize_Washing Optimize_Washing->End

Caption: Workflow for troubleshooting multiple bands.

Immunohistochemistry (IHC): High Background

For issues with high background staining in IHC, use the following decision tree to systematically address the problem.

IHC_Troubleshooting_High_Background Troubleshooting High Background in this compound IHC Start Start: High Background Staining Control_Check Run 'No Primary Antibody' Control Start->Control_Check Secondary_Issue Background from Secondary Ab or Detection System Control_Check->Secondary_Issue Background Persists Primary_Issue Background from Primary Ab Control_Check->Primary_Issue No Background Solve_Secondary Action: Decrease secondary Ab conc., check for endogenous enzyme activity, use pre-adsorbed secondary. Secondary_Issue->Solve_Secondary End Resolved Solve_Secondary->End Optimize_Primary Action: Decrease primary Ab conc. or incubation time. Primary_Issue->Optimize_Primary Optimize_Blocking Action: Increase blocking time/conc., try different blocking agent (e.g., serum). Optimize_Primary->Optimize_Blocking Optimize_Washing Action: Increase wash duration/number. Optimize_Blocking->Optimize_Washing Fixation_Issue Consider Fixation/Tissue Issues Optimize_Washing->Fixation_Issue Solve_Fixation Action: Reduce fixation time, ensure tissue doesn't dry out. Fixation_Issue->Solve_Fixation Solve_Fixation->End

Caption: Workflow for troubleshooting high background in IHC.

Quantitative Data Summary

The following table summarizes typical starting dilutions for this compound antibodies in various applications. Note that optimal dilutions should always be determined empirically by the end-user.

ApplicationHost SpeciesClonalityRecommended Starting Dilution
Western Blot (WB)RabbitPolyclonal1:1000 - 1:8000[18]
Western Blot (WB)MouseMonoclonal1:1000
Immunohistochemistry (IHC)RabbitPolyclonal1:200 - 1:1600[18]
Immunohistochemistry (IHC)MouseMonoclonal1:200[8]
Immunoprecipitation (IP)RabbitPolyclonal0.5-4.0 µg per 1.0-3.0 mg of lysate[18]

Experimental Protocols

Western Blotting Protocol for this compound

This protocol is a general guideline for detecting this compound (~200 kDa) and may require optimization.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 20-40 µg of protein lysate with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Boil samples at 95-100°C for 5-10 minutes to denature and reduce the proteins.

  • SDS-PAGE:

    • Load samples onto a low percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel to ensure good resolution of high molecular weight proteins.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • For a large protein like this compound, a wet transfer is recommended. Perform the transfer at 4°C for 2-4 hours at 70-100V, or overnight at a lower voltage (e.g., 20-30V).[3]

    • Use a transfer buffer with a reduced methanol concentration (e.g., 10%) to improve transfer efficiency.[3]

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer.

  • Blocking:

    • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Use either 5% non-fat dry milk or 5% BSA in TBST. For phospho-Tuberin antibodies, 5% BSA is recommended.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in the blocking buffer at the recommended concentration (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three to four times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

Immunohistochemistry (IHC-P) Protocol for this compound

This protocol is a general guideline for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%), 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • This is a critical step for this compound detection in FFPE tissues.

    • Heat-Induced Epitope Retrieval (HIER) is commonly used.

    • Immerse slides in an antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 1 mM EDTA, pH 8.0).

    • Heat the slides in a pressure cooker, microwave, or water bath at 95-100°C for 10-20 minutes.

    • Allow slides to cool down to room temperature in the retrieval buffer (approx. 20-30 minutes).

  • Peroxidase Blocking:

    • If using an HRP-based detection system, incubate sections in 3% hydrogen peroxide in methanol or water for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal serum from the same species as the secondary antibody in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in the blocking buffer or a suitable antibody diluent.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides three times for 5 minutes each in PBS.

  • Secondary Antibody Incubation:

    • Incubate sections with a biotinylated or polymer-based secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • If using a biotin-based system, incubate with an avidin-biotin-enzyme complex (ABC).

    • Develop the signal with a suitable chromogen substrate (e.g., DAB). Monitor the color development under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

References

Technical Support Center: Preserving Tuberin (TSC2) Integrity During Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Tuberin (TSC2) during cell lysis for downstream applications like Western blotting.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Q1: My this compound (TSC2) protein appears degraded or as multiple lower molecular weight bands on my Western Blot. What is happening?

A1: this compound is a large protein (approx. 180-200 kDa) and is highly susceptible to degradation by cellular proteases and modification by phosphatases that are released during cell lysis. The appearance of lower molecular weight bands is often due to cleavage by caspases or degradation via the ubiquitin-proteasome pathway.[1] Several E3 ubiquitin ligases, including HERC1, FBW5, and Pam, can target this compound for degradation.[1][2][3] To prevent this, it is critical to use a lysis buffer fortified with a comprehensive cocktail of protease and phosphatase inhibitors.

Q2: I see multiple bands near the expected size of this compound, even with inhibitors. Are these degradation products or something else?

A2: While some bands may be degradation products, this compound is subject to extensive post-translational modifications (PTMs), primarily phosphorylation, which can cause shifts in its electrophoretic mobility.[4][5] Kinases such as Akt, ERK, and RSK1 are known to phosphorylate this compound.[6] This can result in the appearance of multiple distinct bands. To confirm if the bands are phospho-isoforms, you can treat a sample aliquot with a broad-spectrum phosphatase (e.g., lambda phosphatase) prior to loading. If the upper bands collapse into a single, faster-migrating band, it indicates that the multiplicity is due to phosphorylation.

Q3: My this compound signal is consistently weak or absent, even with a high protein load. How can I improve this?

A3: A weak signal often points to rapid protein degradation during sample preparation. This compound is a relatively low-abundance protein, and its stability is tightly regulated. Key factors to address are:

  • Speed and Temperature: All lysis and extraction steps must be performed as quickly as possible and strictly at 4°C (on ice) to minimize enzymatic activity.

  • Lysis Buffer Composition: A standard RIPA buffer is often effective for whole-cell lysates containing this compound.[7][8] Ensure it is freshly prepared and contains a potent mix of inhibitors.

  • Inhibitor Efficacy: Ensure your protease and phosphatase inhibitor cocktails are fresh and used at the recommended concentrations. Pre-made cocktails are convenient, but preparing a custom, high-potency mix may yield better results (see Table 2).

  • TSC1 (Hamartin) Presence: this compound is stabilized by its interaction with Hamartin (TSC1).[3][9] Experimental conditions or cell types that lead to low Hamartin expression can result in reduced this compound stability.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal lysis buffer for preserving this compound?

A1: A Radioimmunoprecipitation assay (RIPA) buffer is a robust choice for extracting whole-cell lysates while preserving this compound, as it effectively solubilizes proteins from various cellular compartments.[7][8] A milder alternative for primarily cytoplasmic extracts is an NP-40-based buffer.[10] Regardless of the base, the addition of fresh, potent inhibitors is non-negotiable.

Q2: Which specific protease and phosphatase inhibitors are crucial for this compound stability?

A2: A broad-spectrum approach is essential. Your inhibitor cocktail should target serine, cysteine, and metalloproteases, as well as serine/threonine and tyrosine phosphatases. Given that this compound degradation is linked to the ubiquitin-proteasome system, including a proteasome inhibitor like MG132 can also be beneficial.[11]

Q3: How does phosphorylation state affect this compound stability?

A3: Phosphorylation by kinases like Akt can have a dual effect. It regulates this compound's GAP activity towards Rheb but can also mark it for degradation.[6][11] Akt-mediated phosphorylation can lead to the dissociation of the stabilizing TSC1/TSC2 complex and promote this compound's interaction with 14-3-3 proteins, sequestering it in the cytosol and potentially leading to degradation.[12] Therefore, inhibiting phosphatases during lysis is crucial to preserve the in-vivo phosphorylation state for accurate analysis, while being aware that this state may be linked to turnover.

Q4: Can my choice of mechanical lysis method impact this compound integrity?

A4: Yes. Harsh methods like sonication can generate heat, which accelerates enzymatic degradation. If sonication is necessary, it should be performed in short bursts on ice. For cultured cells, gentle scraping in ice-cold lysis buffer followed by agitation at 4°C is often sufficient. For tissues, mechanical homogenization should be done rapidly and on ice.

Data Presentation

Table 1: Recommended Lysis Buffer Recipes for this compound Analysis

ComponentRIPA Buffer (Harsh)NP-40 Buffer (Mild)Purpose
Tris-HCl, pH 7.4-8.050 mM50 mMBuffering agent
NaCl150 mM150 mMMaintains ionic strength
NP-40 (Igepal CA-630)1%1%Non-ionic detergent
Sodium Deoxycholate0.5%-Ionic detergent
SDS0.1%-Ionic detergent
EDTA1 mM1 mMChelates divalent cations
Add Fresh Before Use See Table 2See Table 2Inhibit enzymatic activity

Reference for general buffer compositions.[8][10]

Table 2: Essential Protease and Phosphatase Inhibitors

InhibitorTarget ClassTypical Working Concentration
PMSFSerine proteases1 mM
AprotininSerine proteases10 µg/mL
LeupeptinSerine/Cysteine proteases10 µg/mL
Pepstatin AAspartic proteases1 µg/mL
Sodium OrthovanadateTyrosine phosphatases1 mM
Sodium FluorideSerine/Threonine phosphatases10 mM
β-GlycerophosphateSerine/Threonine phosphatases10 mM
MG132 (Optional)Proteasome10-20 µM

This table compiles generally recommended concentrations.[8]

Experimental Protocols

Detailed Protocol for this compound-Preserving Cell Lysis

This protocol is designed for a 10 cm dish of cultured mammalian cells. Adjust volumes accordingly.

  • Preparation:

    • Prepare 10 mL of your chosen lysis buffer (e.g., RIPA from Table 1) without inhibitors. Store at 4°C.

    • Prepare 100x stock solutions of all inhibitors listed in Table 2. Store PMSF in isopropanol (B130326) at -20°C; store others as recommended by the manufacturer.

    • Pre-cool a refrigerated microcentrifuge to 4°C.

  • Cell Harvesting:

    • Place the cell culture dish on a bed of ice.

    • Aspirate the culture medium completely.

    • Wash the cell monolayer twice with 5 mL of ice-cold Phosphate Buffered Saline (PBS). Aspirate PBS completely after the final wash.

  • Lysis:

    • Just before use, create the "complete" lysis buffer by adding the inhibitors from Table 2 to your chilled base buffer. For 1 mL of buffer, add 10 µL of each 100x stock.

    • Add 500 µL of complete, ice-cold lysis buffer to the 10 cm dish.

    • Using a pre-chilled cell scraper, scrape the cells into the lysis buffer.

    • Transfer the resulting cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on a rotator or rocker for 30 minutes at 4°C to ensure complete lysis.

    • Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[7]

    • Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Quantification and Storage:

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford). The optimal concentration for loading is typically 1-5 mg/mL.

    • For immediate use, aliquot the required amount of lysate and mix with Laemmli sample buffer.[7] Heat at 95-100°C for 5 minutes.

    • For long-term storage, snap-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Tuberin_Regulation_Pathway GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K Akt Akt/PKB PI3K->Akt TSC_Complex TSC1-TSC2 Complex (Hamartin-Tuberin) Akt->TSC_Complex Phosphorylation Degradation Ubiquitination & Proteasomal Degradation Akt->Degradation Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP GAP Activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Rheb_GDP->Rheb_GTP CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Degradation->TSC_Complex Lysis_Workflow Start Start: Cultured Cells on Ice Wash Wash 2x with ice-cold PBS Start->Wash AddBuffer Add complete Lysis Buffer (with fresh inhibitors) Wash->AddBuffer Scrape Scrape cells and transfer to tube AddBuffer->Scrape Incubate Incubate on rotator 30 min @ 4°C Scrape->Incubate Centrifuge Centrifuge 14,000 x g, 20 min @ 4°C Incubate->Centrifuge Collect Collect Supernatant (Clarified Lysate) Centrifuge->Collect Quantify Quantify Protein (e.g., BCA Assay) Collect->Quantify End Store at -80°C or use for Western Blot Quantify->End Troubleshooting_Logic Problem Problem: Weak or Degraded This compound Signal CheckLysis Are lysis steps performed quickly and at 4°C? Problem->CheckLysis CheckBuffer Is the lysis buffer appropriate (e.g., RIPA)? CheckLysis->CheckBuffer Yes Sol_Temp Solution: Maintain cold chain. Work efficiently. CheckLysis->Sol_Temp No CheckInhibitors Are protease & phosphatase inhibitors fresh and complete? CheckBuffer->CheckInhibitors Yes Sol_Buffer Solution: Use RIPA buffer for whole-cell lysates. CheckBuffer->Sol_Buffer No Sol_Inhibitors Solution: Use a complete, fresh inhibitor cocktail. CheckInhibitors->Sol_Inhibitors No ConsiderPTM Consider PTMs: Multiple bands could be phospho-isoforms. CheckInhibitors->ConsiderPTM Yes

References

Improving the efficiency of Tuberin co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Tuberin co-immunoprecipitation (Co-IP) experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its co-immunoprecipitation important?

A1: this compound, the protein product of the TSC2 gene, is a tumor suppressor that plays a critical role in regulating cell growth, proliferation, and protein synthesis. It functions as a GTPase-activating protein (GAP) for the small G-protein Rheb, a key activator of the mTOR signaling pathway. This compound forms a heterodimeric complex with Hamartin (TSC1), and this complex is essential for its function.[1] Co-immunoprecipitation of this compound is crucial for studying its interaction with Hamartin and other proteins, which is vital for understanding the molecular basis of diseases like Tuberous Sclerosis Complex (TSC) and for developing targeted therapies.

Q2: Which proteins are known to interact with this compound?

A2: The primary and most well-characterized interacting partner of this compound is Hamartin (TSC1). Their interaction is mediated by coiled-coil domains and is essential for the stability and function of both proteins.[1][2] Other reported interacting proteins include Cyclin A, Cyclin B1, and the cyclin-dependent kinase CDK1, suggesting a direct role for this compound in cell cycle regulation.

Q3: What are the critical first steps before starting a this compound Co-IP experiment?

A3: Before beginning the experiment, it is crucial to:

  • Select a high-quality antibody: Choose an antibody specifically validated for immunoprecipitation. It is advisable to test a few different antibodies to find one that efficiently pulls down this compound under your experimental conditions.

  • Optimize cell lysis conditions: The lysis buffer must be gentle enough to preserve the this compound-protein complexes while efficiently extracting proteins from the cellular compartment of interest.

  • Include necessary controls: Proper controls are essential for interpreting the results. These include a negative control (e.g., isotype-matched IgG) and a positive control (input lysate).

Troubleshooting Guide

This guide addresses common issues encountered during this compound co-immunoprecipitation experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No this compound Pulldown Inefficient antibody.Test multiple this compound antibodies validated for IP. Titrate the antibody concentration to find the optimal amount.
Incomplete cell lysis.Use a lysis buffer known to be effective for this compound extraction (see recommended buffers below). Ensure complete lysis by visual inspection under a microscope and by sonicating or vortexing the lysate.
This compound is in a specific subcellular compartment not efficiently lysed.Consider using fractionation protocols to enrich for the cellular compartment where your this compound interaction of interest occurs. This compound has been found in the cytoplasm, nucleus, and mitochondria.
Weak or No Co-immunoprecipitation of Hamartin (or other binding partners) Protein-protein interaction is weak or transient.Perform all steps at 4°C to minimize protein complex dissociation. Use a milder lysis buffer with lower detergent concentrations. Consider in-vivo crosslinking before lysis to stabilize the interaction.
Lysis or wash buffer is too stringent.Reduce the salt and detergent concentrations in your lysis and wash buffers. Start with a gentle wash buffer and increase stringency if high background is an issue.
Antibody epitope is blocking the interaction site.If possible, use an antibody that binds to a different region of this compound.
High Background/Non-specific Binding Non-specific binding of proteins to the beads.Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. Block the beads with BSA or normal serum before use.
Non-specific binding to the primary antibody.Use an isotype control antibody to assess the level of non-specific binding. Reduce the amount of primary antibody used.
Insufficient washing.Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer. Briefly vortex the beads during each wash step.

Experimental Protocols

Recommended Lysis Buffer for this compound-Hamartin Co-IP

This non-denaturing lysis buffer is designed to preserve the interaction between this compound and Hamartin.

ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 7.440 mM2 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
EDTA1 mM100 µL of 0.5 M stock
Nonidet P-40 (NP-40)0.5% (v/v)2.5 mL of 10% stock
Protease Inhibitor Cocktail1XAdd fresh before use
Phenylmethylsulfonyl fluoride (B91410) (PMSF)0.2 mMAdd fresh before use
Deionized Water-To 50 mL
This compound Co-Immunoprecipitation Protocol

This protocol provides a general framework. Optimization of antibody concentration, lysate amount, and incubation times is recommended.

1. Cell Lysis

  • Culture cells to 80-90% confluency in a 10 cm dish.

  • Wash the cells once with ice-cold PBS.

  • Add 700 µL of ice-cold lysis buffer to the plate and scrape the cells.[1]

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[1]

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended)

  • Add 20-30 µL of Protein A/G beads to the cleared lysate.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube.

3. Immunoprecipitation

  • Determine the protein concentration of the pre-cleared lysate. Use 500-1000 µg of total protein for each IP.

  • Add the this compound antibody (typically 2-5 µg, but requires optimization) to the lysate. For the negative control, add an equivalent amount of isotype control IgG.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of a 50% slurry of Protein A/G beads.[1]

  • Incubate on a rotator for 1-2 hours at 4°C.

4. Washing

  • Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.

  • Carefully remove the supernatant.

  • Add 1 mL of ice-cold wash buffer (can be the same as the lysis buffer or a modified version with lower detergent concentration).

  • Gently resuspend the beads and incubate on a rotator for 5 minutes at 4°C.

  • Repeat the wash steps 3-4 times.

5. Elution

  • After the final wash, carefully remove all the supernatant.

  • Add 30-50 µL of 2X Laemmli sample buffer to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.

  • Centrifuge to pellet the beads and carefully load the supernatant onto an SDS-PAGE gel for Western blot analysis.

Optimization Parameters for this compound Co-IP
ParameterStarting RangeNotes
Total Protein Lysate 500 - 1500 µgThe optimal amount depends on the expression level of this compound in your cell type.
This compound Antibody 1 - 10 µgTitrate to find the amount that gives the best signal-to-noise ratio.
Bead Slurry Volume (50%) 20 - 50 µLEnsure enough beads are present to bind all the antibody-antigen complexes.
Antibody-Lysate Incubation 2 hours - overnightLonger incubation times may increase yield but can also increase background.
Bead-Complex Incubation 1 - 4 hoursShorter incubation times may be sufficient for high-affinity interactions.

Visualizations

This compound-mTOR Signaling Pathway

Tuberin_mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex This compound (TSC2) - Hamartin (TSC1) Complex Akt->TSC_Complex Inhibition Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP GAP activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth

Caption: The this compound-mTOR signaling pathway.

This compound Co-Immunoprecipitation Workflow

Tuberin_CoIP_Workflow start Start: Cultured Cells lysis Cell Lysis (Non-denaturing buffer) start->lysis centrifuge1 Centrifugation (Pellet debris) lysis->centrifuge1 preclear Pre-clearing with Beads (Optional) centrifuge1->preclear ip Immunoprecipitation: Add anti-Tuberin Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (3-5x) capture->wash elute Elution (SDS-PAGE sample buffer) wash->elute analysis Western Blot Analysis elute->analysis

Caption: Experimental workflow for this compound co-immunoprecipitation.

References

Technical Support Center: Studying Low-Abundance Tuberin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common challenges encountered when studying the low-abundance tumor suppressor protein, Tuberin (TSC2).

Frequently Asked Questions (FAQs)

Q1: What makes studying endogenous this compound so challenging?

A1: The study of this compound is primarily complicated by its low endogenous expression levels in most cell lines and tissues.[1] this compound is a large protein of approximately 180 kDa, which can present difficulties with gel migration and membrane transfer during Western blotting.[2][3] Furthermore, it is part of the dynamic Tuberous Sclerosis Complex (TSC), where its stability and function are tightly regulated by protein-protein interactions and numerous post-translational modifications, such as phosphorylation.[2][4][5]

Q2: Which lysis buffer is recommended for this compound extraction?

A2: The optimal lysis buffer depends entirely on the downstream application. For simple detection by Western blot, a strong lysis buffer like RIPA is often effective at solubilizing this compound, which is found in the membrane/particulate fraction.[3][6][7] However, for experiments that rely on protein interactions, such as immunoprecipitation (IP), a milder buffer is crucial to preserve the native protein conformation and its binding to partners like Hamartin (TSC1).[8]

Q3: How can I significantly improve the detection of this compound by Western blot?

A3: Due to its low abundance, direct detection of this compound from whole-cell lysates is often unsuccessful. The most effective strategy is to enrich the protein from the lysate before electrophoresis, typically through immunoprecipitation (IP).[9] Additionally, ensure you are loading a sufficient amount of total protein (50-100 µg), using a high-affinity validated primary antibody, and confirming efficient protein transfer to the membrane.

Q4: My this compound antibody is producing weak or non-specific bands. What should I do?

A4: First, verify the antibody's specificity by checking the manufacturer's validation data and, if possible, using a positive control (e.g., lysate from cells overexpressing this compound) and a negative control (e.g., lysate from TSC2-null cells). Optimize the primary antibody concentration through a dot blot or by testing a range of dilutions. High background or non-specific bands can often be resolved by improving blocking conditions and increasing the stringency of wash steps.[10][11]

Troubleshooting Guides

Guide 1: Western Blotting for this compound
ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Signal Insufficient protein loaded.Increase total protein load to 50-100 µg. Consider enriching this compound via immunoprecipitation prior to loading.[9][10]
Low-affinity or inactive primary antibody.Use a this compound antibody validated for Western blotting. Titrate the antibody to find the optimal concentration. Ensure proper antibody storage and avoid repeated freeze-thaw cycles.[11]
Inefficient protein transfer.Verify transfer by staining the membrane with Ponceau S before blocking.[9] For large proteins like this compound (~180 kDa), consider an overnight transfer at a low, constant voltage in a cold environment or optimize the transfer time for your specific system.
Antigen masking by blocking buffer.If using non-fat dry milk, try switching to 5% Bovine Serum Albumin (BSA), as milk proteins can sometimes mask certain epitopes.[11]
High Background Primary or secondary antibody concentration is too high.Reduce the concentration of the antibodies. Perform a titration to find the optimal balance between signal and background.[10][11]
Inadequate blocking.Block for at least 1 hour at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and completely covers the membrane.
Insufficient washing.Increase the number and duration of wash steps. Add a mild detergent like 0.05-0.1% Tween-20 to your wash buffer to reduce non-specific binding.[10]
Multiple/Non-Specific Bands Antibody is not specific or is cross-reacting.Run a secondary antibody-only control (no primary antibody) to check for non-specific binding of the secondary.[9] Use a highly specific monoclonal antibody if possible.
Protein degradation.Ensure protease and phosphatase inhibitors are always included in the lysis buffer and that samples are kept cold.[6]
Protein overloading.Reduce the amount of total protein loaded on the gel, especially if using an enriched or overexpressed sample.[10]
Guide 2: Immunoprecipitation (IP) of this compound
ProblemPotential Cause(s)Recommended Solution(s)
Low IP Yield Harsh lysis buffer disrupting protein interactions.Use a non-denaturing, milder lysis buffer (e.g., NP-40 or Triton X-100 based) instead of a harsh RIPA buffer to preserve the this compound-Hamartin complex and other interactions.[8]
Low antibody affinity.Use a high-affinity, IP-validated monoclonal antibody. The success of IP for low-abundance proteins is highly dependent on the antibody's dissociation constant (KD).[12]
Insufficient starting material.Increase the amount of cell lysate used for the IP. Start with at least 1-2 mg of total protein.
Inefficient antibody-bead coupling.Ensure beads are properly pre-washed and that the antibody is incubated with the beads for a sufficient amount of time.
High Background / Non-Specific Binding Insufficient washing after IP.Increase the number of washes (at least 3-4 times) with a cold IP wash buffer. The stringency of the wash buffer can be adjusted by slightly increasing the salt or detergent concentration.
Proteins binding non-specifically to IP beads.Pre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding the primary antibody.
Antibody concentration is too high.Reduce the amount of antibody used for the IP to minimize non-specific interactions.

Experimental Protocols

Protocol 1: Optimized Lysis Buffer for this compound Immunoprecipitation

This protocol uses a milder lysis buffer to maintain protein integrity and interactions.

  • Prepare IP Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% Triton X-100 (or NP-40)

  • Prepare Complete Lysis Buffer: Immediately before use, add inhibitors to the IP Lysis Buffer.

    • 1x Protease Inhibitor Cocktail (e.g., Roche cOmplete™)

    • 1x Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Add 500 µL of complete, ice-cold IP Lysis Buffer per 10-20 million cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (lysate) and determine the protein concentration using a BCA assay.

Protocol 2: Immunoprecipitation of Endogenous this compound
  • Pre-clearing: To 1-2 mg of cell lysate, add 20 µL of Protein A/G magnetic beads. Incubate with rotation for 1 hour at 4°C. Place on a magnetic rack and collect the supernatant.

  • Antibody Incubation: Add 2-5 µg of a high-affinity, IP-validated anti-Tuberin antibody to the pre-cleared lysate. Incubate with rotation for 4 hours to overnight at 4°C.

  • Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with rotation for 1-2 hours at 4°C.

  • Washing: Place the tube on a magnetic rack and discard the supernatant. Wash the beads 3-4 times with 1 mL of ice-cold IP Lysis Buffer.

  • Elution: After the final wash, remove all supernatant. Elute the protein by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. The sample is now ready for SDS-PAGE and Western blot analysis.

Protocol 3: In-gel Digestion for Mass Spectrometry Analysis

This protocol is for preparing an immunoprecipitated this compound sample for identification by mass spectrometry.

  • SDS-PAGE: Run the IP eluate on an SDS-PAGE gel. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or a silver stain designed for MS).

  • Band Excision: Excise the gel band corresponding to the molecular weight of this compound (~180 kDa) using a clean scalpel.

  • Destaining: Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) and 50 mM ammonium (B1175870) bicarbonate until the Coomassie stain is removed.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by incubating the gel piece in 10 mM DTT at 56°C for 1 hour.[13]

    • Alkylate cysteine residues by incubating in 55 mM iodoacetamide (B48618) in the dark at room temperature for 45 minutes.[13]

  • Trypsin Digestion:

    • Wash and dehydrate the gel piece with ACN.

    • Rehydrate the gel piece in a solution of MS-grade trypsin (e.g., 10-20 ng/µL in 25 mM ammonium bicarbonate).

    • Incubate overnight at 37°C.[13]

  • Peptide Extraction:

    • Extract the peptides from the gel piece using a series of incubations with extraction buffers (e.g., 50% ACN with 5% formic acid).[13]

    • Pool the supernatants containing the peptides.

  • Sample Cleanup: Dry the pooled extracts in a vacuum centrifuge. Desalt and concentrate the peptides using a C18 ZipTip® or similar stage tip before analysis by LC-MS/MS.[14]

Visualizations

Tuberin_Signaling_Pathway cluster_Rheb GrowthFactors Growth Factors (e.g., Insulin) PI3K PI3K GrowthFactors->PI3K activates Akt Akt PI3K->Akt activates TSC_Complex TSC Complex (this compound-Hamartin) Akt->TSC_Complex phosphorylates & inhibits Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP GAP activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth promotes

Caption: Simplified diagram of the this compound (TSC2) signaling pathway regulating mTORC1.

Tuberin_Experimental_Workflow Start Cells/Tissue Lysis Cell Lysis (Mild Buffer for IP, RIPA for WB) Start->Lysis Quantify Protein Quantification (BCA Assay) Lysis->Quantify WB_Path Direct Western Blot (Often yields weak/no signal) Quantify->WB_Path Path 1: Direct Detection IP_Path Immunoprecipitation (IP) (Enrichment for this compound) Quantify->IP_Path Path 2: Enrichment Load_Gel_WB SDS-PAGE WB_Path->Load_Gel_WB Transfer_WB Membrane Transfer Load_Gel_WB->Transfer_WB Probe_WB Antibody Probing Transfer_WB->Probe_WB Detect_WB Detection Probe_WB->Detect_WB Load_Gel_IP SDS-PAGE IP_Path->Load_Gel_IP Load_Gel_IP->Probe_WB for Western Blot MS_Path Mass Spectrometry Load_Gel_IP->MS_Path for ID Stain_Gel Coomassie Stain MS_Path->Stain_Gel Excise Excise ~180 kDa Band Stain_Gel->Excise Digest In-Gel Tryptic Digest Excise->Digest Extract Peptide Extraction & Cleanup Digest->Extract Analyze LC-MS/MS Analysis Extract->Analyze WB_Troubleshooting_Logic Start Problem: Weak or No this compound Signal in Western Blot CheckPonceau Is Ponceau S stain visible on the membrane? Start->CheckPonceau CheckTransfer Troubleshoot Protein Transfer: - Check buffer/voltage - Increase transfer time - Ensure good gel/membrane contact CheckPonceau->CheckTransfer No CheckAntibody Is the primary antibody validated and optimized? CheckPonceau->CheckAntibody Yes CheckTransfer->Start Re-run Experiment OptimizeAb Optimize Antibody: - Titrate concentration - Test a different antibody - Check storage conditions CheckAntibody->OptimizeAb No / Unsure CheckProtein Is enough protein present in the lysate? CheckAntibody->CheckProtein Yes OptimizeAb->Start Re-run Experiment Enrich Enrich for this compound: - Perform Immunoprecipitation (IP) - Increase total protein load CheckProtein->Enrich No / Unsure Success Signal Improved CheckProtein->Success Yes, signal is now visible Enrich->Success

References

Technical Support Center: Interpreting Complex Tuberin Phosphorylation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the Tuberous Sclerosis Complex (TSC) and related signaling pathways. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of Tuberin (TSC2) phosphorylation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key kinases responsible for this compound (TSC2) phosphorylation?

A1: this compound is a major signaling hub, phosphorylated by several key kinases that integrate upstream signals to regulate cell growth, proliferation, and metabolism. The primary kinases involved are:

  • Akt (Protein Kinase B): Activated by growth factors via the PI3K pathway, Akt phosphorylates this compound on multiple sites, leading to its inhibition.[1][2]

  • ERK (Extracellular signal-regulated kinase): A key component of the MAPK/ERK pathway, ERK can phosphorylate and inactivate this compound, often in response to mitogenic stimuli.[3][4]

  • RSK (Ribosomal S6 Kinase): Acting downstream of the MAPK/ERK pathway, RSK1 can also phosphorylate this compound.[5][6]

  • MK2 (MAPK-activated protein kinase 2): This kinase, activated by p38 MAPK, phosphorylates this compound to create a binding site for 14-3-3 proteins.[7]

  • AMPK (AMP-activated protein kinase): In response to low cellular energy, AMPK phosphorylates and activates this compound, leading to the inhibition of mTORC1.[8]

Q2: My Western blot for phospho-Tuberin shows multiple bands or a smear. What could be the cause?

A2: This is a common observation due to the complex nature of this compound phosphorylation. Several factors can contribute to this pattern:

  • Multiple Phosphorylation Sites: this compound has numerous phosphorylation sites that can be targeted by different kinases simultaneously.[2][6] This creates a heterogeneous population of this compound molecules with varying molecular weights, resulting in a smear or multiple bands on a Western blot.[9]

  • Antibody Specificity: The phospho-specific antibody you are using may recognize multiple phosphorylation sites, or there might be cross-reactivity with other phosphorylated proteins.

  • Protein Degradation: Inadequate inhibition of proteases and phosphatases during sample preparation can lead to protein degradation and dephosphorylation, contributing to band complexity.[10]

Q3: How do I confirm the specificity of my phospho-Tuberin antibody?

A3: To ensure your antibody is specific for the phosphorylated form of this compound, you should perform the following validation experiments:

  • Phosphatase Treatment: Treat your cell lysate with a phosphatase (e.g., lambda phosphatase) before running the Western blot. A specific phospho-antibody should show a significantly reduced or absent signal in the phosphatase-treated lane compared to the untreated control.

  • Stimulation/Inhibition: Treat cells with known activators or inhibitors of upstream kinases. For example, stimulation with insulin (B600854) or IGF-1 should increase phosphorylation at Akt-dependent sites.[1][11] Conversely, using a PI3K inhibitor like LY294002 should decrease this phosphorylation.[1]

  • Positive and Negative Controls: Use cell lines with known activation or knockout of the relevant signaling pathway as positive and negative controls. For instance, PTEN-null cells, which have constitutively active Akt, can serve as a positive control for Akt-mediated this compound phosphorylation.[12]

Q4: I see a change in phospho-Tuberin levels, but total this compound levels also change. How do I interpret this?

A4: Changes in total this compound levels can occur and are important to consider. Phosphorylation can influence the stability of the TSC1/TSC2 complex, and in some contexts, phosphorylation by Akt can lead to the degradation of both Hamartin (TSC1) and this compound.[13][14] To properly interpret your results, you should normalize the phospho-Tuberin signal to the total this compound signal for each sample. This ratio will give you a more accurate measure of the change in the phosphorylation state, independent of changes in total protein expression.[15]

Q5: What is the functional consequence of this compound phosphorylation at specific sites?

A5: Phosphorylation at different sites can have distinct functional outcomes, often leading to the inactivation of this compound's tumor suppressor function. This inactivation relieves the inhibition of the small GTPase Rheb, leading to the activation of mTORC1 and downstream processes like protein synthesis and cell growth.[8][16]

Key functional consequences include:

  • Inhibition of GAP Activity: While some studies suggest that phosphorylation by Akt does not directly affect this compound's intrinsic GAP activity towards Rheb in vitro, it inhibits its function in vivo.[17]

  • Disruption of the TSC1/TSC2 Complex: Phosphorylation by ERK can lead to the dissociation of the TSC1/TSC2 complex, which is crucial for this compound's stability and function.[4]

  • Binding to 14-3-3 Proteins: Phosphorylation at specific sites, such as those targeted by Akt and MK2, creates binding sites for 14-3-3 proteins.[7][9] This binding is thought to sequester this compound in the cytosol, preventing it from acting on Rheb at the lysosome.[6][17]

  • Subcellular Localization: Phosphorylation can regulate the subcellular localization of this compound. For example, Akt-mediated phosphorylation can cause this compound to translocate from membranes to the cytosol.[17] Phosphorylation of its C-terminus can also regulate its nuclear localization.[18][19]

Troubleshooting Guides

Western Blot Analysis of this compound Phosphorylation
Problem Possible Cause Recommended Solution
No or weak signal for phospho-Tuberin Inefficient cell lysis or sample degradation.Use a lysis buffer containing protease and phosphatase inhibitors and always keep samples on ice.[10]
Low abundance of phosphorylated this compound.Stimulate cells with an appropriate growth factor (e.g., insulin, EGF) to induce phosphorylation.[1][11]
Poor antibody quality or incorrect dilution.Use a validated phospho-specific antibody and optimize the antibody concentration.
Inappropriate blocking buffer.Avoid using milk as a blocking agent for phospho-antibodies, as it contains phosphoproteins. Use BSA in TBS-T instead.[20]
High background Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.[10]
Insufficient washing.Increase the number and duration of washes with TBS-T.
Blocking is insufficient.Increase the blocking time or try a different blocking agent.
Non-specific bands Antibody is cross-reacting with other proteins.Use an affinity-purified antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.[10]
Protein degradation.Ensure adequate protease inhibitors are used during sample preparation.[10]
Mass Spectrometry Analysis of this compound Phosphorylation
Problem Possible Cause Recommended Solution
Low phosphopeptide identification Inefficient enrichment of phosphopeptides.Optimize your phosphopeptide enrichment protocol (e.g., TiO2, IMAC).
Insufficient starting material.Increase the amount of protein lysate used for the analysis.
Dephosphorylation during sample preparation.Ensure phosphatase inhibitors are present throughout the sample preparation process.
Poor fragmentation of phosphopeptides Suboptimal fragmentation method.Use a combination of fragmentation techniques (e.g., CID, HCD, ETD) to improve phosphopeptide identification and site localization.
Difficulty in quantifying changes Label-free quantification variability.Consider using isotopic labeling methods (e.g., SILAC, TMT) for more accurate quantification.
Incomplete digestion.Ensure complete trypsin digestion by optimizing digestion conditions.

Quantitative Data Summary

The following table summarizes key phosphorylation sites on this compound, the responsible kinases, and the signaling pathways involved.

Phosphorylation SiteKinaseSignaling PathwayFunctional Consequence
Ser939, Ser981, Thr1462AktPI3K/AktInhibition of TSC2, binding to 14-3-3 proteins, and cytosolic translocation.[2][6][17][21]
Ser540, Ser664ERKMAPK/ERKInactivation of TSC2 and dissociation from TSC1.[4][5]
Ser1798RSK1MAPK/ERKRegulation of nuclear localization.[5][18][19]
Ser1210MK2p38 MAPKCreates a 14-3-3 binding site.[7]
Multiple SitesAMPKLKB1/AMPKActivation of TSC2 in response to low energy.[8]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Tuberin
  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on an 8% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.[20]

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Tuberin (e.g., p-TSC2 Ser939 or Thr1462) diluted in 5% BSA/TBS-T overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBS-T for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total this compound and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software and normalize the phospho-Tuberin signal to total this compound.[22]

Protocol 2: Immunoprecipitation of this compound for Mass Spectrometry
  • Cell Lysis:

    • Lyse cells as described in the Western Blot protocol, ensuring the presence of phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate 1-2 mg of protein lysate with an anti-Tuberin antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads three to five times with ice-cold lysis buffer.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluate on a short SDS-PAGE gel to separate the this compound band.

    • Excise the gel band corresponding to this compound.

    • Perform in-gel digestion with trypsin.

    • Extract the peptides and prepare them for mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Use data-dependent acquisition to select precursor ions for fragmentation.

    • Analyze the data using software that can identify and quantify phosphopeptides.[16]

Visualizations

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC1_TSC2 TSC1/TSC2 (Active) Akt->TSC1_TSC2 phosphorylates (inactivates) pTSC2 TSC1/p-TSC2 (Inactive) Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP GAP activity Rheb_GDP Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4EBP1->Protein Synthesis

Caption: The PI3K/Akt signaling pathway leading to this compound (TSC2) phosphorylation and mTORC1 activation.

MAPK_ERK_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates RSK RSK ERK->RSK phosphorylates TSC1_TSC2 TSC1/TSC2 (Active) ERK->TSC1_TSC2 phosphorylates (inactivates) pTSC2 TSC1/p-TSC2 (Inactive) RSK->TSC1_TSC2 phosphorylates (inactivates) Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP GAP activity mTORC1 mTORC1 Rheb_GTP->mTORC1 activates Cell Growth Cell Growth mTORC1->Cell Growth

Caption: The MAPK/ERK pathway illustrating this compound (TSC2) phosphorylation and subsequent mTORC1 activation.

WesternBlotWorkflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Lysis Lysis with Phosphatase/ Protease Inhibitors Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBS-T) Transfer->Blocking Primary_Ab Primary Antibody (anti-pTSC2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Stripping Stripping Imaging->Stripping Reprobing Reprobing (Total TSC2, Loading Control) Stripping->Reprobing Normalization Normalization & Quantification Reprobing->Normalization

References

Technical Support Center: Overcoming Challenges in Expressing and Purifying Tuberin Mutants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of Tuberin (TSC2) and its mutants.

I. Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Expression Issues

Q1: My this compound mutant expresses at very low levels or not at all. What are the possible causes and solutions?

A1: Low or no expression of this compound mutants is a common challenge, often due to the large size and complex nature of the protein. Here are several factors to consider and troubleshoot:

  • Codon Bias: The codon usage of the TSC2 gene may not be optimal for your expression host.

    • Solution: Synthesize a codon-optimized version of your this compound mutant gene for the specific expression system you are using (e.g., E. coli, insect cells, or mammalian cells).

  • Toxicity of the Mutant Protein: Some this compound mutants may be toxic to the host cells, leading to poor growth and low expression.

    • Solution:

      • Use an inducible expression system and keep the basal expression level low before induction.

      • Lower the induction temperature (e.g., 16-20°C for E. coli) and shorten the induction time.[1]

      • Use a weaker promoter or a lower concentration of the inducer (e.g., IPTG).[1]

  • mRNA Instability: The mRNA transcript of your this compound mutant might be unstable.

    • Solution: Check for high GC content at the 5' end of your gene, which can affect mRNA stability. If present, consider making silent mutations to reduce this.

  • Inefficient Translation Initiation: The translation of your this compound mutant mRNA may be inefficient.

    • Solution: Ensure that the start codon is properly positioned and that there are no inhibitory secondary structures in the 5' untranslated region of the mRNA.

  • Protein Degradation: The expressed this compound mutant may be rapidly degraded by host cell proteases. This compound is known to be sensitive to proteolysis.

    • Solution:

      • Add a cocktail of protease inhibitors during cell lysis.

      • Use protease-deficient expression strains (e.g., for E. coli).

      • Perform all purification steps at low temperatures (4°C).

Q2: My this compound mutant is expressed, but it's insoluble and forms inclusion bodies in E. coli. How can I improve its solubility?

A2: Insoluble expression in inclusion bodies is a frequent problem for large, complex proteins like this compound when expressed in E. coli. The following strategies can help improve solubility:

  • Lower Expression Temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, which can promote proper folding.[1]

  • Co-expression with Chaperones: Co-express your this compound mutant with molecular chaperones that can assist in its proper folding.

  • Solubility-Enhancing Fusion Tags: Fuse a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N- or C-terminus of your this compound mutant. These tags can significantly enhance the solubility of the fusion protein.

  • Co-expression with Hamartin (TSC1): this compound forms a complex with Hamartin, and this interaction is important for its stability. Co-expressing both proteins can improve the solubility and yield of the this compound mutant.

  • Optimize Lysis Buffer: Include additives in your lysis buffer that can help stabilize the protein and prevent aggregation, such as non-detergent sulfobetaines, polyols (glycerol, sorbitol), and low concentrations of non-ionic detergents.

Q3: I am expressing my this compound mutant in a baculovirus or mammalian system, but the yield is still low. What can I do?

A3: While eukaryotic systems offer better folding environments, optimizing expression can still be necessary.

  • Optimize Multiplicity of Infection (MOI): For baculovirus systems, the ratio of virus to cells (MOI) is critical. Perform a titration to determine the optimal MOI for your specific this compound mutant.

  • Optimize Harvest Time: The optimal time for harvesting cells post-infection or post-transfection can vary. Perform a time-course experiment to identify the peak of protein expression.

  • Use a Stronger Promoter: If your current vector uses a weak promoter, consider cloning your gene into a vector with a stronger promoter.

  • Enhance Protein Stability: As with E. coli, ensure protease inhibitors are present during cell lysis. For secreted proteins, consider the stability in the culture medium.

Purification Issues

Q4: My tagged this compound mutant binds to the affinity column, but I get very low recovery during elution. What could be the problem?

A4: Low recovery during elution can be due to several factors:

  • Precipitation on the Column: The high local concentration of the protein on the affinity resin can lead to aggregation and precipitation.

    • Solution:

      • Include stabilizing agents in your wash and elution buffers (see Q2).

      • Perform the elution in a larger volume or use a step-wise elution with increasing concentrations of the eluting agent.

  • Inaccessible Tag: The affinity tag may be partially buried within the folded protein, leading to weak binding and inefficient elution.

    • Solution: Consider moving the tag to the other terminus of the protein.

  • Strong Interaction with the Resin: The interaction between your tagged protein and the resin might be too strong for efficient elution under standard conditions.

    • Solution: Modify the elution buffer by increasing the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) or by slightly altering the pH.

Q5: My purified this compound mutant appears degraded on an SDS-PAGE gel. How can I prevent this?

A5: Protein degradation is a common issue, especially for large proteins like this compound.

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.

  • Use Protease Inhibitors: Add a fresh cocktail of broad-spectrum protease inhibitors to your lysis buffer and all subsequent purification buffers.

  • Identify and Inhibit Specific Proteases: If degradation persists, you may need to identify the specific class of protease responsible and use a more targeted inhibitor.

Q6: My purified this compound mutant is prone to aggregation. How can I improve its stability in solution?

A6: Aggregation of purified this compound mutants can be a significant challenge.

  • Optimize Buffer Conditions:

    • pH: Screen a range of pH values to find the optimal pH for your mutant's stability.

    • Salt Concentration: Vary the salt concentration (e.g., NaCl from 150 mM to 500 mM) to find the optimal ionic strength.

    • Additives: Include stabilizing additives such as glycerol (B35011) (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., 0.01% Tween-20).

  • Protein Concentration: Keep the protein concentration as low as feasible for your downstream applications. If high concentrations are required, the use of stabilizing additives is critical.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol is recommended.[2]

II. Quantitative Data Summary

This compound ConstructExpression SystemFusion Tag(s)Typical Yield (mg/L of culture)Purity (%)Key Challenges/NotesReference
Full-Length Wild-Type this compound Baculovirus (Sf9 cells)His65-8>90%Co-expression with TSC1 is recommended for stability.(Hypothetical example based on similar large proteins)
This compound N-terminus (aa 1-418) E. coli (Rosetta)GST~5~95%Co-expression with full-length TSC1 improves solubility.(Inferred from qualitative data)
This compound GAP Domain (aa 1517-1674) E. coli (BL21)His6-SUMO~10>98%SUMO tag enhances solubility and can be cleaved.(Hypothetical example)
Pathogenic Mutant (e.g., R905Q) Mammalian (HEK293)FLAGNot ReportedN/AOften expressed transiently for functional assays, not large-scale purification.
Your Mutant Here

III. Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific this compound mutant and experimental goals.

Protocol 1: Expression and Purification of His-tagged this compound Mutant from E. coli
  • Gene Cloning and Vector Construction:

    • Clone the codon-optimized gene for your this compound mutant into a suitable E. coli expression vector (e.g., pET series) containing an N- or C-terminal His6-tag. Consider a vector with a cleavable tag (e.g., with a TEV protease site).

  • Expression:

    • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3) or Rosetta 2).

    • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Cool the culture to 18°C and induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).

    • Continue to grow the culture at 18°C for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and a protease inhibitor cocktail).

    • Lyse the cells by sonication or using a French press on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Affinity Purification (IMAC):

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 1 mM TCEP).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM TCEP).

  • Further Purification (Size-Exclusion Chromatography - SEC):

    • Concentrate the eluted fractions.

    • Load the concentrated protein onto a size-exclusion chromatography column pre-equilibrated with SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

    • Collect fractions corresponding to the monomeric this compound mutant.

  • Analysis and Storage:

    • Analyze the purity of the fractions by SDS-PAGE.

    • Pool the pure fractions, concentrate if necessary, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Expression and Purification of FLAG-tagged this compound Mutant from Mammalian Cells (Transient Transfection)
  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

    • When cells reach 70-80% confluency, transfect them with an expression vector encoding your FLAG-tagged this compound mutant using a suitable transfection reagent.

  • Cell Harvest and Lysis:

    • After 48-72 hours post-transfection, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation (Affinity Purification):

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

    • Wash the affinity gel three times with Wash Buffer (e.g., TBS with 0.1% Tween-20).

  • Elution:

    • Elute the bound protein by competing with 3X FLAG peptide according to the manufacturer's instructions.

    • Alternatively, for SDS-PAGE analysis, elute by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted protein by SDS-PAGE and Western blotting using an anti-Tuberin or anti-FLAG antibody.

IV. Mandatory Visualizations

Signaling Pathway

Tuberin_mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Activates TSC_Complex TSC1/TSC2 (Hamartin/Tuberin) Akt->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits (GAP activity) mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Protein_Purification_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification cluster_Analysis Analysis & Storage Cloning Gene Cloning into Expression Vector Transformation Transformation/ Transfection into Host Cloning->Transformation Cell_Culture Cell Culture and Induction Transformation->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Lysate Clarification Cell_Lysis->Clarification Affinity_Chrom Affinity Chromatography Clarification->Affinity_Chrom SEC Size-Exclusion Chromatography Affinity_Chrom->SEC SDS_PAGE SDS-PAGE & Purity Check SEC->SDS_PAGE Concentration Protein Concentration SDS_PAGE->Concentration Storage Aliquoting & Storage at -80°C Concentration->Storage Troubleshooting_Logic Start No or Low Protein Expression Check_DNA Sequence Verify Construct Start->Check_DNA Check_DNA->Start Sequence Error Codon_Optimization Codon Optimize for Host Check_DNA->Codon_Optimization Sequence OK Check_Toxicity Assess Cell Growth Post-Induction Codon_Optimization->Check_Toxicity Lower_Temp Lower Induction Temperature Check_Toxicity->Lower_Temp Growth Inhibited Check_Degradation Analyze Lysate by Western Blot for Smaller Fragments Check_Toxicity->Check_Degradation Growth Normal Lower_Inducer Lower Inducer Concentration Lower_Temp->Lower_Inducer Lower_Inducer->Check_Degradation Protease_Inhibitors Add Protease Inhibitors Check_Degradation->Protease_Inhibitors Degradation Observed Soluble_Protein Soluble Protein Obtained Check_Degradation->Soluble_Protein No Degradation Protease_Inhibitors->Soluble_Protein

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Homogeneous Time-Resolved Fluorescence (HTRF) assays related to Tuberin (also known as TSC2). Our goal is to help you identify and resolve common issues to ensure the acquisition of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind a this compound-related HTRF assay?

A this compound-related HTRF assay is a biochemical assay used to measure the interaction of this compound with its binding partners, such as Hamartin (TSC1) or Rheb, or to quantify the amount of this compound in a sample. The assay is based on Homogeneous Time-Resolved Fluorescence (HTRF), which combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection of fluorescence.[1][2] In a typical protein-protein interaction assay, one protein (e.g., this compound) is labeled with a donor fluorophore (like Europium cryptate), and its binding partner (e.g., Hamartin) is labeled with an acceptor fluorophore (like d2 or XL665).[3][4] When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting emission from the acceptor is measured, and this signal is proportional to the extent of the interaction.

Q2: What are the key components of a this compound HTRF assay kit?

While a specific, pre-packaged "this compound HTRF assay kit" may not be commercially available, the key components can be sourced and assembled. These typically include:

  • This compound Protein: Purified, recombinant this compound, often with an affinity tag (e.g., 6xHis or FLAG) for detection.

  • Binding Partner Protein: Purified, recombinant binding partner (e.g., Hamartin or Rheb), also typically tagged.

  • HTRF Donor: An antibody or streptavidin conjugated to a donor fluorophore (e.g., anti-FLAG-Europium Cryptate).

  • HTRF Acceptor: An antibody or streptavidin conjugated to an acceptor fluorophore (e.g., anti-His-d2).

  • Assay Buffer: A buffer optimized for the protein-protein interaction and HTRF chemistry.[3][4]

  • Microplates: Low-volume, 384-well or 96-well white plates are recommended for HTRF assays.[5][6][7]

Q3: How should I design a this compound protein-protein interaction HTRF assay?

The design of a this compound HTRF assay will depend on the specific interaction being studied. For a this compound-Hamartin interaction assay, you could use FLAG-tagged this compound and His-tagged Hamartin. The detection would then be performed using an anti-FLAG antibody conjugated to a donor (e.g., Terbium) and an anti-His antibody conjugated to an acceptor (e.g., d2). When this compound and Hamartin interact, the donor and acceptor are brought close enough for FRET to occur.

Q4: What is the "Hook effect" and how can I avoid it in my this compound HTRF assay?

The Hook effect can occur at high concentrations of the analyte, where an excess of either the donor- or acceptor-labeled species can lead to a decrease in the HTRF signal.[4] This can result in an underestimation of the interaction. To avoid this, it is crucial to perform a titration of both binding partners to determine the optimal concentration range for the assay.[4]

Troubleshooting Guide

High Background Signal
Question Possible Cause Solution
Why is my background signal high in all wells, including my negative controls? 1. Plate Reader Settings: Incorrect settings for excitation/emission wavelengths, delay time, or integration time. 2. Buffer Contamination: Autofluorescent compounds in the assay buffer. 3. Reagent Aggregation: Aggregation of the donor or acceptor conjugates.1. Verify Plate Reader Settings: Ensure the reader is set to TR-FRET mode with the correct wavelengths for your donor/acceptor pair. 2. Use Fresh Buffer: Prepare fresh assay buffer and consider adding a blocking agent like 0.1% BSA.[3] 3. Centrifuge Reagents: Briefly centrifuge the reconstituted donor and acceptor reagents before use.
Why do I see a high background signal only when my test compound is present? Compound Autofluorescence: The test compound itself is fluorescent at the emission wavelength of the acceptor.Test for Compound Interference: Run a control plate with the compound and buffer alone to measure its intrinsic fluorescence. If it interferes, consider a different assay format or use a red-shifted acceptor if available.
Low or No Signal
Question Possible Cause Solution
Why is my HTRF signal very low or absent, even in my positive controls? 1. Incorrect Reagent Concentration: Sub-optimal concentrations of one or both binding partners or HTRF reagents. 2. Inactive Proteins: this compound or its binding partner may be improperly folded or inactive. 3. Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for the protein-protein interaction.1. Optimize Concentrations: Perform a matrix titration of both proteins to find the optimal concentrations.[4] 2. Verify Protein Activity: Confirm the activity of your proteins using an alternative method (e.g., pull-down assay). 3. Optimize Buffer: Test a range of pH and salt concentrations to find the optimal conditions for the interaction.
My signal is decreasing over a long incubation time. What could be the cause? Protein Instability: One or both of the proteins may be degrading over time at room temperature.Optimize Incubation Time and Temperature: Determine the optimal incubation time by taking readings at multiple time points.[5] Consider incubating at 4°C to improve stability.[6]
Poor Assay Performance
Question Possible Cause Solution
My assay has a low Z'-factor. How can I improve it? 1. High Variability: Inconsistent pipetting or well-to-well variations. 2. Low Signal-to-Background Ratio: The difference between the positive and negative controls is too small.1. Improve Pipetting Technique: Use calibrated pipettes and ensure proper mixing. 2. Re-optimize Assay: Re-run the protein and reagent titrations to maximize the assay window. Consider using a brighter donor fluorophore like Terbium if available.
My dose-response curve for an inhibitor is not behaving as expected. Compound-Specific Issues: The inhibitor may be precipitating at high concentrations or interfering with the HTRF signal.Check Compound Solubility: Visually inspect the wells for precipitation. Test for compound autofluorescence as described above.

Experimental Protocols

This compound-Hamartin Protein-Protein Interaction HTRF Assay

This protocol provides a general framework for developing an HTRF assay to measure the interaction between FLAG-tagged this compound and 6xHis-tagged Hamartin.

Materials:

  • Purified FLAG-tagged this compound

  • Purified 6xHis-tagged Hamartin

  • Anti-FLAG-Tb (Terbium) HTRF donor

  • Anti-6xHis-d2 HTRF acceptor

  • HTRF Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • White, low-volume 384-well microplate[5][7]

  • HTRF-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Thaw all proteins and HTRF reagents on ice.

    • Prepare serial dilutions of FLAG-Tuberin and 6xHis-Hamartin in HTRF Assay Buffer.

    • Prepare working solutions of the anti-FLAG-Tb donor and anti-6xHis-d2 acceptor in HTRF Assay Buffer according to the manufacturer's recommendations.

  • Assay Procedure (20 µL final volume):

    • Add 5 µL of HTRF Assay Buffer to the control wells.

    • Add 5 µL of the test compound (inhibitor) at various concentrations to the appropriate wells.

    • Add 5 µL of the FLAG-Tuberin working solution to all wells.

    • Add 5 µL of the 6xHis-Hamartin working solution to all wells.

    • Add 5 µL of the anti-FLAG-Tb and anti-6xHis-d2 working solution mix to all wells.

    • Incubate the plate at room temperature for 1 to 4 hours, protected from light.[6]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at two wavelengths:

      • Donor emission (e.g., 620 nm for Terbium)

      • Acceptor emission (e.g., 665 nm for d2)

    • The HTRF ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.

Optimization:

  • Protein Titration: Perform a checkerboard titration of FLAG-Tuberin and 6xHis-Hamartin to determine the optimal concentrations that give the best signal-to-background ratio.[4]

  • Antibody Titration: Titrate the donor and acceptor antibodies to find the concentrations that maximize the signal while minimizing the background.

  • Incubation Time: Measure the HTRF signal at different time points (e.g., 1, 2, 4, and 18 hours) to determine the optimal incubation time.[5]

Quantitative Data Summary

The following tables provide examples of typical quantitative data obtained from HTRF assays.

Table 1: Example of Assay Performance Metrics

ParameterValueReference
Z'-factor0.5 - 0.9[2][5][7]
Signal-to-Background (S/B) Ratio> 5[2]
Coefficient of Variation (CV%)< 15%[2][5]

Table 2: Example of Inhibitor Potency Data

InhibitorIC50 (µM)
Compound A0.5
Compound B2.1
Compound C> 50

Visualizations

Signaling Pathway

Tuberin_Signaling_Pathway Akt Akt TSC1_TSC2 Hamartin (TSC1) / this compound (TSC2) Complex Akt->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP Promotes GTP Hydrolysis Rheb_GDP Rheb-GDP (Inactive) mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylates

Caption: this compound (TSC2) and Hamartin (TSC1) complex inhibits mTORC1 signaling through Rheb.

Experimental Workflow

HTRF_Workflow start Start reagent_prep Prepare Reagents (Proteins, Antibodies, Buffer) start->reagent_prep dispense Dispense Reagents into 384-well Plate reagent_prep->dispense incubate Incubate at Room Temperature (1-4 hours) dispense->incubate read Read Plate in HTRF Reader incubate->read analyze Calculate HTRF Ratio and Analyze Data read->analyze end End analyze->end

Caption: A typical workflow for a this compound-related HTRF assay.

Troubleshooting Logic

Troubleshooting_Logic start Problem Encountered high_bg High Background? start->high_bg low_signal Low/No Signal? high_bg->low_signal No check_reader Check Plate Reader Settings high_bg->check_reader Yes poor_perf Poor Performance? low_signal->poor_perf No optimize_conc Optimize Protein/Antibody Concentrations low_signal->optimize_conc Yes check_pipetting Review Pipetting Technique poor_perf->check_pipetting Yes check_buffer Check Buffer for Contamination check_reader->check_buffer check_compound Test Compound Autofluorescence check_buffer->check_compound check_protein_activity Verify Protein Activity optimize_conc->check_protein_activity optimize_buffer Optimize Buffer Conditions check_protein_activity->optimize_buffer reoptimize_assay Re-optimize Assay Window check_pipetting->reoptimize_assay check_solubility Check Compound Solubility reoptimize_assay->check_solubility

Caption: A decision tree for troubleshooting common HTRF assay issues.

References

Technical Support Center: Assessing the Cytotoxicity of Condensed Tuberin (cTuberin) Variants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of condensed Tuberin (cthis compound) variants.

Frequently Asked Questions (FAQs)

Q1: What is condensed this compound (cthis compound) and why is its cytotoxicity a concern?

Condensed this compound (cthis compound) is a functionally engineered, smaller version of the full-length this compound (TSC2) protein. The cDNA for the full-length this compound is too large for efficient packaging into adeno-associated virus (AAV) vectors used in gene therapy.[1] To overcome this, a "condensed" form was created, which includes the essential N-terminal domain for binding to Hamartin (TSC1) and the C-terminal GTPase-activating protein (GAP) domain that inhibits Rheb, a key activator of the mTORC1 pathway.[1]

While a specific cthis compound construct has been shown to be non-toxic in HEK293T cells[1][2], the introduction of novel variants or mutations, or the potential for protein aggregation, necessitates careful cytotoxicity assessment. Protein aggregates, in particular, can be inherently cytotoxic.

Q2: What are some potential variants of cthis compound that might be investigated?

Researchers might create cthis compound variants to study specific aspects of this compound function or to investigate the effects of mutations found in Tuberous Sclerosis Complex (TSC) patients. Examples of potential variants could include:

  • Point mutations in the GAP domain: To investigate the impact on Rheb-GAP activity and downstream mTORC1 signaling.

  • Deletions or mutations in the Hamartin-binding domain: To study the importance of the TSC1-TSC2 complex formation for its function and potential cytotoxicity.

  • Introduction of patient-derived mutations: To model specific TSC-related pathologies and assess the cytotoxic potential of these mutant proteins.

  • Modifications to the linker region: To assess the impact of linker flexibility and composition on protein folding, stability, and aggregation propensity.

Q3: What are the common assays to assess the cytotoxicity of cthis compound variants?

Several standard in vitro assays can be employed to evaluate the cytotoxicity of cthis compound variants:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests a cytotoxic effect.

  • LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon cell membrane damage. An increase in LDH release is indicative of cell lysis and cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptosis/necrosis).

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays
Potential Cause Troubleshooting Step
Contamination of cell culture Regularly test for mycoplasma contamination. Ensure aseptic techniques are strictly followed.
High cell density Optimize the cell seeding density for your specific cell line and assay duration. Create a cell titration curve to determine the linear range of the assay.
Interference from cthis compound aggregates Centrifuge the cthis compound variant solution before adding it to the cells to pellet larger aggregates. Analyze the aggregation state of the protein using techniques like dynamic light scattering (DLS).
Serum interference in LDH assay Use a serum-free medium for the LDH assay or use a medium with low serum content and include appropriate background controls.
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Variability in cthis compound variant preparation Ensure consistent protein purification and quantification methods. Characterize each batch of the cthis compound variant for purity and aggregation state.
Cell passage number Use cells within a consistent and defined passage number range for all experiments to minimize phenotypic drift.
Inconsistent incubation times Strictly adhere to the specified incubation times for cell treatment and assay development.
Pipetting errors Use calibrated pipettes and ensure proper mixing of reagents.
Issue 3: Discrepancies Between Different Cytotoxicity Assays
Potential Cause Troubleshooting Step
Different mechanisms of cell death cthis compound variants may induce apoptosis, necrosis, or a combination of both. Use multiple assays that measure different aspects of cell death (e.g., metabolic activity with MTT, membrane integrity with LDH, and apoptosis with Annexin V/PI) to get a comprehensive picture.
Assay-specific artifacts Protein aggregates can sometimes interfere with the formazan (B1609692) crystals in the MTT assay. Visually inspect the wells under a microscope for any unusual precipitates.
Timing of assay The kinetics of cell death can vary. Perform a time-course experiment to determine the optimal endpoint for each assay.

Experimental Protocols

MTT Assay for Cell Viability

Objective: To assess the effect of cthis compound variants on cell metabolic activity.

Materials:

  • Cells of interest (e.g., HEK293T, neuronal cell lines)

  • Complete culture medium

  • cthis compound variants (at various concentrations)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the cthis compound variants. Include a vehicle-only control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Release Assay for Cytotoxicity

Objective: To quantify cell membrane damage induced by cthis compound variants.

Materials:

  • Cells of interest

  • Serum-free or low-serum culture medium

  • cthis compound variants

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Replace the medium with serum-free or low-serum medium containing the cthis compound variants at different concentrations.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate for the desired treatment period.

  • Carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V/PI Staining for Apoptosis

Objective: To differentiate and quantify apoptotic and necrotic cells following treatment with cthis compound variants.

Materials:

  • Cells of interest

  • cthis compound variants

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with cthis compound variants for the desired time.

  • Harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity Data for cthis compound Variants in a Neuronal Cell Line (MTT Assay)

cthis compound VariantConcentration (µM)Cell Viability (% of Control) ± SD
Wild-Type cthis compound198.5 ± 4.2
595.1 ± 5.5
1092.3 ± 6.1
Variant A (GAP domain mutant)197.2 ± 3.8
593.5 ± 4.9
1090.1 ± 5.3
Variant B (Aggregation-prone)185.4 ± 7.2
562.1 ± 8.5
1041.7 ± 9.3

Table 2: Hypothetical LDH Release Data for cthis compound Variants

cthis compound VariantConcentration (µM)% Cytotoxicity ± SD
Wild-Type cthis compound12.1 ± 1.1
54.5 ± 1.8
106.8 ± 2.5
Variant A (GAP domain mutant)12.5 ± 1.3
55.1 ± 2.0
107.2 ± 2.8
Variant B (Aggregation-prone)115.3 ± 4.1
538.9 ± 6.7
1059.2 ± 8.1

Visualizations

Tuberin_mTOR_Signaling cluster_inhibition Inhibition of mTORC1 Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates TSC_Complex TSC1/TSC2 (this compound) Complex Akt->TSC_Complex Inhibits Rheb Rheb-GTP (Active) TSC_Complex->Rheb GAP Activity (Inactivates) mTORC1 mTORC1 Rheb->mTORC1 Activates Rheb_GDP Rheb-GDP (Inactive) Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes cthis compound cthis compound Variant cthis compound->Rheb GAP Activity (Inactivates)

Caption: this compound (TSC2) and cthis compound in the mTORC1 signaling pathway.

Experimental_Workflow Start Start: cthis compound Variant Cell_Culture Cell Culture (e.g., Neuronal Cells) Start->Cell_Culture Treatment Treatment with cthis compound Variants Cell_Culture->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Treatment->LDH_Assay AnnexinV_PI Annexin V/PI (Apoptosis) Treatment->AnnexinV_PI Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis AnnexinV_PI->Data_Analysis Conclusion Conclusion on Variant Cytotoxicity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing cthis compound variant cytotoxicity.

Troubleshooting_Logic Problem Inconsistent Cytotoxicity Results Check_Protein Check cthis compound Preparation & Aggregation Problem->Check_Protein Check_Cells Check Cell Health & Passage Number Problem->Check_Cells Check_Assay Review Assay Protocol (Incubation, Reagents) Problem->Check_Assay Optimize_Protein Optimize Purification & Storage Check_Protein->Optimize_Protein Standardize_Cells Standardize Cell Culture Protocols Check_Cells->Standardize_Cells Validate_Assay Validate Assay with Positive/Negative Controls Check_Assay->Validate_Assay Reproducible_Data Reproducible Data Optimize_Protein->Reproducible_Data Standardize_Cells->Reproducible_Data Validate_Assay->Reproducible_Data

Caption: Troubleshooting logic for inconsistent cytotoxicity results.

References

Technical Support Center: Tuberous Sclerosis Complex (TSC) Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the use of rapamycin (B549165) to rescue phenotypes associated with Tuberin (TSC2) loss. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which rapamycin rescues phenotypes in TSC2-deficient models?

A1: this compound (TSC2) and Hamartin (TSC1) form a complex that acts as a critical negative regulator of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[1][2] Loss-of-function mutations in TSC2 lead to the constitutive activation of mTORC1, a central kinase that promotes cell growth, proliferation, and protein synthesis while inhibiting autophagy.[2][3] This mTORC1 hyperactivation drives the various pathological phenotypes seen in Tuberous Sclerosis Complex (TSC). Rapamycin (also known as Sirolimus) and its analogs (rapalogs) are mTORC1 inhibitors.[4] They work by forming a complex with the protein FKBP12, which then binds directly to the FRB domain of mTOR, allosterically inhibiting its kinase activity.[5] By suppressing mTORC1 activity, rapamycin effectively reverses the downstream effects of TSC2 loss, thereby "rescuing" the associated cellular and organismal phenotypes.[6][7][8]

Q2: What concentration of rapamycin should I use for my in vitro experiments?

A2: The optimal concentration of rapamycin is highly dependent on the specific cell line and the duration of treatment. It is always recommended to perform a dose-response curve to determine the IC50 for your specific model and phenotype.[6] However, concentrations in the low nanomolar range are typically effective.

Q3: Is the effect of rapamycin on TSC2-deficient cells cytotoxic or cytostatic?

A3: The effect of rapamycin is consistently reported to be cytostatic, not cytotoxic.[4] This means that rapamycin slows or stops the proliferation of TSC2-deficient cells but does not typically induce cell death.[4] Upon withdrawal of the drug, cells may resume proliferation, and tumors can regrow.[3][4]

Q4: I've heard that prolonged rapamycin treatment can have off-target effects. What should I be aware of?

A4: While rapamycin primarily inhibits mTORC1, chronic or high-dose treatment can also disrupt the assembly and function of mTOR Complex 2 (mTORC2).[1][7] mTORC2 is important for various cellular processes, including the full activation of the kinase Akt. Inhibition of mTORC2 can lead to undesirable side effects, such as insulin (B600854) resistance.[7] This is a critical consideration for long-term studies and has spurred the development of newer, more selective mTORC1 inhibitors.[7]

Q5: Can TSC2-deficient cells develop resistance to rapamycin?

A5: Yes, resistance to rapamycin can occur. One identified mechanism involves the compensatory activation of other signaling pathways, such as the MAPK pathway, which can promote cell survival.[4] Additionally, studies on xenograft tumors have shown that after an initial response, tumors may become refractory and resume growth despite continued rapamycin treatment.[4][9]

Troubleshooting Guide

Issue 1: I am not observing a rescue of my phenotype (e.g., cell size, proliferation) after rapamycin treatment.

Potential Cause Troubleshooting Step
1. Ineffective mTORC1 Inhibition Confirm Target Engagement: The most critical first step is to verify that rapamycin is inhibiting mTORC1 in your system. Perform a Western blot for phosphorylated ribosomal protein S6 (p-S6) or p-S6K, which are direct downstream targets of mTORC1.[4][6] A significant reduction in phosphorylation confirms the drug is active.
2. Incorrect Rapamycin Concentration Perform a Dose-Response Analysis: The effective concentration can vary between cell lines. Test a range of concentrations (e.g., 0.1 nM to 100 nM) to determine the optimal dose for your specific model.[4][6]
3. Rapamycin Degradation Check Storage and Handling: Rapamycin is sensitive to light and temperature. Ensure it is stored correctly (typically at -20°C) and that stock solutions are not repeatedly freeze-thawed. Use freshly prepared dilutions for experiments.
4. Phenotype is mTORC1-Independent Re-evaluate the Pathway: While most TSC2-loss phenotypes are mTORC1-driven, it's possible the specific phenotype you are studying has a different underlying mechanism. Review the literature for your specific model and phenotype.
5. Cell Culture Issues Verify Cell Line Integrity: Confirm that your TSC2-deficient cell line has the expected knockout/knockdown and has not been contaminated. Check for mTORC1 hyperactivation at baseline (elevated p-S6) compared to a wild-type control.

Issue 2: The rescue effect is temporary, and the phenotype returns after stopping treatment.

This is the expected outcome for a cytostatic inhibitor like rapamycin.[3][4] The drug inhibits mTORC1 activity but does not eliminate the underlying genetic defect. Once the inhibitor is removed, the pathway becomes hyperactive again. For long-term studies, continuous or intermittent dosing is required to maintain the rescue effect.[10]

Quantitative Data Summary

The following tables summarize concentrations and observed effects of rapamycin in various TSC2-deficient models as reported in the literature.

Table 1: In Vitro Rapamycin Treatment Parameters and Effects
Model SystemRapamycin ConcentrationTreatment DurationObserved Phenotype RescueReference
TSC2 -/- scNETs20 nM48 hoursReduced tissue size, decreased proliferation (Ki67, EdU), reduced pS6 levels.[6]
TSC2 -/- scNETs0.01 - 10 nM (Dose-response)5 daysDose-dependent inhibition of tissue size (IC50 = 0.097 nM) and folding (IC50 = 0.198 nM).[6]
TSC2-deficient patient cells1 nM - 100 nM96 hoursSignificantly decreased cell proliferation (cytostatic, not cytotoxic).[4]
TSC2 -/- iPSC-derived neurons0.01 - 30 nM2 weeksRescued neuronal hyperexcitability and increased soma size.[7]
Tsc2-deficient MKOC cells20 nM24 - 48 hoursSuppressed proliferation by ~35%.[11]
Tsc2-null MEF cells2.0 nM36 hoursSignificantly inhibited proliferation when combined with an Akt inhibitor.[12]
Table 2: In Vivo Rapamycin Treatment and Phenotype Rescue
Model SystemRapamycin TreatmentObserved Phenotype RescueReference
Tsc2+/- MiceNot specifiedRescued deficits in learning and memory; normalized abnormal long-term potentiation.[8]
Tsc1cc–αCaMKII-Cre MiceNot specifiedIncreased survival, decreased brain enlargement, improved neurological findings.[8]
NEX-Tsc2 Mutant MicePostnatal treatmentSuppressed neuronal malpositioning, neuronal hypertrophy, and cortical astrogliosis.[2]

Key Experimental Protocols

Protocol: Western Blot Analysis of mTORC1 Pathway Activity

This protocol is essential for verifying the on-target effect of rapamycin by measuring the phosphorylation status of downstream mTORC1 targets.

1. Cell Lysis a. Culture TSC2-deficient and wild-type control cells to ~80-90% confluency. b. Treat cells with the desired concentration of rapamycin or vehicle (e.g., DMSO) for the specified time. c. Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).[5] d. Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[5] e. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. f. Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5] g. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. h. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. i. Determine protein concentration using a standard assay (e.g., BCA).

2. Sample Preparation and SDS-PAGE a. Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). b. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[13] c. Load samples into a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder. d. Run the gel at 100-150V until the dye front reaches the bottom.[5]

3. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5] b. A wet transfer system is recommended for larger proteins.[5]

4. Immunoblotting a. Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5] b. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

  • Key Antibodies:
  • Phospho-S6 Ribosomal Protein (Ser235/236) - Marker of mTORC1 activity
  • Total S6 Ribosomal Protein - Loading control for p-S6
  • Phospho-p70 S6 Kinase (Thr389) - Marker of mTORC1 activity
  • Total p70 S6 Kinase - Loading control for p-S6K
  • GAPDH or β-actin - Overall loading control[5] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST.[5] d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.[5] e. Detection: Wash the membrane three times with TBST. Detect proteins using an enhanced chemiluminescence (ECL) kit and an imaging system.[14]

Visualizations

TSC_mTOR_Pathway cluster_legend Legend PI3K PI3K AKT Akt PI3K->AKT Activates TSC1_2 TSC1/TSC2 (this compound) AKT->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits (GAP activity) mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Activates BP1 4E-BP1 mTORC1->BP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Growth Cell Growth & Proliferation S6K->Growth BP1->Growth Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits TSC2_loss TSC2 Loss (Inactive) TSC2_loss->Rheb Loss of Inhibition A Activates -> B Inhibits --| C Key Intervention D Pathogenic State

Caption: TSC/mTOR signaling pathway with TSC2 loss and rapamycin intervention.

Experimental_Workflow start Start: Culture TSC2-/- and WT Control Cells treatment Treat cells with Rapamycin (e.g., 20 nM) or Vehicle (DMSO) start->treatment incubation Incubate for desired duration (e.g., 24-48 hours) treatment->incubation phenotype_assay Phenotypic Analysis (e.g., Proliferation Assay, Cell Size Measurement) incubation->phenotype_assay lysate_prep Biochemical Analysis: Prepare Cell Lysates incubation->lysate_prep analysis Data Analysis and Interpretation phenotype_assay->analysis western Western Blot for: p-S6, Total S6, GAPDH lysate_prep->western western->analysis end Conclusion analysis->end

Caption: Standard experimental workflow for testing rapamycin efficacy.

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Validation & Comparative

Validating Tuberin as a Druggable Target in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberin, the protein product of the TSC2 gene, stands as a critical tumor suppressor, functioning as a key negative regulator of the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5] Its frequent inactivation in various cancers leads to aberrant activation of mTOR, a central controller of cell growth, proliferation, and survival, making this compound and its downstream effectors compelling targets for cancer therapy.[1][3][6][7] This guide provides a comparative analysis of therapeutic strategies centered on the this compound-mTOR axis, supported by experimental data and detailed methodologies to aid in the validation and development of novel cancer treatments.

The this compound-mTOR Signaling Axis: A Prime Therapeutic Target

This compound, in a complex with hamartin (TSC1), acts as a GTPase-activating protein (GAP) for the small GTPase Rheb.[8] In its active GTP-bound state, Rheb stimulates mTORC1 activity. The TSC1/TSC2 complex converts Rheb to its inactive GDP-bound state, thereby inhibiting mTORC1 signaling.[8] Loss-of-function mutations in TSC1 or TSC2 lead to constitutive mTORC1 activation, promoting tumorigenesis.[1][2][3][4][5] This fundamental role has positioned mTOR inhibitors as a primary therapeutic strategy for cancers with a dysfunctional TSC-mTOR pathway.

This compound-mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 to AKT Akt PIP3->AKT Activates TSC1_TSC2 TSC1/TSC2 (Hamartin/Tuberin) AKT->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP Inactivates (GAP activity) Rheb_GDP Rheb-GDP (Inactive) mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylates Proliferation Cell Growth & Proliferation Downstream->Proliferation Promotes Inhibitor mTOR Inhibitors (e.g., Rapamycin (B549165), Everolimus) Inhibitor->mTORC1 Inhibit

Figure 1. Simplified this compound-mTOR signaling pathway.

Performance Comparison of mTOR-Targeted Therapies

The primary therapeutic strategy for cancers with TSC1/TSC2 loss involves the use of mTOR inhibitors. These are broadly categorized into rapalogs (allosteric inhibitors) and second-generation mTOR kinase inhibitors (ATP-competitive inhibitors).

Quantitative Comparison of mTOR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various mTOR inhibitors against different cancer cell lines, providing a quantitative measure of their potency.

InhibitorClassCancer Cell LineIC50 (nM)Reference
Everolimus (B549166) RapalogMCF-7 (Breast)Varies[9]
MDA-MB-468 (Breast)~10[10]
Sirolimus (Rapamycin) RapalogVariousVaries[11]
Temsirolimus (B1684623) RapalogNeuroendocrine Tumor Cells~1 (biphasic)[12]
AZD8055 mTOR Kinase InhibitorVarious20-50[13][14]
OSI-027 mTOR Kinase InhibitorVarious400-4500[14]
NVP-BEZ235 Dual PI3K/mTOR InhibitorVarious~20.7 (for mTOR)[]
PKI-587 Dual PI3K/mTOR InhibitorMDA-361, PC3-mm21.6 (for mTOR)[]

Preclinical Efficacy of mTOR Inhibitors

In vivo studies using xenograft models are crucial for validating the anti-tumor activity of mTOR inhibitors.

InhibitorCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Everolimus MDA-MB-468 (Breast Cancer Xenograft)10 mg/kg, 3 times/week38.3% T/C value[10]
Everolimus HT29 (Colorectal Cancer Xenograft)5 mg/kg, daily40%[16][17]
Everolimus HCT116 (Colorectal Cancer Xenograft)5 mg/kg, daily44%[16][17]
Everolimus MCF-7 (Breast Cancer Xenograft)Not specifiedSignificant inhibition[18]

Alternative and Combination Therapeutic Strategies

While mTOR inhibitors have shown efficacy, particularly in TSC-related tumors, resistance can emerge.[19] This has prompted the exploration of alternative and combination therapies.

Combination with MEK Inhibitors

The MAPK/ERK pathway is another critical signaling cascade in cancer that can exhibit crosstalk with the PI3K/Akt/mTOR pathway. Co-inhibition of both pathways has shown synergistic effects in preclinical models.

Combination_Therapy_Logic CancerCell Cancer Cell mTOR_Pathway PI3K/Akt/mTOR Pathway CancerCell->mTOR_Pathway MAPK_Pathway MAPK/ERK Pathway CancerCell->MAPK_Pathway Proliferation Tumor Growth & Survival mTOR_Pathway->Proliferation MAPK_Pathway->Proliferation mTORi mTOR Inhibitor mTORi->mTOR_Pathway Synergy Synergistic Inhibition mTORi->Synergy MEKi MEK Inhibitor MEKi->MAPK_Pathway MEKi->Synergy Synergy->Proliferation Enhanced Inhibition

Figure 2. Logic of combining mTOR and MEK inhibitors.

Preclinical Evidence for Combination Therapy:

  • Glioblastoma: Combined MEK and mTOR inhibition showed a synergistic antiproliferative effect in glioblastoma cell lines, particularly those with NF1 deficiency.[20][21]

  • Angiosarcoma: Low doses of an mTOR inhibitor dramatically enhanced the response of angiosarcoma cells to MEK inhibition in vitro and in vivo.[22]

  • Hepatocellular Carcinoma: Simultaneous administration of MEK and mTOR inhibitors resulted in stable disease with limited tumor progression in a murine HCC model.[23]

  • Lung Cancer: The combination of trametinib (B1684009) (MEK inhibitor) and temsirolimus (mTOR inhibitor) sensitized lung cancer cells to radiation in vitro and in vivo.[24]

Targeting Upstream Components: PI3K and Akt Inhibitors

An alternative strategy is to target upstream nodes in the pathway, such as PI3K and Akt.

  • PI3K Inhibitors: Several pan-PI3K, isoform-specific, and dual PI3K/mTOR inhibitors are in clinical development.[25][[“]][27][28][29] While showing promise, particularly in hematologic malignancies, their efficacy as single agents in solid tumors has been limited, often due to toxicities and resistance mechanisms.[[“]][29]

  • Akt Inhibitors: Small molecule inhibitors of Akt are also being evaluated.[30][31][32][33] Preclinical studies have shown that Akt inhibitors can suppress tumor growth and induce apoptosis in various cancer cell lines.[32][34]

Experimental Protocols for Target Validation

Validating this compound as a druggable target requires robust experimental methodologies.

Cell Proliferation Assay (e.g., MTT or BrdU Assay)

Objective: To determine the effect of mTOR inhibitors on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of the mTOR inhibitor (and/or combination agents) for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • BrdU Assay:

    • Add BrdU to the cell culture medium and incubate for a period to allow for its incorporation into newly synthesized DNA.

    • Fix the cells and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Add the enzyme substrate and measure the colorimetric reaction using a microplate reader.[35]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of mTOR inhibitors in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Drug Administration: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the mTOR inhibitor (and/or combination agents) according to the desired dosing schedule (e.g., daily oral gavage).[16][17][36]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation CellLines Cancer Cell Lines (TSC2 deficient vs. proficient) ProliferationAssay Cell Proliferation Assay (e.g., MTT, BrdU) CellLines->ProliferationAssay WesternBlot Western Blot (p-S6K, p-4E-BP1) CellLines->WesternBlot IC50 Determine IC50 ProliferationAssay->IC50 Xenograft Xenograft Model (Immunocompromised Mice) IC50->Xenograft Lead Compound Selection Treatment Drug Treatment (mTORi, Combo) Xenograft->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth TGI Calculate TGI TumorGrowth->TGI

Figure 3. General experimental workflow for validating this compound as a druggable target.

Conclusion

The validation of this compound as a druggable target has paved the way for the successful clinical application of mTOR inhibitors, particularly for tumors driven by TSC1/TSC2 inactivation. However, the complexity of the PI3K/Akt/mTOR network and the emergence of resistance necessitate a continued search for more effective therapeutic strategies. The comparative data and experimental frameworks presented in this guide are intended to support researchers in the rational design and evaluation of novel therapies targeting this critical cancer pathway. Future directions will likely focus on personalized medicine approaches, utilizing biomarkers to identify patients most likely to respond to specific mTOR-pathway-targeted therapies and the development of novel combination strategies to overcome resistance.

References

Tuberin vs. Hamartin: A Comparative Guide to Their Distinct Roles in Tuberous Sclerosis Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate landscape of cellular signaling, the proteins Tuberin (TSC2) and Hamartin (TSC1) are key players in the pathogenesis of Tuberous Sclerosis Complex (TSC), a genetic disorder characterized by the growth of benign tumors in multiple organs. While they predominantly function as a heterodimeric complex, emerging evidence highlights their distinct roles, offering new avenues for therapeutic intervention. This guide provides a comprehensive comparison of the unique functions of this compound and Hamartin, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals.

Core Functions within the TSC Complex: A Tale of Two Partners

This compound and Hamartin form the TSC protein complex, a critical negative regulator of the mTORC1 signaling pathway, which is a central controller of cell growth and proliferation.[1] Within this complex, the two proteins have distinct and complementary roles.

This compound (TSC2): The Catalytic Subunit

This compound is the catalytic heart of the TSC complex. It possesses a GTPase-activating protein (GAP) domain that directly inactivates the small GTPase Rheb (Ras homolog enriched in brain).[2] By converting Rheb-GTP to its inactive GDP-bound state, this compound effectively shuts down mTORC1 signaling. This function positions this compound as the primary effector of the TSC complex's tumor suppressor activity. The activity of this compound is tightly regulated by upstream signals, such as the PI3K-Akt and ERK pathways, which phosphorylate this compound to inhibit its GAP activity and promote cell growth.[3]

Hamartin (TSC1): The Stabilizing Anchor

Hamartin's primary role within the complex is to stabilize this compound. It binds to this compound, protecting it from ubiquitination and subsequent degradation by the proteasome.[4] This stabilization is crucial for maintaining a functional TSC complex. Furthermore, Hamartin is thought to act as a chaperone for this compound and to be important for localizing the complex to cellular membranes, bringing it in proximity to its target, Rheb.[4]

Beyond the Complex: Evidence for Distinct Functions

While their partnership is central to their tumor suppressor function, studies have revealed that this compound and Hamartin also possess functions independent of the TSC complex. These distinct roles may help to explain the clinical observation that mutations in the TSC2 gene generally lead to a more severe disease phenotype than mutations in TSC1.[5]

Hamartin's Independent Role in Cytoskeletal Dynamics and Cell Adhesion

Several studies suggest that Hamartin plays a role in linking the TSC complex to the cytoskeleton and in regulating cell adhesion, independent of its function in stabilizing this compound.

  • Interaction with the Cytoskeleton: Hamartin has been shown to interact with the ezrin-radixin-moesin (ERM) family of proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.[6] It has also been found to bind to neurofilament-L, a component of the neuronal cytoskeleton.[7] These interactions suggest a role for Hamartin in maintaining cytoskeletal integrity and cellular architecture.

  • Regulation of Cell Adhesion: By interacting with ERM proteins, Hamartin is implicated in the regulation of cell adhesion. Inhibition of Hamartin function has been shown to result in a loss of cell adhesion.[6]

This compound's Broader Impact on Gene Expression

The differential effects of this compound and Hamartin are also evident at the level of gene expression. A microarray analysis of HeLa cells overexpressing either this compound or Hamartin revealed that this compound has a much more pronounced effect on the cellular transcriptome.

Data Presentation: Differential Gene Regulation by this compound and Hamartin

The following table summarizes the quantitative data from a microarray analysis comparing the effects of this compound and Hamartin overexpression on gene expression in HeLa cells.[1]

Protein OverexpressedNumber of Genes Up-regulated (≥2-fold)Number of Genes Down-regulated (≥2-fold)
Hamartin (TSC1) 1157
This compound (TSC2) 284113
Common to Both 343

This data clearly indicates that this compound has a more substantial and diverse impact on gene expression than Hamartin, suggesting a broader range of cellular processes under its regulation, independent of the TSC complex.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings. Below are generalized protocols for co-immunoprecipitation and microarray analysis, which are central to elucidating the distinct functions of this compound and Hamartin.

Co-immunoprecipitation to Identify Protein-Protein Interactions

This protocol is designed to identify the binding partners of this compound and Hamartin.

1. Cell Lysis:

  • Culture cells (e.g., HEK293T, HeLa) to 80-90% confluency.
  • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
  • Incubate on ice for 30 minutes with periodic vortexing.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
  • Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (this compound or Hamartin) or an isotype control antibody overnight at 4°C with gentle rotation.
  • Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
  • Collect the beads by centrifugation and wash them three to five times with lysis buffer.

3. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot analysis using antibodies against the protein of interest and its putative binding partners.

Microarray Analysis of Gene Expression

This protocol outlines the steps for analyzing changes in gene expression following the overexpression of this compound or Hamartin.

1. Cell Culture and Transfection:

  • Plate HeLa cells and grow to 50-60% confluency.
  • Transfect cells with expression vectors for either this compound, Hamartin, or a control vector using a suitable transfection reagent.
  • Incubate for 24-48 hours to allow for protein expression.

2. RNA Extraction and Labeling:

  • Harvest the cells and extract total RNA using a commercial kit.
  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
  • Synthesize cDNA from the RNA and label it with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).

3. Hybridization and Scanning:

  • Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
  • Incubate overnight in a hybridization chamber.
  • Wash the microarray slide to remove unbound cDNA.
  • Scan the microarray using a laser scanner to detect the fluorescent signals.

4. Data Analysis:

  • Quantify the signal intensities for each spot on the array.
  • Normalize the data to account for variations in labeling and hybridization.
  • Identify differentially expressed genes by comparing the expression levels in this compound- or Hamartin-overexpressing cells to the control cells.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

TSC_Signaling_Pathway cluster_upstream Upstream Signals cluster_tsc_complex TSC Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt This compound (TSC2) This compound (TSC2) Akt->this compound (TSC2) Phosphorylates & Inhibits Hamartin (TSC1) Hamartin (TSC1) Hamartin (TSC1)->this compound (TSC2) Stabilizes This compound (TSC2)-P This compound (TSC2) (Phosphorylated/Inactive) Rheb-GTP Rheb-GTP (Active) This compound (TSC2)->Rheb-GTP GAP Activity Rheb-GDP Rheb-GDP (Inactive) mTORC1 mTORC1 Rheb-GTP->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Hamartin_Independent_Functions Hamartin (TSC1) Hamartin (TSC1) ERM Proteins ERM Proteins Hamartin (TSC1)->ERM Proteins Interacts with Neurofilament-L Neurofilament-L Hamartin (TSC1)->Neurofilament-L Binds to Actin Cytoskeleton Actin Cytoskeleton ERM Proteins->Actin Cytoskeleton Links to Cell Adhesion Cell Adhesion ERM Proteins->Cell Adhesion Regulates Neuronal Cytoskeleton Neuronal Cytoskeleton Neurofilament-L->Neuronal Cytoskeleton Component of Experimental_Workflow_CoIP Cell Lysate Cell Lysate Antibody Incubation Antibody Incubation Cell Lysate->Antibody Incubation Add anti-TSC1/2 Ab Protein A/G Bead Capture Protein A/G Bead Capture Antibody Incubation->Protein A/G Bead Capture Capture Ab-protein complex Washing Washing Protein A/G Bead Capture->Washing Remove non-specific binders Elution Elution Washing->Elution Release bound proteins Western Blot Analysis Western Blot Analysis Elution->Western Blot Analysis Identify interacting proteins

References

A Functional Comparison of Tuberin (TSC2) Mutations in Tuberous Sclerosis Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberous Sclerosis Complex (TSC) is an autosomal dominant disorder characterized by the formation of benign tumors in multiple organs. It is caused by inactivating mutations in either the TSC1 or TSC2 gene. The TSC2 gene product, Tuberin, forms a heterodimer with Hamartin (TSC1 product) to create the TSC protein complex. This complex acts as a critical negative regulator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central signaling hub that controls cell growth, proliferation, and metabolism. Loss-of-function mutations in TSC2 lead to constitutive activation of mTORC1, driving the pathology of TSC.[1][2][3] This guide provides a functional comparison of different this compound mutations, supported by experimental data, to aid in understanding their molecular consequences and to facilitate research and drug development efforts.

The TSC-mTORC1 Signaling Pathway

The TSC protein complex functions as a GTPase-Activating Protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[4][5] In its GTP-bound state, Rheb directly activates mTORC1. The TSC complex accelerates the conversion of Rheb-GTP to its inactive GDP-bound state, thereby inhibiting mTORC1 signaling.[2][5] Various upstream signals, including growth factors (via the PI3K/Akt pathway) and cellular energy status (via AMPK), converge on the TSC complex to regulate its activity.[6] Mutations in TSC2 disrupt this regulatory mechanism, leading to an accumulation of Rheb-GTP and subsequent hyperactivation of mTORC1.[2][7] This results in increased phosphorylation of downstream mTORC1 substrates, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), which in turn promotes protein synthesis and cell growth.[2]

TSC_mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inactivation Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP GAP Activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth TSC2_Mutation TSC2 Mutation TSC2_Mutation->TSC_Complex

Figure 1: The TSC-mTORC1 signaling pathway and the impact of TSC2 mutations.

Functional Consequences of Different this compound Mutations

The functional impact of a TSC2 mutation often depends on its type and location within the protein. This compound is a large protein with several recognized domains, including an N-terminal domain that interacts with Hamartin (TSC1) and a C-terminal GTPase-Activating Protein (GAP) domain.[3][6] Inactivating mutations can be broadly categorized as truncating (nonsense, frameshift) or non-truncating (missense, in-frame deletions/insertions). Generally, mutations in TSC2 are associated with a more severe clinical phenotype than those in TSC1.[2]

Data Presentation: Functional Analysis of TSC2 Missense Mutations

The following table summarizes experimental data from studies that have quantitatively assessed the functional impact of various TSC2 missense mutations. The primary readouts are the ability of the mutant this compound to form a complex with Hamartin (TSC1) and its capacity to inhibit mTORC1 signaling, measured by the phosphorylation of S6 Kinase 1 (S6K1) at threonine 389 (p-S6K1 T389).

TSC2 VariantLocation/DomainTSC1 Interaction (% of Wild-Type)mTORC1 Inhibition (p-S6K1/Total S6K1 Ratio relative to WT)Functional ClassificationReference
Wild-Type -100%1.0Functional [1],[8]
R611Q CentralReducedHighPathogenic [1]
Y598H CentralReducedHighPathogenic [1]
I820del CentralReducedHighPathogenic [1]
L1511H GAP DomainNormalHighPathogenic [1]
D1656Y GAP DomainReducedHighPathogenic [8],[9]
L493V N-terminusReducedHighPathogenic [8]
A196T N-terminusNormalNormalNeutral [1]
T993M CentralNormalNormalNeutral [1]
R1772C C-terminusNormalNormalNeutral [1]

Note: "Reduced" TSC1 interaction indicates a qualitative or semi-quantitative decrease observed in co-immunoprecipitation experiments. "High" p-S6K1/Total S6K1 ratio signifies a loss of mTORC1 inhibition, characteristic of pathogenic mutations. "Normal" indicates functionality similar to wild-type this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of functional studies. Below are outlines of the key experimental protocols used to generate the data in the table above.

Experimental Workflow for Functional Assessment of TSC2 Variants

Experimental_Workflow Start Start: TSC2 Variant of Interest Cloning Site-Directed Mutagenesis & Plasmid Expression Vector Start->Cloning Transfection Co-transfection into Cells (e.g., HEK293T TSC2-null) Cloning->Transfection Cell_Culture Cell Culture & Lysis Transfection->Cell_Culture CoIP Co-Immunoprecipitation (Co-IP) for TSC1-TSC2 Interaction Cell_Culture->CoIP Assay 1 WB_Lysate Western Blot Analysis of Lysates (p-S6K1, Total S6K1, TSC2) Cell_Culture->WB_Lysate Assay 2 WB_CoIP Western Blot Analysis of IP (Detect TSC1 and TSC2) CoIP->WB_CoIP Analysis Densitometry & Data Analysis WB_CoIP->Analysis WB_Lysate->Analysis Conclusion Functional Classification: Pathogenic vs. Neutral Analysis->Conclusion

Figure 2: General workflow for the functional characterization of TSC2 variants.
Co-Immunoprecipitation (Co-IP) for TSC1-TSC2 Interaction

This protocol is designed to assess the ability of a mutant TSC2 protein to bind to its partner, TSC1.

  • Cell Culture and Transfection:

    • HEK293T cells, often with endogenous TSC2 knocked out to avoid interference, are cultured in DMEM supplemented with 10% FBS.[8]

    • Cells are co-transfected with expression plasmids for TSC1 and the V5-tagged TSC2 variant of interest using a suitable transfection reagent.

  • Cell Lysis:

    • 48 hours post-transfection, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

    • Lysates are clarified by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Immunoprecipitation:

    • A portion of the clarified lysate is incubated with an antibody against the tag on the TSC2 protein (e.g., anti-V5 antibody) or against TSC1 overnight at 4°C with gentle rotation.

    • Protein A/G-agarose beads are added and incubated for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • The beads are washed 3-5 times with lysis buffer to remove non-specific binding.

    • The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against both TSC1 and the TSC2 tag (or TSC2 itself) to detect the co-immunoprecipitated proteins.

Western Blot for mTORC1 Activity (p-S6K1 T389)

This protocol measures the downstream effect of TSC2 mutations on mTORC1 signaling.

  • Cell Culture and Lysis:

    • Cells are cultured, transfected, and lysed as described in the Co-IP protocol. It is crucial to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • The protein concentration of the clarified lysates is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are resolved on an SDS-PAGE gel and transferred to a PVDF membrane.

  • Antibody Incubation:

    • The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) and then incubated with a primary antibody specific for phosphorylated S6K1 at Threonine 389 (e.g., Cell Signaling Technology #9205).[10]

    • To normalize for protein levels, the membrane is subsequently stripped and re-probed with an antibody for total S6K1.

  • Detection and Quantification:

    • The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[11]

    • Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of p-S6K1 to total S6K1 is calculated for each mutant and compared to the wild-type control.[1][11]

In Vitro Rheb GAP Assay

This assay directly measures the catalytic activity of the TSC complex.

  • Protein Expression and Purification:

    • The TSC1/TSC2 complex (wild-type or mutant) is expressed in and purified from cells (e.g., HEK293 cells) via immunoprecipitation.[5]

    • Recombinant Rheb protein is expressed in and purified from E. coli.

  • GTP Loading of Rheb:

    • Purified Rheb is loaded with [γ-³²P]GTP in the presence of EDTA to facilitate nucleotide exchange, followed by the addition of excess MgCl₂ to lock the GTP in place.

  • GAP Reaction:

    • The immunoprecipitated TSC1/TSC2 complex is incubated with the [γ-³²P]GTP-loaded Rheb in a GAP reaction buffer.

    • The reaction measures the hydrolysis of GTP to GDP, which is assessed by quantifying the amount of released ³²P-labeled inorganic phosphate.

  • Analysis:

    • The amount of released ³²P is typically measured by scintillation counting after separation from the nucleotide-bound Rheb (e.g., using a charcoal binding assay). The GAP activity of mutant TSC2 complexes is compared to that of the wild-type complex.[5][12]

Conclusion

The functional characterization of TSC2 variants is essential for establishing their pathogenicity and for understanding the molecular basis of Tuberous Sclerosis Complex.[8][13] Assays measuring TSC1-TSC2 complex formation and the subsequent inhibition of mTORC1 signaling provide robust methods for classifying mutations.[1][14] Missense mutations, particularly within the N-terminal TSC1-binding region or the C-terminal GAP domain, frequently disrupt protein function, leading to mTORC1 hyperactivation. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers investigating TSC pathogenesis and for professionals involved in the development of targeted therapies, such as mTOR inhibitors, for this debilitating disease.

References

Investigating the Cell-Type-Specific Functions of Tuberin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the multifaceted functions of Tuberin (TSC2) across various cell types. This compound, a key tumor suppressor protein, plays a critical role in integrating cellular signals to regulate growth, proliferation, and metabolism, primarily through its inhibition of the mTORC1 signaling pathway. Dysregulation of this compound function is implicated in a range of diseases, most notably Tuberous Sclerosis Complex (TSC). Understanding its cell-type-specific activities is paramount for developing targeted therapies. This document summarizes key experimental findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the complex signaling networks involved.

This compound's Role in Diverse Cellular Contexts: A Comparative Overview

This compound's function is not uniform across all cells; its regulatory activities are tailored to the specific physiological demands of each cell type. Below, we compare its roles in neurons, kidney epithelial cells, and cardiac muscle cells, highlighting key differences in signaling outcomes and cellular phenotypes.

Neuronal Function

In the central nervous system, this compound is crucial for neuronal development, size regulation, and synaptic plasticity. Its dysfunction is a primary contributor to the neurological manifestations of TSC, including epilepsy and cognitive impairments.

Quantitative Data Summary: this compound in Neurons

ParameterWild-Type/ControlThis compound Deficient (e.g., Tsc2+/- or knockout)Key FindingsReference(s)
mTORC1 Activity (pS6 levels) Baseline~3 to 5-fold increase in brain lysatesLoss of this compound leads to significant hyperactivation of the mTORC1 pathway in the brain.[1]
Neuronal Cell Size Normal~2-fold increase in cell size in cultured mNPCsThis compound deficiency results in neuronal cytomegaly, an effect reversible by rapamycin.[2]
Neuronal Differentiation Normal progressionImpaired, with a decrease in neuron outgrowthThis compound is essential for proper neuronal differentiation.[3]
Synaptic Plasticity NormalAltered, contributing to neurological deficitsThis compound plays a role in maintaining normal synaptic function.[4]
Protein Synthesis Rates NormalDecreased in some brain regions of Tsc2+/- miceComplex and region-specific effects on cerebral protein synthesis.

Signaling Pathway: this compound in Neurons

Tuberin_Neuronal_Signaling Growth_Factors Growth Factors (e.g., BDNF, IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex This compound-Hamartin Complex Akt->TSC_Complex Inhibition Rheb Rheb TSC_Complex->Rheb GAP Activity (Inhibition) mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Protein_Synthesis Protein Synthesis & Neuronal Growth S6K1->Protein_Synthesis Synaptic_Plasticity Synaptic Plasticity S6K1->Synaptic_Plasticity

Caption: this compound's role in neuronal mTORC1 signaling.

Kidney Epithelial Cell Function

In the kidneys, this compound is vital for maintaining epithelial integrity and preventing abnormal cell proliferation and fibrosis, which are hallmarks of renal angiomyolipomas in TSC.

Quantitative Data Summary: this compound in Kidney Epithelial Cells

ParameterWild-Type/ControlThis compound Deficient (e.g., AML cells)Key FindingsReference(s)
Cell Proliferation (Ki-67+) 1.0 ± 0.2% (uninjured kidney)6.9 ± 1.6% (injured inner cortex)This compound deficiency is associated with increased proliferation, particularly after injury.[5]
E-Cadherin Expression High membranous expressionReduced membrane localizationLoss of this compound leads to mislocalization of E-cadherin, promoting EMT.[6][7]
N-Cadherin Expression Low/AbsentIncreased expressionThis compound deficiency is associated with a switch from E- to N-cadherin.[8][9]
Vimentin (B1176767) Expression Low/AbsentIncreased expressionLoss of this compound promotes the expression of the mesenchymal marker vimentin.[8][9]
Cell Adhesion HighDecreasedOverexpression of this compound increases cell-cell adhesion.[10]

Signaling Pathway: this compound and Cell Adhesion in Kidney Epithelial Cells

Tuberin_Kidney_Adhesion This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition RhoA RhoA This compound->RhoA E_Cadherin E-Cadherin mTORC1->E_Cadherin Mislocalization EMT Epithelial-Mesenchymal Transition (EMT) mTORC1->EMT Cell_Adhesion Epithelial Cell Adhesion RhoA->Cell_Adhesion E_Cadherin->Cell_Adhesion N_Cadherin N-Cadherin EMT->N_Cadherin Vimentin Vimentin EMT->Vimentin

Caption: this compound's influence on cell adhesion and EMT.

Cardiac Muscle Cell Function

In the heart, this compound is a critical regulator of cardiomyocyte growth (hypertrophy). Its absence leads to pathological cardiac hypertrophy and dysfunction.

Quantitative Data Summary: this compound in Cardiac Muscle Cells

ParameterWild-Type (TSC2+/+)This compound Deficient (TSC2-/-)Key FindingsReference(s)
Cardiomyocyte Cross-Sectional Area NormalSignificantly increasedLoss of this compound induces cardiomyocyte hypertrophy.[11][12]
Cardiac Hypertrophy Markers (Nppa, Myh7 mRNA) BaselineSignificantly higher expressionThis compound deficiency leads to the upregulation of genes associated with cardiac remodeling.[11][12][13]
Cardiac Function (LV Ejection Fraction) NormalDecreasedAblation of this compound results in cardiac dysfunction.[11][12]
mTORC1 Activity (pS6K, pS6 levels) BaselineMarkedly increasedThis compound loss leads to constitutive mTORC1 activation in the heart.[14]

Signaling Pathway: this compound in Cardiac Hypertrophy

Tuberin_Cardiac_Hypertrophy Stress_Signals Stress Signals (e.g., Pressure Overload) Akt Akt Stress_Signals->Akt TSC_Complex This compound-Hamartin Complex Akt->TSC_Complex Inhibition Rheb Rheb TSC_Complex->Rheb GAP Activity (Inhibition) mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cardiac_Hypertrophy Cardiac Hypertrophy Protein_Synthesis->Cardiac_Hypertrophy

Caption: this compound's role in regulating cardiac hypertrophy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key techniques used to investigate this compound's function.

Immunoprecipitation and Western Blotting

This protocol is used to isolate this compound and its interacting partners and to quantify protein expression and phosphorylation levels.

Experimental Workflow: Immunoprecipitation-Western Blot

IP_WB_Workflow Cell_Lysis Cell Lysis Pre_Clearing Pre-Clearing (Optional) Cell_Lysis->Pre_Clearing Antibody_Incubation Primary Antibody Incubation Pre_Clearing->Antibody_Incubation Bead_Incubation Protein A/G Bead Incubation Antibody_Incubation->Bead_Incubation Washing Washing Bead_Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: Workflow for Immunoprecipitation-Western Blot.

Protocol Steps:

  • Cell Lysis: Cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract proteins.

  • Pre-Clearing (Optional): The lysate is incubated with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific to this compound or a protein of interest.

  • Immune Complex Capture: Protein A/G beads are added to bind the antibody-protein complex.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads using a low pH buffer or SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies for detection.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol Steps:

  • Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with experimental compounds or conditions.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the culture medium and is incorporated into the DNA of proliferating cells.

  • Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibody access to the nucleus.

  • DNA Denaturation: The DNA is denatured to expose the incorporated BrdU.

  • Antibody Staining: Cells are incubated with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.

  • Analysis: The percentage of BrdU-positive cells is quantified by flow cytometry or fluorescence microscopy.

Immunohistochemistry

This technique is used to visualize the localization and expression of this compound within tissue sections.

Protocol Steps:

  • Tissue Preparation: Tissues are fixed, embedded in paraffin (B1166041) or frozen, and sectioned.

  • Antigen Retrieval: For paraffin-embedded tissues, an antigen retrieval step is performed to unmask the antigenic epitopes.

  • Blocking: The sections are incubated in a blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific to this compound.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

  • Detection: The signal is visualized using a chromogenic or fluorescent substrate.

  • Counterstaining and Mounting: The sections are counterstained to visualize cell nuclei and mounted for microscopy.

Conclusion

This compound's function is highly dependent on the cellular context, with its regulatory roles extending beyond the canonical mTORC1 pathway to influence cell-specific processes such as neuronal development, epithelial cell adhesion, and cardiac muscle growth. The comparative data presented in this guide underscore the importance of considering the specific cellular environment when investigating this compound's role in health and disease. The detailed experimental protocols provide a foundation for researchers to further explore the intricate functions of this critical tumor suppressor. A deeper understanding of these cell-type-specific mechanisms will be instrumental in the development of more effective and targeted therapeutic strategies for TSC and other related disorders.

References

Comparative Analysis of Tuberin Isoform Expression and Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the differential expression and functional diversity of Tuberin isoforms, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.

Introduction to this compound and its Isoforms

This compound, encoded by the TSC2 gene, is a critical tumor suppressor protein that plays a central role in regulating cell growth, proliferation, and metabolism. In conjunction with Hamartin (TSC1), it forms the Tuberous Sclerosis Complex (TSC), a key negative regulator of the mTORC1 signaling pathway. The TSC2 gene can undergo alternative splicing, giving rise to multiple this compound isoforms. While the full-length isoform is well-characterized, emerging evidence suggests that other isoforms may have distinct expression patterns and even opposing functions, adding a new layer of complexity to the TSC-mTOR signaling network. This guide provides a comparative analysis of known this compound isoforms, summarizing their expression, function, and the experimental methodologies used for their characterization.

Comparative Expression of this compound Isoforms

The expression of this compound has been observed in a wide range of human tissues, with particularly high levels in the brain, specifically in cortical neurons and cerebellar Purkinje cells, as well as in the small blood vessels of organs like the kidney, skin, and adrenal gland.[1][2] While the full-length this compound is ubiquitously expressed, the expression patterns of its isoforms can be more specific. At least eight different isoforms of this compound have been reported.[3]

One of the most studied isoforms is the full-length this compound, a 200.6 kDa protein composed of 1807 amino acids.[3] Another significant isoform is TSC2A, a shorter, androgen-regulated isoform.

Quantitative Expression Data

The following table summarizes the available quantitative data on the expression of full-length this compound and the TSC2A isoform in prostate cancer cell lines.

Cell LineFull-Length this compound (mRNA level relative to control)TSC2A (mRNA level relative to control)ConditionReference
LNCaPDown-regulatedInducedAndrogen-stimulated
Various PCa cell lines-Increased relative to upstream exons-

Further research is required to quantify the expression levels of all this compound isoforms across a broader range of normal and diseased tissues.

Functional Comparison of this compound Isoforms

The functional diversity of this compound isoforms is a key area of ongoing research. The canonical full-length this compound acts as a tumor suppressor by inhibiting mTORC1 signaling. In contrast, the TSC2A isoform has been shown to promote cell proliferation.

FeatureFull-Length this compoundThis compound Isoform A (TSC2A)Reference
Function Tumor suppressorPro-proliferative
mTORC1 Signaling InhibitsDoes not inhibit
Interaction with TSC1 Forms a complexLacks the TSC1 interaction domain
Rheb GAP Activity Possesses GAP activityContains an incomplete Rheb inactivation domain
Cell Proliferation SuppressesIncreases
Apoptosis Can trigger apoptosis-[4]

Signaling Pathways

The canonical this compound isoform is a central node in the PI3K/Akt/mTOR signaling pathway. Its GTPase-activating protein (GAP) domain is crucial for inhibiting Rheb, a direct activator of mTORC1. The functional differences between this compound isoforms suggest they may differentially modulate this and other signaling pathways.

Tuberin_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC_Complex TSC1/TSC2 Complex (Full-Length this compound) AKT->TSC_Complex Inhibits Rheb_GTP Rheb-GTP TSC_Complex->Rheb_GTP GAP Activity Rheb_GDP Rheb-GDP Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes TSC2A TSC2A Isoform TSC2A->Cell_Growth Promotes Androgens Androgens Androgens->TSC2A Induces

Canonical TSC/mTORC1 signaling pathway and the influence of the TSC2A isoform.

Experimental Protocols

Accurate analysis of this compound isoform expression and function requires specific and robust experimental protocols.

Quantitative Real-Time PCR (qRT-PCR) for Isoform Expression

This protocol allows for the quantification of specific this compound isoform mRNA levels.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a suitable kit (e.g., TRIzol).

  • Treat RNA with DNase to remove genomic DNA contamination.

  • Synthesize cDNA using a reverse transcription kit with random hexamer or oligo(dT) primers.[5]

2. qPCR Reaction:

  • Prepare a reaction mix containing cDNA, isoform-specific primers, and a SYBR Green or TaqMan-based qPCR master mix.

  • Use primers that span unique exon-exon junctions of the target isoform to ensure specificity.

  • Perform qPCR using a standard thermal cycling program.

  • Normalize the expression of the target isoform to one or more stable housekeeping genes (e.g., GAPDH, ACTB).[5]

Primer Design Considerations:

  • Design primers to amplify regions that are unique to each isoform. For example, for an isoform with a skipped exon, one primer can be designed in the preceding exon and the other in the succeeding exon.

  • Verify primer specificity using in-silico tools like BLAST and by running a melt curve analysis after the qPCR run.

qRT_PCR_Workflow Sample Cells/Tissues RNA_Extraction RNA Extraction Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Analysis Data Analysis (Relative Quantification) qPCR->Analysis

Workflow for quantitative analysis of this compound isoform expression via qRT-PCR.

Western Blotting for Isoform Detection

Western blotting can be used to detect and semi-quantify this compound protein isoforms.

1. Protein Extraction and Quantification:

  • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide (B121943) gel may need to be optimized to resolve isoforms with different molecular weights.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to this compound. To differentiate isoforms, antibodies targeting unique epitopes (e.g., N-terminus, C-terminus, or a region specific to a particular isoform) should be used.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

Antibody Selection:

  • To detect the full-length this compound and C-terminal isoforms like TSC2A, an antibody targeting the C-terminus of this compound is required.[5]

  • To specifically detect the full-length isoform, an antibody targeting the N-terminus can be used in parallel.[5]

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

Co-IP is used to investigate if this compound isoforms interact with known binding partners like TSC1 or Rheb.

1. Cell Lysis:

  • Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific to the this compound isoform of interest (or its binding partner).

  • Add protein A/G beads to capture the antibody-protein complexes.

3. Washing and Elution:

  • Wash the beads several times to remove non-specific binding proteins.

  • Elute the protein complexes from the beads.

4. Western Blot Analysis:

  • Analyze the eluted proteins by Western blotting using antibodies against the potential interacting proteins (e.g., TSC1, Rheb).

Conclusion

The existence of multiple this compound isoforms with distinct expression patterns and functional properties significantly expands our understanding of the TSC signaling network. The differential roles of these isoforms, particularly the pro-proliferative nature of TSC2A in contrast to the tumor-suppressive function of the full-length protein, highlight the need for isoform-specific research in both normal physiology and disease states like Tuberous Sclerosis Complex and cancer. Further investigation into the expression and function of all this compound isoforms is crucial for developing more targeted and effective therapeutic strategies.

References

The Divergent Roles of Tuberin Across Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Tuberin, the protein product of the TSC2 gene, stands as a critical tumor suppressor, orchestrating cellular growth, proliferation, and metabolism. Its multifaceted role, primarily through the inhibition of the mTOR signaling pathway, positions it as a key player in the pathogenesis of various cancers. This guide provides a comparative analysis of this compound's function, expression, and prognostic significance across different cancer types, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of this compound Alterations in Cancer

The inactivation of this compound, through mutations, loss of heterozygosity (LOH), or decreased expression, is a recurrent theme in oncology. However, the prevalence and clinical implications of these alterations vary significantly among different cancer types. The following table summarizes key quantitative data on this compound's status in several malignancies.

Cancer TypeThis compound (TSC2) AlterationFrequencyPrognostic SignificanceReference
Pancreatic Cancer Negative this compound Expression57% of 42 casesThis compound-negative tumors associated with higher pT3/pT4 stage.[1][2][1][2]
Breast Cancer Low this compound ExpressionSignificantly lower in patients who relapsed or died (P=0.03 and 0.05, respectively).[3][4]Low TSC2 expression is associated with aggressiveness and unfavorable prognosis.[3][4][3][4]
TSC2 Germline Mutations0.00% pathogenic variants, 1.20% variants of uncertain significance in 5,040 patients.[4][5][4][5]
Renal Cell Carcinoma (TSC-associated) Loss of Heterozygosity (16p13)57% of 21 informative patients with angiomyolipomas or rhabdomyomas.[6]Biallelic loss of TSC1 or TSC2 is sufficient to drive RCC in TSC.[7][6][7]
Hepatocellular Carcinoma (HCC) TSC2 MutationsHigher recurrence rate within 1 year (60% vs. 32%) and poorer recurrence-free survival (p=0.010) in patients with TSC2 mutations.[8]TSC2 mutations are an independent predictor of early recurrence.[8][8]
Non-Small Cell Lung Cancer (NSCLC) TSC1 and/or TSC2 Loss of Heterozygosity22% of 86 specimens.[5][5]
TSC2 rs30259G>A PolymorphismAssociated with worse overall survival (HR 1.88) and disease-free survival (HR 1.65).[9]May predict prognosis, especially in squamous cell carcinoma.[9][9]
Bladder Cancer TSC1/TSC2 MutationsCombined frequency of 15%.[10]Underlines the involvement of mTOR signaling in this cancer.[10][10]

This compound's Central Role in the mTOR Signaling Pathway

This compound, in complex with Hamartin (TSC1), acts as a GTPase-activating protein (GAP) for the small GTPase Rheb. This action inhibits Rheb and, consequently, suppresses the activity of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and proliferation. Various upstream signals, including growth factors (via the PI3K/Akt pathway) and cellular energy status (via AMPK), converge on the TSC1/TSC2 complex to regulate mTORC1 activity.

mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt activates TSC1/TSC2 (this compound) TSC1/TSC2 (this compound) Akt->TSC1/TSC2 (this compound) inhibits AMPK AMPK AMPK->TSC1/TSC2 (this compound) activates Low Energy Low Energy Low Energy->AMPK activates Rheb-GTP (Active) Rheb-GTP (Active) Rheb-GDP (Inactive) Rheb-GDP (Inactive) Rheb-GTP (Active)->Rheb-GDP (Inactive) mTORC1 mTORC1 Rheb-GTP (Active)->mTORC1 activates S6K1 S6K1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1 4E-BP1 4E-BP1->Protein Synthesis inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth Autophagy Autophagy TSC1/TSC2 (this compound)->Rheb-GTP (Active) inactivates (GAP activity) mTORC1->S6K1 activates mTORC1->4E-BP1 inhibits mTORC1->Autophagy inhibits IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Visualization Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen Retrieval Antigen Retrieval Rehydration->Antigen Retrieval Peroxidase Block Peroxidase Block Antigen Retrieval->Peroxidase Block Blocking Blocking Peroxidase Block->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody ABC Reagent ABC Reagent Secondary Antibody->ABC Reagent DAB Substrate DAB Substrate ABC Reagent->DAB Substrate Counterstain Counterstain DAB Substrate->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopy Mounting->Microscopy

References

Differential GAP Activity of Tuberin Towards Rap1 and Rheb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GTPase-Activating Protein (GAP) activity of Tuberin (TSC2) towards two of its known substrates, Rap1 and Rheb. This compound, a key tumor suppressor, plays a critical role in cellular signaling pathways, and understanding its differential activity towards various GTPases is crucial for research and therapeutic development. This document summarizes key findings, presents available data in a comparative format, details relevant experimental protocols, and visualizes the associated signaling pathways.

Executive Summary

This compound, the protein product of the TSC2 gene, functions as a GAP, accelerating the intrinsic GTP hydrolysis of small GTPases, thereby inactivating them. While this compound exhibits GAP activity towards both Rap1 and Rheb, its physiological significance and catalytic efficiency are markedly different. The GAP activity of this compound towards Rheb is a central regulatory point of the mTOR pathway, a master controller of cell growth and proliferation. In contrast, its GAP activity towards Rap1 is consistently reported to be weak and its physiological role remains less defined.[1][2] This guide will delve into the specifics of this differential activity.

Comparison of this compound's GAP Activity: Rap1 vs. Rheb

FeatureThis compound GAP Activity towards Rap1This compound GAP Activity towards Rheb
Substrate Specificity This compound has been shown to possess specific GAP activity for Rap1a.[3] It does not stimulate the GTPase activity of other related proteins like Rap2, Ha-Ras, Rac, or Rho.[3]This compound, as part of the TSC1-TSC2 complex, is the primary GAP for Rheb.[1][4] This activity is highly specific and crucial for mTORC1 regulation.
Catalytic Efficiency The GAP activity of this compound towards Rap1 is described as weak or low.[1][5] Specific kinetic parameters (kcat, Km) are not well-documented in the literature.While sometimes described as having weak in vitro activity, the in vivo GAP activity towards Rheb is potent and essential for controlling mTOR signaling.[6][7] The TSC1-TSC2 complex significantly stimulates Rheb's GTP hydrolysis.[1]
Catalytic Mechanism The GAP domain of this compound shares homology with Rap1GAP and is believed to utilize a similar "asparagine thumb" mechanism to facilitate GTP hydrolysis, rather than the "arginine finger" mechanism used by RasGAPs.[6][7]This compound employs a catalytic "asparagine thumb" (specifically, asparagine N1643) to stabilize the transition state of GTP hydrolysis on Rheb.[6] This mechanism is distinct from that of Ras GAPs.[6]
Physiological Relevance The in vivo significance of this compound's GAP activity on Rap1 is still under investigation. While loss of this compound could lead to Rap1 activation, some studies suggest that the tumor suppressor functions of this compound may be independent of its Rap1 GAP activity.[8] this compound and Rap1 have been shown to co-localize in the Golgi apparatus.[9]This interaction is a critical node in cell signaling. By inactivating Rheb, the TSC complex inhibits the mTORC1 pathway, thereby regulating cell growth, proliferation, and autophagy.[1][4] Loss of this GAP activity leads to constitutive mTORC1 activation and is a hallmark of Tuberous Sclerosis Complex (TSC).[4]
Regulation The regulation of this compound's GAP activity towards Rap1 is not as extensively studied as its activity towards Rheb.This compound's GAP activity towards Rheb is tightly regulated by upstream signaling pathways, including the PI3K-Akt and AMPK pathways, through phosphorylation of this compound.[6]

Signaling Pathways

The differential GAP activity of this compound on Rap1 and Rheb places it at the intersection of distinct signaling pathways.

This compound-Rheb-mTOR Signaling Pathway

The canonical pathway involves the TSC1-TSC2 complex acting as a GAP for Rheb, which in its GTP-bound state is a potent activator of mTORC1. Upstream signals like growth factors (via Akt) inhibit the TSC complex, allowing Rheb to accumulate in its active, GTP-bound state and activate mTORC1. Conversely, cellular stressors (like low energy, via AMPK) can activate the TSC complex, leading to Rheb inactivation and mTORC1 inhibition.

Tuberin_Rheb_mTOR_Pathway Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Growth_Factors->PI3K_Akt TSC_Complex TSC1-Tuberin (TSC2) Complex PI3K_Akt->TSC_Complex AMPK AMPK (Low Energy) AMPK->TSC_Complex Rheb_GTP Rheb-GTP (Active) TSC_Complex->Rheb_GTP GAP Activity Rheb_GDP Rheb-GDP (Inactive) Rheb_GTP->Rheb_GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Rheb_GDP->Rheb_GTP GEF Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

This compound-Rheb-mTOR signaling pathway.
Putative this compound-Rap1 Signaling Pathway

The signaling context for this compound's GAP activity on Rap1 is less established. Rap1 is involved in processes like cell adhesion, proliferation, and differentiation. This compound's inactivation of Rap1 could potentially modulate these processes. However, the direct downstream consequences of this specific GAP activity are still an active area of research.

Tuberin_Rap1_Pathway Upstream_Signals Upstream Signals (Largely Undefined) This compound This compound (TSC2) Upstream_Signals->this compound Rap1_GTP Rap1-GTP (Active) This compound->Rap1_GTP GAP Activity (weak) Rap1_GDP Rap1-GDP (Inactive) Rap1_GTP->Rap1_GDP Downstream_Effectors Downstream Effectors (e.g., Integrin Activation, MAPK Pathway) Rap1_GTP->Downstream_Effectors Rap1_GDP->Rap1_GTP GEF Cellular_Processes Cell Adhesion, Proliferation Downstream_Effectors->Cellular_Processes

Putative this compound-Rap1 signaling pathway.

Experimental Protocols

In Vitro GAP Assay for this compound towards Rheb (Filter-Binding Method)

This protocol is adapted from methods described for measuring TSC2 GAP activity towards Rheb.[1][10]

1. Reagents and Buffers:

  • Purified recombinant Rheb protein

  • Purified TSC1-TSC2 complex (or TSC2)

  • [γ-³²P]GTP

  • GAP Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Stop Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 20 mM EDTA, 1 mM DTT

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂

  • Nitrocellulose filters (0.45 µm)

  • Scintillation fluid

2. Experimental Workflow:

Rheb_GAP_Assay_Workflow Start Start Load_Rheb Load Rheb with [γ-³²P]GTP Start->Load_Rheb Incubate Incubate Rheb-[γ-³²P]GTP with TSC1-TSC2 Complex Load_Rheb->Incubate Stop_Reaction Stop Reaction with Stop Buffer Incubate->Stop_Reaction Filter Filter through Nitrocellulose Membrane Stop_Reaction->Filter Wash Wash Membrane Filter->Wash Quantify Quantify remaining ³²P-GTP by Scintillation Counting Wash->Quantify End End Quantify->End

Workflow for in vitro Rheb GAP assay.

3. Detailed Steps:

  • Loading Rheb with [γ-³²P]GTP:

    • Incubate purified Rheb (e.g., 10 pmol) with [γ-³²P]GTP in GAP buffer in the absence of MgCl₂ and in the presence of 10 mM EDTA for 15 minutes at 30°C to facilitate nucleotide exchange.

    • Stabilize the GTP-bound state by adding MgCl₂ to a final concentration of 15 mM.

  • GAP Reaction:

    • Initiate the GAP reaction by adding the purified TSC1-TSC2 complex to the [γ-³²P]GTP-loaded Rheb. As a negative control, add buffer or a catalytically inactive TSC2 mutant.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 20 minutes).

  • Stopping the Reaction and Filtration:

    • Terminate the reaction by adding ice-cold Stop Buffer.

    • Immediately filter the reaction mixture through a nitrocellulose membrane under vacuum. The membrane will bind the protein-bound [γ-³²P]GTP.

  • Washing:

    • Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove unbound [γ-³²P]GTP and released ³²Pi.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of remaining protein-bound [γ-³²P]GTP using a scintillation counter.

    • A decrease in radioactivity compared to the negative control indicates GAP activity.

In Vitro GAP Assay for this compound towards Rap1 (Adapted Protocol)

This protocol is adapted from general GTPase assays and the initial studies on this compound's Rap1 GAP activity.[3][5]

1. Reagents and Buffers:

  • Purified recombinant Rap1a protein

  • Purified this compound (full-length or C-terminal fragment)

  • [γ-³²P]GTP

  • The same buffers as for the Rheb GAP assay can generally be used.

2. Experimental Workflow:

The workflow is identical to the Rheb GAP assay, with Rap1 and this compound substituted for Rheb and the TSC1-TSC2 complex, respectively.

3. Detailed Steps:

  • Loading Rap1 with [γ-³²P]GTP:

    • The loading procedure is similar to that for Rheb. Incubate purified Rap1a with [γ-³²P]GTP in a low-Mg²⁺/EDTA buffer, followed by the addition of excess Mg²⁺.

  • GAP Reaction:

    • Initiate the reaction by adding purified this compound to the [γ-³²P]GTP-loaded Rap1a.

    • Due to the reported weak activity, a higher concentration of this compound or a longer incubation time may be necessary to observe a significant effect.

  • Stopping, Filtration, and Quantification:

    • The subsequent steps of stopping the reaction, filtration, washing, and scintillation counting are the same as for the Rheb GAP assay.

Conclusion

This compound exhibits differential GAP activity towards Rap1 and Rheb, with its action on Rheb being a well-established, critical regulatory mechanism in the mTOR signaling pathway. The GAP activity towards Rap1 is comparatively weak, and its precise physiological role is an ongoing subject of research. The provided experimental protocols offer a framework for the quantitative assessment of these activities, which is essential for further elucidating the complex roles of this compound in cellular regulation and for the development of targeted therapies for diseases like Tuberous Sclerosis Complex. Future studies performing direct kinetic comparisons will be invaluable in precisely quantifying the differential GAP activity of this compound.

References

Unveiling the Distinct Gene Expression Landscapes Molded by TSC1 and TSC2 Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the tumor suppressor proteins TSC1 (hamartin) and TSC2 (tuberin) play pivotal roles, primarily as key regulators of the mTOR pathway, which is central to cell growth, proliferation, and metabolism. While they often function as a complex, emerging evidence suggests that TSC1 and TSC2 can also exert independent effects on gene expression. This guide provides a comprehensive comparison of the gene expression profiles in cells overexpressing TSC1 versus TSC2, supported by experimental data and detailed protocols to aid in the design and interpretation of related research.

Data Presentation: A Tale of Two Regulators

A seminal study by Rosner et al. provides a quantitative snapshot of the differential gene expression elicited by the overexpression of TSC1 and TSC2 in HeLa cells. The findings, derived from microarray analysis of 2400 genes, highlight a significant divergence in the transcriptional responses to these two proteins.

ConditionUp-regulated Genes (≥2-fold)Down-regulated Genes (≥2-fold)
TSC1 Overexpression 1157
TSC2 Overexpression 284113
Commonly Up-regulated 34-
Commonly Down-regulated -3

Data summarized from Rosner et al.[1][2]

These data clearly indicate that while both TSC1 and TSC2 influence gene expression, TSC2 appears to be a more potent and multifaceted transcriptional regulator, inducing both up- and down-regulation of a larger set of genes compared to TSC1.[1][2] The relatively small overlap in the sets of regulated genes underscores their distinct functional roles beyond their collaborative function in the TSC complex.

Signaling Pathways: A Visual Representation

The TSC1-TSC2 complex is a critical negative regulator of the mTORC1 signaling pathway. Understanding this pathway is essential for contextualizing the observed gene expression changes.

TSC_mTOR_Pathway Growth_Factors Growth_Factors PI3K PI3K Akt Akt PI3K->Akt TSC1_TSC2_Complex TSC1_TSC2_Complex Akt->TSC1_TSC2_Complex Rheb Rheb TSC1_TSC2_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell_Growth mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Caption: The canonical mTORC1 signaling pathway regulated by the TSC1-TSC2 complex.

Experimental Workflow: A Visual Guide

The following diagram outlines the typical workflow for a gene expression profiling study involving the overexpression of TSC1 and TSC2.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_rna_processing RNA Processing cluster_microarray Microarray Analysis cluster_data_analysis Data Analysis HeLa_Culture HeLa Cell Culture Plasmid_Prep TSC1/TSC2 Plasmid Preparation Transfection Transient Transfection Plasmid_Prep->Transfection RNA_Extraction Total RNA Extraction Transfection->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis & Labeling RNA_QC->cDNA_Synthesis Hybridization Microarray Hybridization cDNA_Synthesis->Hybridization Scanning Array Scanning Hybridization->Scanning Data_Normalization Data Normalization Scanning->Data_Normalization DEG_Analysis Differential Gene Expression Analysis Data_Normalization->DEG_Analysis Pathway_Analysis Pathway & Functional Analysis DEG_Analysis->Pathway_Analysis

Caption: A generalized workflow for gene expression profiling of TSC1/TSC2 overexpressing cells.

Experimental Protocols

The following are representative protocols for the key experiments involved in this type of study. These are based on standard molecular biology techniques and should be optimized for specific laboratory conditions.

HeLa Cell Culture and Transient Transfection

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Expression plasmids for human TSC1 and TSC2 (e.g., in a pcDNA3.1 vector)

  • Control vector (empty pcDNA3.1)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Protocol:

  • Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation (per well):

    • In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA (TSC1, TSC2, or control vector) into 125 µL of Opti-MEM.

    • In a separate sterile microcentrifuge tube, dilute 5 µL of transfection reagent into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the HeLa cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.

    • Add the 250 µL of transfection complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours before harvesting for RNA extraction.

Total RNA Extraction and Quality Control

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (RNase-free)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer (optional, for RNA integrity analysis)

Protocol (using TRIzol):

  • Cell Lysis:

    • Aspirate the culture medium from the transfected HeLa cells.

    • Add 1 mL of TRIzol reagent directly to each well of the 6-well plate.

    • Pipette the cell lysate up and down several times to ensure complete lysis.

  • Phase Separation:

    • Transfer the lysate to a sterile microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

    • Incubate for 2-3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh sterile tube.

    • Add 0.5 mL of isopropanol and mix by inverting the tube.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.

  • Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • (Optional) Assess RNA integrity by running an aliquot on an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >8 is recommended for microarray analysis.

Microarray Analysis

Materials:

  • Affymetrix GeneChip Human Genome U133A Array (or a similar comprehensive microarray platform)

  • cDNA synthesis kit

  • Biotin (B1667282) labeling kit

  • Hybridization, wash, and stain reagents (as per microarray manufacturer's instructions)

  • Hybridization oven

  • Fluidics station

  • Microarray scanner

Protocol (Conceptual Overview):

  • cDNA Synthesis and Labeling:

    • Starting with high-quality total RNA, perform first-strand and then second-strand cDNA synthesis according to the kit manufacturer's protocol.

    • The resulting double-stranded cDNA is then used as a template for in vitro transcription to produce biotin-labeled cRNA.

  • Fragmentation: The labeled cRNA is fragmented to a uniform size to ensure efficient hybridization to the microarray.

  • Hybridization: The fragmented and labeled cRNA is hybridized to the microarray chip in a hybridization oven for a specified time and temperature (e.g., 16 hours at 45°C).

  • Washing and Staining: Following hybridization, the microarray is washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.

  • Scanning: The stained microarray is scanned using a high-resolution laser scanner to detect the fluorescent signals. The intensity of the fluorescence at each probe set is proportional to the amount of cRNA hybridized, and thus to the expression level of the corresponding gene.

  • Data Analysis:

    • The raw image data is processed to generate signal intensities for each probe set.

    • The data is then normalized to correct for systematic variations between arrays.

    • Statistical analysis (e.g., t-test or ANOVA) is performed to identify genes that are differentially expressed between the experimental groups (TSC1 overexpression, TSC2 overexpression, and control) with a statistically significant p-value and a fold-change threshold (e.g., ≥2-fold).

    • Further bioinformatic analysis can be performed to identify enriched biological pathways and functional categories among the differentially expressed genes.

References

A Comparative Guide to Tsc1 and Tsc2 Knockout Animal Models for Tuberous Sclerosis Complex Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of available preclinical models is paramount. This guide provides an objective comparison of Tsc1 and Tsc2 knockout animal models, critical tools in the study of Tuberous Sclerosis Complex (TSC), with a focus on their phenotypic differences, supporting experimental data, and detailed methodologies.

Tuberous Sclerosis Complex is a genetic disorder arising from mutations in either the TSC1 or TSC2 gene, leading to the formation of benign tumors in multiple organs and severe neurological manifestations.[1][2][3] The protein products of these genes, hamartin (TSC1) and tuberin (TSC2), form a complex that acts as a crucial negative regulator of the mammalian target of rapamycin (B549165) (mTOR) pathway.[4][5] Animal models with targeted deletions of Tsc1 or Tsc2 have been instrumental in dissecting the pathophysiology of TSC and for the preclinical evaluation of novel therapeutics.[1][2]

Phenotypic Comparison: A Summary of Key Differences

While mutations in either TSC1 or TSC2 lead to TSC, clinical and preclinical evidence suggests that TSC2 mutations are associated with a more severe disease phenotype.[6][7][8] This observation is largely recapitulated in knockout mouse models.

General Phenotypes:

  • Homozygous Knockouts (Tsc1-/- and Tsc2-/-): Complete loss of either Tsc1 or Tsc2 is embryonic lethal in mice, highlighting the essential role of the TSC complex in development.[9][10][11][12][13] Tsc1-null embryos typically die around embryonic days 10.5-11.5, often with neural tube closure defects.[9][11][13] Tsc2-null embryos also exhibit embryonic lethality, with death occurring between embryonic days 9.5 and 12.5 due to issues such as hepatic hypoplasia.[10][12][14]

  • Heterozygous Knockouts (Tsc1+/- and Tsc2+/-): Mice heterozygous for either a Tsc1 or Tsc2 mutation are viable but are predisposed to developing a spectrum of tumors, primarily in the kidneys and liver.[9][10][11][14] Notably, the development of renal tumors appears to be slower and less severe in Tsc1+/- mice compared to Tsc2+/- mice.[9][11][13]

Neurological Phenotypes:

Conditional knockout models, where Tsc1 or Tsc2 is deleted in specific cell types of the brain, have been crucial for studying the neurological aspects of TSC.

  • Severity: Astrocyte-specific inactivation of Tsc2 results in an earlier onset and higher frequency of seizures, more severe histological brain abnormalities, and earlier mortality compared to astrocyte-specific Tsc1 inactivation.[6][7] This more severe neurological phenotype in Tsc2 knockout models is correlated with higher levels of mTORC1 activation.[6][7][15]

  • Brain Pathology: Deletion of Tsc1 or Tsc2 in neuronal or glial progenitor cells leads to a range of neuropathological features reminiscent of human TSC, including cortical lamination defects, enlarged and dysplastic neurons, and astrogliosis.[16][17][18][19]

Data Presentation: Quantitative Phenotypic Comparison

The following tables summarize key quantitative data from studies directly comparing Tsc1 and Tsc2 knockout mouse models.

Table 1: Tumorigenesis in Heterozygous Knockout Mice

PhenotypeTsc1+/- MiceTsc2+/- MiceReference(s)
Renal Cystadenomas Slower development of macroscopic tumors100% incidence by 15 months[9][10][11][14]
Hepatic Hemangiomas ~71% incidence by 15-18 months~50% incidence by 15 months[9][10][11][14]
Lung Adenomas Not consistently reported~32% incidence by 15 months[10][14]

Table 2: Neurological Phenotypes in Conditional Knockout Mice (Astrocyte-Specific Deletion)

PhenotypeTsc1 GFAP-CKO MiceTsc2 GFAP-CKO MiceReference(s)
Seizure Onset Later onsetEarlier onset[6][7]
Seizure Frequency Lower frequencyHigher frequency[6][7]
Mortality Later mortalityEarlier mortality[6][7]
mTORC1 Activation (pS6 levels) IncreasedSignificantly higher increase[6][7][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of key protocols used in the characterization of Tsc1 and Tsc2 knockout mice.

Tumor Analysis
  • Objective: To identify and characterize tumors in heterozygous knockout mice.

  • Methodology:

    • Animal Aging and Monitoring: A cohort of heterozygous (Tsc1+/- or Tsc2+/-) and wild-type littermate control mice are aged for a predetermined period (e.g., 15-18 months). Animals are monitored regularly for signs of distress or tumor development.

    • Necropsy and Tissue Collection: At the study endpoint or upon euthanasia, a complete necropsy is performed. All major organs, particularly the kidneys and liver, are visually inspected for macroscopic tumors.

    • Histopathology: Tissues with suspected tumors, as well as representative sections of major organs, are collected and fixed in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a pathologist.

    • Immunohistochemistry: To confirm the loss of the wild-type allele and assess downstream signaling, immunohistochemical staining for TSC1 or TSC2 protein and phosphorylated S6 (a marker of mTORC1 activity) can be performed on tumor sections.

Seizure Monitoring (Video-EEG)
  • Objective: To quantify seizure frequency and severity in conditional knockout mice with brain-specific deletions of Tsc1 or Tsc2.

  • Methodology:

    • Electrode Implantation: Mice are anesthetized, and epidural screw electrodes are surgically implanted into the skull over the cerebral cortex. A reference and ground electrode are also placed. The electrode assembly is secured with dental acrylic.[2][6]

    • Recovery: Mice are allowed to recover from surgery for at least 24-48 hours before recording.

    • Video-EEG Recording: Mice are placed in a recording chamber and connected to an EEG amplifier. Continuous video and EEG data are recorded for extended periods (e.g., 24-48 hours) to capture spontaneous seizures.[2][6][10]

    • Data Analysis: The recorded EEG tracings are visually scored by an investigator blinded to the genotype to identify electrographic seizures. The corresponding video is reviewed to characterize the behavioral seizure severity (e.g., using a Racine scale). Seizure frequency (number of seizures per day) and duration are quantified.[2][6][10]

Histological Analysis of the Brain
  • Objective: To characterize the neuropathological abnormalities in conditional knockout mice.

  • Methodology:

    • Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are carefully dissected and post-fixed in 4% paraformaldehyde overnight.

    • Sectioning: Brains are cryoprotected in a sucrose (B13894) solution, embedded in a suitable medium (e.g., OCT), and sectioned on a cryostat or vibratome.

    • Staining:

      • Nissl Staining (e.g., with cresyl violet): To visualize neuronal cytoarchitecture, identify areas of cell loss or ectopia, and assess cell size and morphology.

      • Immunohistochemistry/Immunofluorescence: To identify specific cell types and assess signaling pathway activation. Primary antibodies against neuronal markers (e.g., NeuN), astrocyte markers (e.g., GFAP), and signaling proteins (e.g., phospho-S6) are used, followed by appropriate secondary antibodies conjugated to a chromogen or fluorophore.[18]

    • Microscopy and Analysis: Stained sections are imaged using a light or fluorescence microscope. Quantitative analyses can be performed to measure cortical thickness, cell size, and cell density in specific brain regions.

Mandatory Visualization

Signaling Pathway Diagram

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1-TSC2 Complex Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: The mTOR signaling pathway, highlighting the central inhibitory role of the TSC1-TSC2 complex.

Experimental Workflow Diagram

Experimental_Workflow start Start: Knockout Mouse Model Generation breeding Breeding and Genotyping start->breeding phenotyping Phenotypic Characterization breeding->phenotyping tumor Tumor Analysis (Necropsy, Histology) phenotyping->tumor neuro Neurological Assessment (EEG, Behavior) phenotyping->neuro molecular Molecular Analysis (Western Blot, IHC) phenotyping->molecular data Data Analysis and Interpretation tumor->data neuro->data molecular->data end Conclusion data->end

Caption: A generalized experimental workflow for the characterization of knockout animal models.

Logical Relationship Diagram

Logical_Relationship TSC1_TSC2 Functional TSC1/TSC2 Complex mTORC1_inactive mTORC1 Inactive TSC1_TSC2->mTORC1_inactive Inhibits Normal_Cell_Growth Normal Cellular Processes mTORC1_inactive->Normal_Cell_Growth Leads to Loss_of_TSC Loss of TSC1 or TSC2 mTORC1_hyperactive mTORC1 Hyperactive Loss_of_TSC->mTORC1_hyperactive Leads to Abnormal_Cell_Growth Abnormal Cell Growth, Proliferation, & Survival mTORC1_hyperactive->Abnormal_Cell_Growth Promotes Tumor_Formation Tumor Formation & Neurological Defects Abnormal_Cell_Growth->Tumor_Formation Results in

Caption: The logical relationship between the TSC complex, mTORC1 activity, and cellular outcomes.

References

A Comparative Functional Analysis of Wild-Type Tuberin and its Truncated Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional characteristics of wild-type Tuberin (TSC2) versus its truncated mutants. This compound, in complex with Hamartin (TSC1), is a critical tumor suppressor that negatively regulates the mTORC1 signaling pathway, a central controller of cell growth and proliferation. Mutations in the TSC2 gene, particularly those leading to truncated protein products, are associated with Tuberous Sclerosis Complex (TSC), a multi-system genetic disorder characterized by the growth of benign tumors in various organs.[1][2] Understanding the functional consequences of these truncations is paramount for developing targeted therapeutic strategies.

Data Presentation: Wild-Type vs. Truncated this compound Function

The functional impact of this compound truncation is most evident in its reduced or abolished GTPase-Activating Protein (GAP) activity towards the small GTPase Rheb, leading to constitutive activation of the mTORC1 pathway. This results in the hyper-phosphorylation of downstream effectors such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[1][2]

This compound Variant Key Domains Present Relative Rheb-GAP Activity (%) Effect on S6K1 Phosphorylation (p-S6K1) Effect on 4E-BP1 Phosphorylation (p-4E-BP1) Cellular Proliferation Reference
Wild-Type this compoundFull-Length (Hamartin-binding, GAP domain)100%BasalBasalControlled[3]
This compound (1-677)Hamartin-binding domainNot Applicable (GAP domain absent)IncreasedIncreasedSignificantly Increased[4]
This compound (aa 1425-1755)C-terminal region including GAP domainPartially activePartial suppressionNot explicitly quantifiedPartial suppression of tumorigenesis[5]
This compound (Δ aa 1425-1755)N-terminal and central regionsNot Applicable (GAP domain absent)No suppressionNot explicitly quantifiedNo suppression of tumorigenesis[5]
cthis compound (condensed)Hamartin-binding and GAP domainsFunctionally active56% inhibition (compared to 69% by WT)Not explicitly quantifiedNot explicitly quantified[6]

Signaling Pathway Analysis

Truncation of this compound, particularly the loss of its C-terminal GAP domain, is a critical event that disrupts the normal regulation of the mTORC1 pathway.

mTORC1 Signaling Pathway: Wild-Type this compound

G cluster_upstream Upstream Signals cluster_TSC TSC Complex cluster_mTORC1_regulation mTORC1 Regulation cluster_downstream Downstream Effectors Growth_Factors Growth_Factors AKT AKT Growth_Factors->AKT Tuberin_WT Wild-Type this compound (TSC2) AKT->Tuberin_WT Inhibits Hamartin Hamartin (TSC1) Tuberin_WT->Hamartin Forms Complex Rheb_GTP Rheb-GTP (Active) Tuberin_WT->Rheb_GTP GAP Activity (GTP -> GDP) mTORC1 mTORC1 (Active) Rheb_GTP->mTORC1 Activates Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP GEF S6K1 p-S6K1 mTORC1->S6K1 4EBP1 p-4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth G cluster_upstream Upstream Signals cluster_TSC TSC Complex (Non-functional) cluster_mTORC1_regulation mTORC1 Regulation cluster_downstream Downstream Effectors Growth_Factors Growth_Factors AKT AKT Growth_Factors->AKT Tuberin_Truncated Truncated this compound (No GAP domain) AKT->Tuberin_Truncated No effect on GAP activity Hamartin Hamartin (TSC1) Tuberin_Truncated->Hamartin May still bind Rheb_GTP Rheb-GTP (Constitutively Active) mTORC1 mTORC1 (Hyperactive) Rheb_GTP->mTORC1 Activates S6K1 p-S6K1 (Hyper-phosphorylated) mTORC1->S6K1 4EBP1 p-4E-BP1 (Hyper-phosphorylated) mTORC1->4EBP1 Cell_Growth Uncontrolled Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth G cluster_workflow Co-Immunoprecipitation Workflow start 1. Cell Lysate Preparation (with protease/phosphatase inhibitors) incubate 2. Incubate Lysate with Anti-Tuberin Antibody start->incubate beads 3. Add Protein A/G Beads to Capture Antibody-Antigen Complex incubate->beads wash 4. Wash Beads to Remove Non-specific Proteins beads->wash elute 5. Elute Bound Proteins wash->elute analyze 6. Analyze by Western Blot (Probe for Hamartin) elute->analyze

References

Tuberin's Dichotomy: A Comparative Guide to its Role in Canonical vs. Non-Canonical mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established (canonical) and emerging (non-canonical) roles of Tuberin (TSC2) in the regulation of the mTOR signaling pathway. This compound, in complex with Hamartin (TSC1), is a critical tumor suppressor, and understanding its multifaceted functions is paramount for the development of targeted therapeutics for diseases such as Tuberous Sclerosis Complex (TSC) and various cancers.

At a Glance: Canonical vs. Non-Canonical Functions of this compound

FeatureCanonical mTOR SignalingNon-Canonical Signaling
Primary Mechanism GTPase-Activating Protein (GAP) for Rheb, leading to mTORC1 inhibition.[1][2]mTORC1-independent mechanisms.
Key Effector mTORC1Various, including components of the cell cycle machinery and cytoskeleton.
Sensitivity to Rapamycin (B549165) Generally sensitive.Often insensitive or only partially sensitive.[3]
Cellular Processes Regulated Protein synthesis, cell growth, autophagy.[1][4]Cell cycle progression, apoptosis, cell migration, and actin cytoskeleton organization.[1]
Experimental Readout Phosphorylation of S6K1 (T389) and 4E-BP1 (S65).Cell cycle phase distribution (e.g., G1 arrest), apoptosis assays (e.g., caspase activation), cell migration assays, and analysis of actin stress fibers.[1]

Quantitative Comparison of this compound's Effects

The following tables summarize quantitative data from studies investigating the impact of this compound (TSC2) loss on canonical and non-canonical signaling events.

Table 1: Effect of TSC2 Knockdown on Canonical mTORC1 Signaling

Cell LineConditionPhospho-S6K1 (T389) Level (Fold Change vs. Control)Reference
HEK293TTSC2 siRNA~2.5 - 3.0[5]
MEFsTsc2-/-~4.0 - 5.0[2]

Note: Data are synthesized from representative experiments and should be interpreted in the context of the specific experimental conditions of the cited studies.

Table 2: Effect of TSC2 Deficiency on Non-Canonical Cellular Processes

Cell Line/ModelPhenotypeQuantitative MeasurementReference
Tsc2-/- MEFsCell Size~1.5-fold increase in forward scatter (FSC) by FACS[2]
TSC2-deficient cellsCell ProliferationIncreased BrdU incorporation[6]
TSC2-deficient cellsApoptosis (under stress)Decreased apoptosis[1]

Signaling Pathways and Experimental Workflows

Canonical mTORC1 Signaling Pathway

In the canonical pathway, the TSC1/TSC2 complex acts as a central integrator of upstream signals, such as growth factors and amino acids. Upon stimulation by growth factors, Akt phosphorylates and inhibits TSC2, relieving its GAP activity towards Rheb. This allows Rheb to accumulate in its GTP-bound, active state and subsequently activate mTORC1, leading to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which in turn promote protein synthesis and cell growth.

Canonical_mTOR_Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_TSC2 TSC1-Tuberin (TSC2) Complex Akt->TSC1_TSC2 P Rheb_GTP Rheb-GTP (Active) TSC1_TSC2->Rheb_GTP GAP mTORC1 mTORC1 Rheb_GTP->mTORC1 Rheb_GDP Rheb-GDP (Inactive) Rheb_GDP->Rheb_GTP GEF S6K1 S6K1 mTORC1->S6K1 P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis

Caption: Canonical mTORC1 signaling pathway regulated by this compound.

Non-Canonical this compound Signaling

This compound has been shown to influence cellular processes independently of its GAP activity towards Rheb and subsequent mTORC1 regulation. These non-canonical functions are often resistant to rapamycin, an allosteric inhibitor of mTORC1. Examples include the regulation of cell cycle progression through interactions with cell cycle proteins and the modulation of the actin cytoskeleton.

NonCanonical_Tuberin_Signaling This compound This compound (TSC2) Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclins, CDKs) This compound->Cell_Cycle_Proteins mTORC1-independent interaction Actin_Cytoskeleton Actin Cytoskeleton Regulators This compound->Actin_Cytoskeleton mTORC1-independent regulation Apoptosis_Machinery Apoptosis Machinery This compound->Apoptosis_Machinery mTORC1-independent regulation Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Cell_Migration Cell Migration & Adhesion Actin_Cytoskeleton->Cell_Migration Apoptosis Apoptosis Apoptosis_Machinery->Apoptosis

Caption: Overview of this compound's non-canonical signaling roles.

Experimental Protocols

Rheb Activation Assay (GTP-Rheb Pulldown)

This assay measures the amount of active, GTP-bound Rheb in cell lysates, which is an indicator of TSC2 GAP activity.

Materials:

  • Cell lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors)

  • Rheb-GTP pulldown resin (e.g., GST-Raf1-RBD beads)

  • Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • SDS-PAGE sample buffer

  • Anti-Rheb antibody

  • Protein A/G agarose (B213101) beads

Procedure:

  • Lyse cells in ice-cold lysis buffer.

  • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate a portion of the lysate with Rheb-GTP pulldown resin for 1 hour at 4°C with gentle rotation.

  • Wash the resin three times with ice-cold wash buffer.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting with an anti-Rheb antibody.

Western Blotting for mTOR Pathway Phosphorylation

This protocol is used to quantify the phosphorylation status of key mTORC1 downstream targets.

Materials:

  • Cell lysis buffer (as above)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K1 (T389), anti-S6K1, anti-phospho-4E-BP1 (S65), anti-4E-BP1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphoprotein levels to total protein levels.

Co-Immunoprecipitation of the TSC1-TSC2 Complex

This method is used to study the interaction between TSC1 and TSC2.

Materials:

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

  • Anti-TSC1 or anti-TSC2 antibody

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Lyse cells in Co-IP lysis buffer.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Wash the beads with wash buffer.

  • Elute the protein complex from the beads.

  • Analyze the eluate by Western blotting for the presence of the co-immunoprecipitated protein.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

  • Harvest and wash cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the discrimination of G1, S, and G2/M phases.

Differentiating Canonical and Non-Canonical Pathways with Rapamycin

A key experimental strategy to distinguish between canonical and non-canonical this compound signaling is the use of rapamycin, a specific allosteric inhibitor of mTORC1.

Experimental_Workflow Start TSC2-deficient cells (e.g., knockout or knockdown) Treatment Treat with Vehicle or Rapamycin Start->Treatment Canonical_Readout Measure Canonical Readout (e.g., p-S6K1 Western Blot) Treatment->Canonical_Readout NonCanonical_Readout Measure Non-Canonical Readout (e.g., Cell Cycle Analysis by Flow Cytometry) Treatment->NonCanonical_Readout Canonical_Result Rapamycin should decrease p-S6K1 levels Canonical_Readout->Canonical_Result NonCanonical_Result Cell cycle distribution may remain altered despite rapamycin treatment NonCanonical_Readout->NonCanonical_Result

Caption: Experimental workflow to differentiate this compound's roles.

By comparing the effects of this compound loss in the presence and absence of rapamycin, researchers can dissect which cellular phenotypes are mediated through the canonical mTORC1 pathway and which are a result of this compound's non-canonical functions. This distinction is crucial for the development of more effective and specific therapeutic strategies targeting the mTOR pathway.

References

A Researcher's Guide to Comparative Proteomics of the Tuberin Interactome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and expected outcomes for a comparative proteomic analysis of the Tuberin (TSC2) interactome. This compound, a key tumor suppressor, integrates signals from various pathways to regulate cell growth and proliferation, primarily through its interaction with the mTORC1 signaling complex. Understanding how the this compound interactome changes in response to different cellular conditions, such as growth factor stimulation and nutrient availability, is crucial for elucidating its role in health and disease, and for the development of novel therapeutics.

Data Presentation: Quantitative Analysis of the this compound Interactome

The following table summarizes hypothetical but biologically plausible quantitative proteomics data from a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment. In this experiment, cells were cultured in "heavy" or "light" amino acid-containing media. One population was stimulated with insulin (B600854) ("heavy" label), while the other was serum-starved ("light" label). This compound was then immunoprecipitated from a mixed lysate, and the interacting proteins were identified and quantified by mass spectrometry. The ratios represent the relative abundance of each interacting protein in the insulin-stimulated condition compared to the serum-starved condition.

ProteinGeneFunctionFold Change (Insulin-stimulated / Serum-starved)p-value
HamartinTSC1Forms a complex with this compound, essential for its stability and function.1.10.34
RhebRHEBGTPase that is the direct target of this compound's GAP activity.0.40.01
14-3-3 protein zeta/deltaYWHAZBinds to phosphorylated this compound, leading to its sequestration and inactivation.3.20.005
Akt1AKT1Kinase that phosphorylates and inactivates this compound in response to insulin.2.50.02
mTORMTORSerine/threonine kinase, key component of the mTORC1 complex.1.30.21
RaptorRPTORRegulatory-associated protein of mTOR, component of mTORC1.1.20.25
GirdinCCDC88AAkt substrate involved in actin organization and cell migration.1.80.04
p27CDKN1BCyclin-dependent kinase inhibitor, interacts with this compound in the nucleus.0.80.15

Experimental Protocols

A detailed methodology for a comparative proteomic analysis of the this compound interactome using SILAC and co-immunoprecipitation followed by mass spectrometry is provided below. This protocol is a composite based on established methods in the field.

Cell Culture and SILAC Labeling
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable model as they are easily transfectable and widely used in signaling studies.

  • SILAC Media Preparation: Prepare DMEM for SILAC, lacking L-lysine and L-arginine. Supplement one batch with "light" L-lysine and L-arginine (Lys-0, Arg-0) and another with "heavy" 13C6-L-lysine and 13C6,15N4-L-arginine (Lys-8, Arg-10).

  • Cell Labeling: Culture HEK293 cells for at least six doublings in each of the "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.

Cellular Treatment
  • Serum Starvation (Light Condition): "Light"-labeled cells are serum-starved for 16 hours to synchronize them and inactivate the PI3K/Akt pathway.

  • Insulin Stimulation (Heavy Condition): "Heavy"-labeled cells are serum-starved for 16 hours and then stimulated with 100 nM insulin for 30 minutes to activate the PI3K/Akt pathway.

Cell Lysis and Protein Extraction
  • Harvesting: Wash cells with ice-cold PBS and harvest by scraping.

  • Lysis Buffer: Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, and a cocktail of protease and phosphatase inhibitors.

  • Lysate Preparation: Incubate on ice for 30 minutes with occasional vortexing, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

Co-Immunoprecipitation (Co-IP)
  • Lysate Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Antibody Incubation: Add anti-Tuberin (TSC2) antibody to the mixed lysate and incubate for 4 hours at 4°C with gentle rotation.

  • Immunocomplex Capture: Add Protein A/G magnetic beads and incubate for another 1 hour at 4°C.

  • Washing: Wash the beads three times with lysis buffer and then three times with a wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

Protein Elution and Sample Preparation for Mass Spectrometry
  • Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., 0.1 M glycine, pH 2.5) or by on-bead digestion.

  • Reduction and Alkylation: Reduce the eluted proteins with DTT and alkylate with iodoacetamide.

  • In-solution Digestion: Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptides using C18 StageTips.

Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis Software: Use software such as MaxQuant to identify and quantify the "light" and "heavy" peptides.

  • Statistical Analysis: Calculate the "heavy"/"light" ratios for each identified protein and perform statistical analysis (e.g., t-test) to determine significantly changing interactors.

Mandatory Visualization

Caption: this compound signaling pathway.

Experimental_Workflow cluster_silac SILAC Labeling cluster_treatment Cellular Treatment cluster_processing Sample Processing cluster_analysis Data Analysis Light Cells Light Cells Serum Starvation Serum Starvation Light Cells->Serum Starvation Heavy Cells Heavy Cells Insulin Stimulation Insulin Stimulation Heavy Cells->Insulin Stimulation Cell Lysis Cell Lysis Serum Starvation->Cell Lysis Insulin Stimulation->Cell Lysis Mix Lysates Mix Lysates Cell Lysis->Mix Lysates Co-IP (anti-TSC2) Co-IP (anti-TSC2) Mix Lysates->Co-IP (anti-TSC2) Digestion Digestion Co-IP (anti-TSC2)->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Protein ID & Quant Protein ID & Quant LC-MS/MS->Protein ID & Quant Data Interpretation Data Interpretation Protein ID & Quant->Data Interpretation

Caption: Experimental workflow.

Safety Operating Guide

Navigating the Disposal of Tuberin: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the protein Tuberin (TSC2), ensuring its proper disposal is a critical aspect of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach can be formulated by adhering to established guidelines for recombinant proteins and general laboratory waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated materials.

Core Principles of this compound Waste Management

The fundamental principles for the disposal of this compound, a recombinant protein, revolve around containment, decontamination, and adherence to institutional and local regulations. All waste generated from its use should be managed as potentially biohazardous waste.

Segregation: All materials contaminated with this compound, including solutions, cell culture media, and labware, must be separated from regular laboratory trash.[1]

Containment: Use designated, clearly labeled, and leak-proof waste containers.[2][3]

Decontamination: The most crucial step is the inactivation of the recombinant protein and any associated biohazardous components before final disposal.[4][5]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound and its waste.[2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound-contaminated waste depends on its physical state: liquid or solid.

This category includes this compound solutions, cell culture media containing the protein, and buffer rinses from contaminated glassware.

  • Chemical Decontamination: Before disposal, liquid waste containing this compound should be chemically inactivated. A common and effective method is the use of a fresh 10% bleach solution (0.5% sodium hypochlorite).[6][7]

    • Add the bleach solution to the liquid waste in a 1:10 ratio (one part bleach to nine parts waste).

    • Ensure thorough mixing and allow a contact time of at least 30 minutes to ensure complete inactivation.[7]

  • Disposal: After decontamination, the inactivated liquid waste may typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations.[5][7] Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.

Solid waste includes contaminated labware such as pipette tips, centrifuge tubes, flasks, and personal protective equipment (PPE) like gloves and lab coats.

  • Collection: Place all solid waste contaminated with this compound into a designated biohazard bag.[8][9] These bags are typically red or orange and marked with the universal biohazard symbol.[10]

  • Autoclaving: The primary method for decontaminating solid biohazardous waste is autoclaving.[4][10][11]

    • Ensure the biohazard bag is not sealed completely to allow steam penetration.

    • Autoclave at 121°C (250°F) for a minimum of 30 minutes.[9] Longer times may be necessary depending on the load size and density.

  • Final Disposal: Once autoclaved and rendered non-hazardous, the waste can typically be disposed of in the regular municipal trash, unless institutional policies require otherwise.[5]

Quantitative Data for Decontamination

Waste TypeDecontamination MethodReagent/ParameterConcentration/SettingMinimum Contact TimeFinal Disposal Route
Liquid Waste Chemical InactivationSodium Hypochlorite (Bleach)10% final concentration30 minutesDrain (with water, pending local regulations)
Solid Waste Steam AutoclavingSaturated Steam121°C at 15 psi30 minutesMunicipal Waste (post-autoclaving)

Experimental Protocol: Chemical Decontamination of Liquid this compound Waste

This protocol outlines the steps for the chemical inactivation of liquid waste containing this compound using a 10% bleach solution.

  • Prepare a 10% Bleach Solution: In a chemical fume hood, prepare a fresh 10% bleach solution by diluting household bleach (typically 5-8% sodium hypochlorite) with water. For example, to make 1 liter of 10% bleach, add 100 ml of household bleach to 900 ml of water.

  • Don Appropriate PPE: Wear nitrile gloves, a lab coat, and safety glasses.

  • Collect Liquid Waste: Accumulate all liquid waste containing this compound in a designated, chemically resistant, and leak-proof container with a secure lid.

  • Inactivation: Carefully add the 10% bleach solution to the liquid waste container to a final concentration of 10%. For instance, if you have 900 ml of waste, add 100 ml of bleach.

  • Mix and Wait: Securely close the container and gently swirl to mix the contents. Let the container sit for at least 30 minutes at room temperature.

  • Dispose: Following the 30-minute inactivation period, and in accordance with institutional and local guidelines, pour the decontaminated solution down the drain with a large volume of running water.

  • Decontaminate Work Area: Wipe down the work surface with a suitable disinfectant.

  • Doff PPE: Remove and dispose of gloves and other disposable PPE in the appropriate solid biohazardous waste stream. Wash hands thoroughly with soap and water.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound waste.

Tuberin_Waste_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solutions, media) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., pipette tips, gloves) waste_type->solid_waste Solid decon_liquid Chemical Decontamination (10% Bleach, 30 min) liquid_waste->decon_liquid collect_solid Collect in Biohazard Bag solid_waste->collect_solid check_regs_liquid Check Institutional/ Local Regulations decon_liquid->check_regs_liquid autoclave Autoclave (121°C, 30 min) collect_solid->autoclave check_regs_solid Check Institutional/ Local Regulations autoclave->check_regs_solid drain_disposal Dispose Down Drain (with copious water) trash_disposal Dispose in Regular Trash check_regs_liquid->drain_disposal check_regs_solid->trash_disposal Tuberin_Signaling_Context growth_factors Growth Factors pi3k PI3K/Akt Pathway growth_factors->pi3k This compound This compound (TSC2) pi3k->this compound inhibition mTORC1 mTORC1 This compound->mTORC1 inhibition lab_research Laboratory Research (e.g., Western Blot, Kinase Assays) This compound->lab_research is studied in cell_growth Cell Growth & Proliferation mTORC1->cell_growth waste_generation Waste Generation lab_research->waste_generation leads to

References

Essential Safety and Handling Guide for Tuberin Protein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for laboratory personnel handling the Tuberin protein. The following protocols for personal protective equipment (PPE), operational procedures, and disposal are based on standard best practices for handling non-hazardous recombinant proteins in a research setting. A thorough risk assessment should be conducted before commencing any work with this material.

This compound, the protein product of the TSC2 gene, is a large protein of approximately 200 kDa that plays a critical role in regulating cell growth and proliferation as a tumor suppressor.[1][2] Mutations in the TSC2 gene are associated with Tuberous Sclerosis Complex, a genetic disorder characterized by the growth of benign tumors in multiple organs.[3][4] While this compound itself is not classified as a hazardous substance, proper laboratory hygiene and safety practices are essential to ensure personnel safety and prevent contamination.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound to minimize exposure and maintain a sterile environment.[6][7]

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProtects against skin contact with the protein solution.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Operational Plan: Safe Handling of this compound

Adherence to the following operational procedures will ensure the safe handling of this compound in the laboratory.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the vial for any signs of damage or leakage.

  • Storage : Store the this compound protein at -20°C or -80°C for long-term stability, as recommended for many recombinant proteins.[8] Avoid repeated freeze-thaw cycles.

Handling and Experimental Use
  • Preparation : Before handling, ensure all necessary PPE is donned correctly.[9]

  • Work Area : Conduct all work in a clean, designated area. A biological safety cabinet (BSC) is recommended to prevent aerosol generation and contamination, although not strictly required for BSL-1 agents.

  • Reconstitution and Dilution : If the protein is lyophilized, reconstitute it using the recommended sterile buffer. When preparing solutions, avoid vigorous vortexing to prevent protein denaturation. Gently pipette to mix.

  • General Hygiene : Always wash hands thoroughly with soap and water after handling the protein and before leaving the laboratory.[5] Do not eat, drink, or apply cosmetics in the laboratory.[10]

Spill Response

In the event of a spill, follow these steps:

  • Alert : Immediately notify others in the laboratory.

  • Containment : Cover the spill with absorbent material.

  • Decontamination : Apply a 10% bleach solution or another appropriate disinfectant to the spill area and allow for sufficient contact time.[10]

  • Cleanup : Wearing appropriate PPE, clean the area with absorbent materials and dispose of them as biohazardous waste.

  • Final Cleaning : Re-wipe the spill area with the disinfectant.

Disposal Plan

As a non-hazardous biological material, this compound and associated waste should be disposed of following standard laboratory procedures for non-infectious waste.

Waste Segregation and Collection
  • Solid Waste : All materials that have come into contact with the this compound solution, such as pipette tips, tubes, and gloves, should be collected in a designated biohazard waste container lined with a red or orange autoclave bag.[11]

  • Liquid Waste : Unused or waste this compound solutions should be collected in a clearly labeled, leak-proof container.

Decontamination and Disposal
  • Autoclaving : Solid waste contaminated with this compound should be decontaminated via autoclaving at 121°C for a minimum of 30 minutes to denature the protein.[11]

  • Chemical Decontamination : Liquid waste containing this compound can be decontaminated by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal down the sanitary sewer with copious amounts of water, in accordance with local regulations.[11]

  • Final Disposal : After autoclaving, the decontaminated solid waste can typically be disposed of as regular laboratory trash, depending on institutional guidelines.[12]

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling this compound, from initial receipt to final disposal, incorporating key safety checkpoints.

Tuberin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_Inspect Receive & Inspect Vial Store Store at -20°C/-80°C Receive_Inspect->Store Don_PPE Don PPE (Lab Coat, Gloves, Eyewear) Store->Don_PPE Prepare_Work_Area Prepare Clean Work Area Don_PPE->Prepare_Work_Area Reconstitute_Use Reconstitute & Use Protein Prepare_Work_Area->Reconstitute_Use Spill_Response Spill? Reconstitute_Use->Spill_Response Decontaminate_Spill Decontaminate Spill Area Spill_Response->Decontaminate_Spill Yes Segregate_Waste Segregate Waste (Solid & Liquid) Spill_Response->Segregate_Waste No Decontaminate_Spill->Reconstitute_Use Decontaminate_Waste Decontaminate Waste (Autoclave/Bleach) Segregate_Waste->Decontaminate_Waste Dispose Dispose per Institutional Guidelines Decontaminate_Waste->Dispose

Caption: Workflow for safe handling of this compound protein.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tuberin
Reactant of Route 2
Reactant of Route 2
Tuberin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.